molecular formula C13H11Cl B042959 4-Chlorodiphenylmethane CAS No. 831-81-2

4-Chlorodiphenylmethane

Cat. No.: B042959
CAS No.: 831-81-2
M. Wt: 202.68 g/mol
InChI Key: NPOGRKGIBGKRNI-UHFFFAOYSA-N
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Description

4-Chlorodiphenylmethane is a versatile organic building block of significant interest in synthetic chemistry and materials research. Its structure, featuring a methylene bridge connecting a chlorophenyl ring and an unsubstituted phenyl ring, provides a robust, hydrophobic scaffold with a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Negishi). This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. In material science, it serves as a precursor for liquid crystals and organic ligands for metal-organic frameworks (MOFs), where its molecular geometry influences the final material's properties. The chlorophenyl moiety allows for selective aromatic nucleophilic substitution or metal-halogen exchange, enabling the directed elaboration of the molecular architecture. Researchers value this compound for its role in exploring structure-activity relationships (SAR) and as a foundational unit for constructing diarylmethane derivatives, a common motif in drug discovery. Its mechanism of action in research contexts is not pharmacological but rather synthetic, acting as a critical reactant to introduce the diphenylmethyl fragment into target molecules, thereby modulating their steric bulk, lipophilicity, and electronic characteristics. This reagent is presented to the scientific community to facilitate innovative research in developing novel compounds and advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-chlorobenzene
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InChI

InChI=1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
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InChI Key

NPOGRKGIBGKRNI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H11Cl
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DSSTOX Substance ID

DTXSID1073238
Record name Benzene, 1-chloro-4-(phenylmethyl)-
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Molecular Weight

202.68 g/mol
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Physical Description

mp = 7.5 deg C; [HSDB]
Record name (4-Chlorophenyl)phenylmethane
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Boiling Point

298 °C @ 742 MM HG
Record name (4-CHLOROPHENYL)PHENYLMETHANE
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Solubility

INSOL IN WATER, SOL IN ACETONE
Record name (4-CHLOROPHENYL)PHENYLMETHANE
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Density

1.1247 @ 20 °C/20 °C
Record name (4-CHLOROPHENYL)PHENYLMETHANE
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CAS No.

831-81-2
Record name (4-Chlorophenyl)phenylmethane
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Record name p-Chlorobenzylbenzene
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Record name Benzene, 1-chloro-4-(phenylmethyl)-
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Record name 4-Chlorodiphenylmethane
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Record name 4-CHLORODIPHENYLMETHANE
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Melting Point

7.5 °C
Record name (4-CHLOROPHENYL)PHENYLMETHANE
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Foundational & Exploratory

physicochemical properties of 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-Chlorodiphenylmethane

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity

This compound, an aromatic compound, is characterized by a diphenylmethane structure with a chlorine atom substituted on one of the phenyl rings at the para position.[1]

IdentifierValue
IUPAC Name 1-benzyl-4-chlorobenzene
Synonyms p-Chlorobenzylbenzene, 1-(Benzyl)-4-chlorobenzene, 4-Benzylchlorobenzene
CAS Number 831-81-2[1][2]
Molecular Formula C₁₃H₁₁Cl[1][2][3]
Molecular Weight 202.68 g/mol [1][2][3]
SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl[1]
InChI InChI=1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and biological activity assessment. At room temperature, it exists as a colorless to pale yellow oil or liquid.[1]

PropertyValue
Physical Form Colorless to pale yellow oil/liquid[1]
Melting Point 7 °C[4]
Boiling Point 289.4°C (760 mmHg)[1]
147-148°C (8 mmHg)[1][4]
Density 1.11 - 1.121 g/cm³[1]
Refractive Index 1.5854 (589.3 nm, 20°C)[1]
Vapor Pressure 0.00383 mmHg at 25°C[1]
Flash Point 122°C[1]

Solubility Profile

This compound exhibits limited solubility in water but is soluble in several organic solvents.[1][3]

SolventSolubility
Water Insoluble[3][5]
Acetone Soluble[3]
Dichloromethane Slightly Soluble[1][4]
Chloroform Slightly Soluble[1][4]
Dimethyl Sulfoxide (DMSO) Slightly Soluble[1][4]
Methanol Slightly Soluble[1][4]

Spectral Data

Spectroscopic data is essential for the structural confirmation of this compound.

TechniqueData Highlights
¹H NMR Available spectral data can be found in various chemical databases.[6]
¹³C NMR Spectral information is available for structural analysis.[3]
Mass Spectrometry (GC-MS) The mass spectrum shows a top peak at m/z 167 and other significant peaks at m/z 202 and 165.[3]
Infrared (IR) Spectroscopy Vapor phase IR spectral data is available.[3]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of organic compounds like this compound. These are generalized standard procedures.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[7][8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block apparatus).

  • Heating: The bath is heated slowly and steadily, at a rate of about 2°C per minute, especially near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which it completely liquefies (T2) are recorded. The melting point range is reported as T1-T2.[7] For an initial determination, a rapid heating rate can be used to find an approximate melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]

Methodology: Micro-Boiling Point Method

  • Sample Preparation: A small volume (a few mL) of this compound is placed in a small test tube.[11] A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a metal heating block.[9][11] The thermometer bulb should be positioned so that it is level with the opening of the inverted capillary tube.

  • Heating: The apparatus is heated gently.[9] A continuous stream of bubbles will emerge from the capillary tube as the liquid boils and its vapor displaces the air.[11]

  • Observation: Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11] This is the point where the external pressure equals the vapor pressure of the liquid.

Density Determination

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

  • Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off. The filled pycnometer is then weighed.

  • Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. It is then weighed again to determine the mass of the water.

  • Calculation: The density of this compound is calculated using the following formula: Density = (Mass of sample) / (Volume of sample) Where the volume of the sample is determined from the mass of the water and its known density at the experimental temperature.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.[12]

  • Sample Analysis: After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.

  • Quantification: A known volume of the saturated solution is carefully removed, and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Visualization

The following diagram illustrates the logical relationship between the fundamental .

Physicochemical_Properties cluster_identity Chemical Identity cluster_physical Physical Properties cluster_solution Solution Properties cluster_spectroscopy Structural Confirmation Molecular_Formula Molecular Formula (C₁₃H₁₁Cl) Molecular_Weight Molecular Weight (202.68 g/mol) Molecular_Formula->Molecular_Weight determines NMR NMR (¹H, ¹³C) Molecular_Formula->NMR confirms structure Mass_Spec Mass Spectrometry Molecular_Formula->Mass_Spec confirms mass IR IR Spectroscopy Molecular_Formula->IR confirms functional groups Density Density (1.11 g/cm³) Molecular_Weight->Density influences Melting_Point Melting Point (7 °C) Solubility Solubility (Insoluble in Water) Melting_Point->Solubility affects Boiling_Point Boiling Point (289.4 °C) Boiling_Point->Solubility affects Physical_Form Physical Form (Liquid/Oil) Physical_Form->Melting_Point related to phase Physical_Form->Boiling_Point related to phase

Caption: Relationship between .

References

4-Chlorodiphenylmethane CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chlorodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a versatile chemical intermediate used in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] This document details its chemical and physical properties, safety information, and key experimental protocols.

Chemical Identification and Properties

This compound, also known as p-chlorobenzylbenzene, is an aromatic compound characterized by a diphenylmethane scaffold with a chlorine atom on one of the phenyl rings.[2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 831-81-2[1][2][3][4][5]
Molecular Formula C₁₃H₁₁Cl[1][2][5][6]
Molecular Weight 202.68 g/mol [2][5][6]
Synonyms 1-benzyl-4-chlorobenzene, p-chlorobenzylbenzene, (4-chlorophenyl)phenylmethane, 4-Benzylchlorobenzene[1][2][4][6]
InChI Key NPOGRKGIBGKRNI-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl[1][2]

Table 2: Physical and Chemical Properties

PropertyValue
Physical Form Colorless to pale yellow oil/liquid[2][4]
Melting Point 7 °C[2][4]
Boiling Point 147-148 °C (at 8 mmHg)[2][4] 298 °C (at 742 mmHg)[6]
Density 1.11 - 1.121 g/cm³[2][4]
Refractive Index 1.5854 (at 20°C)[4]
Solubility Insoluble in water.[1][6] Soluble in acetone, chloroform, DMSO, and methanol.[4][6]

Safety and Hazard Information

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a laboratory or industrial setting.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][6]
Eye Irritation2H319: Causes serious eye irritation[1][6]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[6]

Note: GHS classification is based on aggregated data and may vary depending on impurities and other factors.[6]

Table 4: Safety and Handling Recommendations

AspectRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[1][7] Use a NIOSH/MSHA approved respirator if ventilation is inadequate.[8]
Handling Use only in a well-ventilated area or under a chemical fume hood.[8][9] Avoid contact with skin and eyes.[7][9] Avoid inhalation of vapor or mist.[9][10] Wash hands thoroughly after handling.[1]
Storage Store in a cool, dry, and well-ventilated place.[9][10] Keep the container tightly sealed.[9][10] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
First Aid (Skin) Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
First Aid (Inhalation) Move person into fresh air. If breathing is difficult, give artificial respiration.[8][9]
Spills Absorb spillage with inert material (e.g., diatomite, universal binders) and dispose of as hazardous waste.[9][10]

Experimental Protocols

This compound is primarily used as an intermediate in organic synthesis.[1] Below are detailed protocols for its synthesis and a key application.

Synthesis of this compound

A common and efficient method for synthesizing this compound involves a two-step process starting from 4-chlorobenzophenone.[11]

Step 1: Reduction of 4-Chlorobenzophenone to (4-Chlorophenyl)phenylmethanol

  • Reagents: 4-chlorobenzophenone, methanol, sodium borohydride (NaBH₄), water, ethyl acetate.

  • Methodology:

    • Prepare a cold solution of 4-chlorobenzophenone in methanol (5 volumes).

    • Slowly add sodium borohydride (1 equivalent) to the solution while maintaining the cold temperature.

    • Stir the mixture for 1 hour at the same temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the excess methanol under reduced pressure.

    • Quench the reaction mixture by adding water (5 volumes).

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Evaporate the filtrate to dryness to obtain crude (4-chlorophenyl)phenylmethanol, which can be used in the next step without further purification.[11]

Step 2: Chlorination of (4-Chlorophenyl)phenylmethanol

  • Reagents: (4-Chlorophenyl)phenylmethanol from Step 1, toluene, thionyl chloride (SOCl₂), ice-cold water, ethyl acetate.

  • Methodology:

    • Prepare a cold solution of the crude diarylmethanol from Step 1 in toluene (5 volumes).

    • Slowly add thionyl chloride (1.25 equivalents) to the solution.

    • Stir the mixture for 1 hour at room temperature. Monitor the reaction's completion by TLC.

    • After complete consumption of the starting material, pour the reaction mixture into ice-cold water (10 volumes).

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Evaporate the filtrate under reduced pressure to obtain pure this compound as an oil.[11]

G cluster_step1 Step 1: Reduction cluster_step2 Step 2: Chlorination start1 Dissolve 4-Chlorobenzophenone in Methanol add_nabh4 Add NaBH4 (1 equiv.) at low temp start1->add_nabh4 stir1 Stir for 1h (Monitor by TLC) add_nabh4->stir1 evap_meoh Remove excess MeOH (Reduced Pressure) stir1->evap_meoh quench1 Quench with Water evap_meoh->quench1 extract1 Extract with Ethyl Acetate quench1->extract1 dry1 Dry over Na2SO4 extract1->dry1 product1 (4-Chlorophenyl)phenylmethanol (Crude Product) dry1->product1 start2 Dissolve Crude Product in Toluene product1->start2 Use in next step add_socl2 Add SOCl2 (1.25 equiv.) start2->add_socl2 stir2 Stir for 1h at RT (Monitor by TLC) add_socl2->stir2 quench2 Pour into Ice-Cold Water stir2->quench2 extract2 Extract with Ethyl Acetate quench2->extract2 dry2 Dry over Na2SO4 extract2->dry2 final_product This compound (Pure Product) dry2->final_product

Caption: Workflow for the two-step synthesis of this compound.

Application in Pharmaceutical Synthesis: Preparation of a Diphenhydramine Precursor

This compound is a precursor for various pharmaceutical compounds.[4] For example, the related compound chlorodiphenylmethane is used to synthesize Diphenhydramine.[12] The following protocol illustrates a typical etherification reaction where this compound would be used to create a complex molecular structure.

  • Reagents: this compound, N,N-dimethylaminoethanol, sodium bicarbonate, toluene.

  • Methodology:

    • Dissolve this compound (1 equivalent) in toluene.

    • Add N,N-dimethylaminoethanol (1.2 equivalents) and a suitable base such as sodium bicarbonate (2 equivalents).

    • Heat the mixture to reflux (approximately 110 °C).

    • Maintain the reflux for 6-8 hours, monitoring the reaction's progress by TLC.

    • Upon completion, cool the reaction and proceed with aqueous workup and purification.[12]

Chemical Relationships and Hazards Overview

The properties, uses, and hazards of this compound are interconnected. Its reactivity makes it a useful synthetic building block but also contributes to its hazardous nature.

G cluster_props Chemical Properties cluster_uses Primary Applications cluster_hazards Health Hazards compound This compound reactivity Aromatic Halide & Benzylic Structure compound->reactivity is a solubility Water Insoluble, Soluble in Organics compound->solubility skin Skin Irritation (H315) compound->skin causes eye Serious Eye Irritation (H319) compound->eye causes resp Respiratory Irritation (H335) compound->resp may cause pharma Pharmaceutical Intermediate reactivity->pharma enables use as agro Agrochemical Precursor reactivity->agro organic Reagent in Organic Synthesis reactivity->organic

Caption: Logical relationships of this compound's properties, uses, and hazards.

Toxicological Effects and Response

The primary toxicological concerns with this compound are its irritant effects on the skin, eyes, and respiratory system.[1][6] Understanding the pathway from exposure to response is critical for safe handling.

G cluster_exposure Routes of Exposure cluster_effects Immediate Physiological Effects cluster_response Required First Aid Response dermal Dermal Contact (Skin) skin_effect Local Tissue Irritation, Inflammation dermal->skin_effect ocular Ocular Contact (Eyes) eye_effect Corneal Irritation, Redness, Pain ocular->eye_effect inhalation Inhalation (Vapors/Aerosols) resp_effect Respiratory Tract Irritation, Coughing inhalation->resp_effect skin_aid Wash with Plenty of Water (P302+P352) skin_effect->skin_aid requires eye_aid Rinse Cautiously with Water (P305+P351+P338) eye_effect->eye_aid requires resp_aid Move to Fresh Air resp_effect->resp_aid requires medical Seek Medical Advice/ Attention if Symptoms Persist skin_aid->medical eye_aid->medical resp_aid->medical

Caption: Logical flow from exposure to toxicological effect and first aid response.

References

A Guide to the Historical Synthesis of 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core historical methods for the synthesis of 4-Chlorodiphenylmethane, a key intermediate in the production of various pharmaceutical compounds. This document details the primary synthetic routes, offering comprehensive experimental protocols, quantitative data for comparison, and visual representations of the chemical pathways and experimental workflows.

Core Synthesis Methodologies

Historically, the synthesis of this compound has been dominated by a few key chemical reactions. These methods, developed and refined over time, offer different advantages in terms of yield, scalability, and starting material availability. The most prominent historical methods include the Friedel-Crafts alkylation of chlorobenzene, and a two-step process involving the reduction of 4-chlorobenzophenone followed by chlorination of the resulting alcohol. A plausible Grignard reaction route also presents a viable, though less commonly cited, historical approach.

Data Summary of Synthesis Methods

The following table summarizes the quantitative data associated with the key historical synthesis methods for this compound, providing a comparative overview of their efficiency.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)
Friedel-Crafts Alkylation p-Chlorobenzyl chloride, BenzeneZinc chloride (ZnCl₂) or Aluminum chloride (AlCl₃)0-5°C initially, then reflux for 2-4 hoursGood
Two-Step Synthesis (from Ketone)
Step 1: Reduction4-ChlorobenzophenoneSodium borohydride (NaBH₄) or Potassium borohydride (KBH₄)Methanol or Ethanol, Room temperature or heated (e.g., ~70-80°C) for 3-5 hours88-95%
Step 2: Chlorination4-ChlorobenzhydrolThionyl chloride (SOCl₂) or Concentrated HClToluene or neat, Room temperature to 80°C, 1-4.5 hours90-91%
Grignard Reaction (Plausible) 4-Chlorobenzaldehyde, Phenylmagnesium bromide (from Bromobenzene and Mg)Magnesium (Mg), Anhydrous ether (for Grignard reagent)Anhydrous conditions, Room temperatureVaries

Experimental Protocols

This section provides detailed experimental methodologies for the key historical synthesis routes of this compound.

Method 1: Friedel-Crafts Alkylation

This method is a primary industrial route for producing this compound.[1] It involves the electrophilic aromatic substitution of benzene with p-chlorobenzyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from moisture.

  • Reagent Preparation: The flask is charged with anhydrous aluminum chloride (AlCl₃) and anhydrous benzene. The mixture is cooled to 0-5°C in an ice bath.

  • Addition of Alkylating Agent: A solution of p-chlorobenzyl chloride in anhydrous benzene is added dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes, maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled in an ice bath and then slowly quenched by the addition of crushed ice, followed by dilute hydrochloric acid. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation.

Method 2: Two-Step Synthesis from 4-Chlorobenzophenone

This scalable, two-step synthesis is a common laboratory and industrial preparation method.[2][3]

Step 1: Reduction of 4-Chlorobenzophenone to 4-Chlorobenzhydrol

Experimental Protocol:

  • Dissolution: 4-Chlorobenzophenone (150g) is dissolved in dehydrated alcohol (e.g., 350ml ethanol) in a three-necked reaction flask.[3]

  • Addition of Reducing Agent: Potassium borohydride (12-22.5g) is added to the solution.[3]

  • Reaction: The mixture is stirred and heated to approximately 70-80°C for 3-5 hours.[3]

  • Work-up: After the reaction is complete, the excess alcohol is distilled off. The resulting 4-chlorobenzhydrol is used in the next step, often without further purification. A patent describing a similar procedure reports a yield of 95% for a related compound.

Step 2: Chlorination of 4-Chlorobenzhydrol to this compound

Experimental Protocol using Thionyl Chloride:

  • Reaction Setup: To a cold solution of 4-chlorobenzhydrol in toluene, thionyl chloride (1.25 equivalents) is slowly added.[2]

  • Reaction: The mixture is stirred at room temperature for 1 hour.[2]

  • Work-up: The reaction mixture is poured into ice-cold water and extracted with ethyl acetate.[2] The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated under reduced pressure to yield the final product.[2]

Experimental Protocol using Hydrochloric Acid:

  • Reaction: The 4-chlorobenzhydrol obtained from the previous step is mixed with concentrated hydrochloric acid (e.g., 750ml of 36% aqueous HCl).[3]

  • Heating: The mixture is stirred and heated to approximately 77-80°C for 4-4.5 hours.[3]

  • Isolation: The reaction solution is cooled, and the organic layer is separated to obtain this compound.[3] This method has reported transformation efficiencies of 90-91%.[3]

Method 3: Grignard Reaction (Plausible Route)

While less documented specifically for this compound, the Grignard reaction represents a classic and versatile method for forming carbon-carbon bonds and is a plausible historical route. The synthesis would likely proceed via the reaction of a Grignard reagent with an aldehyde.

Plausible Experimental Protocol:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed in anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a crystal of iodine and may require gentle heating.

  • Reaction with Aldehyde: Once the Grignard reagent is formed, a solution of 4-chlorobenzaldehyde in anhydrous diethyl ether is added dropwise at a low temperature (e.g., 0°C).

  • Formation of Intermediate Alcohol: The reaction mixture is stirred and allowed to warm to room temperature. This results in the formation of a magnesium alkoxide intermediate.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, washed, and dried.

  • Conversion to Final Product: The resulting 4-chlorobenzhydrol would then be converted to this compound via one of the chlorination methods described previously (e.g., using thionyl chloride or concentrated HCl).

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships between the described synthesis methods and a general experimental workflow.

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthesis Methods p-Chlorobenzyl chloride p-Chlorobenzyl chloride Friedel-Crafts Alkylation Friedel-Crafts Alkylation p-Chlorobenzyl chloride->Friedel-Crafts Alkylation Benzene Benzene Benzene->Friedel-Crafts Alkylation 4-Chlorobenzophenone 4-Chlorobenzophenone Reduction Reduction 4-Chlorobenzophenone->Reduction NaBH4 or KBH4 Bromobenzene Bromobenzene Grignard Reaction Grignard Reaction Bromobenzene->Grignard Reaction Mg, ether 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde->Grignard Reaction This compound This compound Friedel-Crafts Alkylation->this compound 4-Chlorobenzhydrol 4-Chlorobenzhydrol Reduction->4-Chlorobenzhydrol Chlorination Chlorination Chlorination->this compound Grignard Reaction->4-Chlorobenzhydrol 4-Chlorobenzhydrol->Chlorination SOCl2 or HCl

Figure 1: Historical Synthesis Pathways for this compound

Experimental_Workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Charge Initial Reagents & Catalyst setup->reagents addition Controlled Addition of Second Reagent reagents->addition reaction Reaction Period (Stirring, Heating/Cooling) addition->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Quenching & Extraction monitoring->workup Complete purification Drying & Purification (Distillation/Recrystallization) workup->purification analysis Product Analysis (Spectroscopy, etc.) purification->analysis end End analysis->end

Figure 2: General Experimental Workflow for Synthesis

References

Spectroscopic Profile of 4-Chlorodiphenylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorodiphenylmethane, a compound of interest in organic synthesis and pharmaceutical research. This document compiles key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.29t7.0H-3', H-5'
7.24d8.5H-2, H-6
7.21t7.0H-4'
7.16d7.5H-2', H-6'
7.11d8.5H-3, H-5
3.94s--CH₂-

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
140.7C-1'
139.8C-1
132.1C-4
130.4C-3, C-5
129.0C-2', C-6'
128.7C-3', C-5'
126.5C-4'
41.4-CH₂-

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch
~1490StrongAromatic C=C ring stretch
~1090StrongC-Cl stretch
~820, ~740, ~695StrongAromatic C-H out-of-plane bend

Note: Peak positions are approximated from the vapor phase IR spectrum.

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
204~10[M+2]⁺
202~30[M]⁺
167100[M-Cl]⁺
165~30[M-Cl-H₂]⁺

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-25 mg of this compound was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[3] The solution was then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum was recorded on a 500 MHz spectrometer.[1] A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. The spectral width was set to cover a range of approximately -2 to 12 ppm.

¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded on the same spectrometer at a frequency of 125 MHz.[1] The spectrum was acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope. The spectral width was set from approximately 0 to 200 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Infrared (IR) Spectroscopy

Sample Preparation: For vapor phase IR spectroscopy, a small amount of this compound was injected into a heated gas cell. Alternatively, for a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum. A background spectrum was recorded first to subtract the absorbance from atmospheric CO₂ and water vapor. The sample spectrum was then recorded from approximately 4000 to 600 cm⁻¹. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, likely through a gas chromatography (GC) interface to ensure sample purity.

Ionization: Electron Ionization (EI) was used, with the electron energy typically set at 70 eV. This method is common for producing fragment ions and a molecular ion peak, which are useful for structural elucidation.

Mass Analysis: The resulting ions were separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The characteristic isotopic pattern for chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a key diagnostic feature in the mass spectrum of chlorine-containing compounds.[4]

Detection: An electron multiplier detector was used to record the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Dissolution Dissolve in CDCl3 (for NMR) Sample->Dissolution Thin_Film Prepare Thin Film (for IR) Sample->Thin_Film Vaporization Vaporize in GC (for MS) Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Thin_Film->IR MS Mass Spectrometer (EI) Vaporization->MS NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation Pattern) MS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Molecule_Structure_Spectra cluster_structure Molecular Structure cluster_spectra Spectroscopic Signatures Molecule This compound (C13H11Cl) NMR_Node NMR - Aromatic Protons (7.11-7.29 ppm) - Methylene Protons (3.94 ppm) - Aromatic Carbons (126.5-140.7 ppm) - Methylene Carbon (41.4 ppm) Molecule->NMR_Node ¹H & ¹³C IR_Node IR - C-H stretch (~3030 cm-1) - C=C stretch (~1490 cm-1) - C-Cl stretch (~1090 cm-1) Molecule->IR_Node Vibrational Modes MS_Node MS - Molecular Ion [M]+ (m/z 202) - [M+2]+ Isotope Peak (m/z 204) - Base Peak [M-Cl]+ (m/z 167) Molecule->MS_Node Ionization & Fragmentation

Caption: Relationship between the molecular structure and key spectroscopic data of this compound.

References

Solubility of 4-Chlorodiphenylmethane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 4-Chlorodiphenylmethane (CAS No: 831-81-2), a chlorinated aromatic hydrocarbon. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document emphasizes a qualitative assessment based on established chemical principles. Furthermore, it furnishes a comprehensive, adaptable experimental protocol for the quantitative determination of its solubility in various organic solvents, addressing a critical knowledge gap for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known as p-chlorobenzylbenzene, is an organic compound with the molecular formula C₁₃H₁₁Cl. Its structure, featuring two phenyl rings linked by a methylene bridge with a chlorine substituent on one of the rings, imparts a predominantly non-polar character. This structural attribute is a key determinant of its solubility profile, which is of fundamental importance for its application in chemical reactions, purification processes, and formulation development. An understanding of its solubility behavior is essential for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing stable formulations.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₁Cl
Molecular Weight 202.68 g/mol
Appearance Colorless to pale yellow oil/liquid
Melting Point 7 °C
Boiling Point 147-148°C (at 8 mmHg)
Density ~1.11 g/cm³

Qualitative Solubility Profile

Based on available literature, this compound exhibits selective solubility in organic solvents and is insoluble in water. The principle of "like dissolves like" is a reliable guide for predicting its solubility. As a largely non-polar molecule, it is expected to be more soluble in non-polar and weakly polar organic solvents.

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents.

Solvent ClassSolventPredicted/Reported Solubility
Halogenated DichloromethaneSlightly Soluble
ChloroformSlightly Soluble
Sulfoxides Dimethyl Sulfoxide (DMSO)Slightly Soluble
Alcohols MethanolSlightly Soluble
Ketones AcetoneSoluble[1]
Ethers Diethyl EtherPredicted to be Soluble
Esters Ethyl AcetatePredicted to be Soluble
Hydrocarbons HexanePredicted to be Soluble
ToluenePredicted to be Soluble
Aqueous WaterInsoluble[1]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility using the widely accepted isothermal shake-flask method followed by gravimetric or spectroscopic analysis.

Principle

A saturated solution of this compound is prepared by agitating an excess amount of the compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the solute in the clear, saturated supernatant is then determined.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Glass vials or flasks with airtight seals

  • Thermostatic shaker bath or incubator

  • Syringe filters (PTFE, 0.22 µm)

  • Analytical balance (± 0.0001 g)

  • Evaporating dish or watch glass

  • Drying oven

  • UV-Vis Spectrophotometer and quartz cuvettes (for spectroscopic analysis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a PTFE filter to remove any undissolved particles.

  • Quantification:

    • Method A: Gravimetric Analysis

      • Accurately weigh a clean, dry evaporating dish.

      • Transfer the filtered supernatant to the pre-weighed dish and record the exact volume.

      • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

      • Once the solvent has completely evaporated, dry the dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

      • Cool the dish in a desiccator and weigh it.

      • The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

      • Calculate the solubility in g/100 mL or mol/L.

    • Method B: UV-Vis Spectroscopic Analysis

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

      • Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample at λmax.

      • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_quantification Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate in thermostatic bath (24-48h) prep2->equil1 equil2 Settle undissolved solid (≥4h) equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter with 0.22 µm PTFE filter samp1->samp2 quant_grav Gravimetric Analysis samp2->quant_grav Method A quant_uv UV-Vis Spectroscopy samp2->quant_uv Method B

Caption: Experimental workflow for solubility determination.

logical_relationship solubility Solubility Data reaction Reaction Condition Optimization solubility->reaction informs purification Purification / Crystallization solubility->purification guides formulation Formulation Development solubility->formulation is critical for process Process Scale-up reaction->process purification->process formulation->process

Caption: Role of solubility in the research and development process.

Conclusion

References

Navigating the Synthesis and Properties of 4-Chlorodiphenylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorodiphenylmethane, a halogenated aromatic hydrocarbon, serves as a critical building block in the synthesis of various pharmaceutical compounds.[1] Its structural motif, featuring two phenyl rings linked by a methylene bridge with a chlorine substituent, is a key component in several active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis, and physical and chemical properties of this compound, offering valuable insights for professionals in drug discovery and development. While a definitive crystal structure analysis of this compound is not publicly available at this time, this document compiles the existing knowledge on its chemical characteristics and synthesis protocols.

Chemical Identity

PropertyValue
Chemical Name This compound
Synonyms 1-Benzyl-4-chlorobenzene, p-Chlorobenzylbenzene
CAS Number 831-81-2[2]
Molecular Formula C₁₃H₁₁Cl[2]
Molecular Weight 202.68 g/mol [2]
InChI Key NPOGRKGIBGKRNI-UHFFFAOYSA-N[3]
SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl[2]

Synthesis of this compound

The primary industrial method for producing this compound is through a Friedel-Crafts alkylation reaction.[4] This classic organic reaction involves the electrophilic aromatic substitution of benzene with p-chlorobenzyl chloride, catalyzed by a Lewis acid such as zinc chloride.[4]

Experimental Protocol: Friedel-Crafts Alkylation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • p-Chlorobenzyl chloride

  • Benzene (anhydrous)

  • Zinc chloride (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel, a condenser, and a magnetic stirrer. The apparatus should be dried to prevent moisture from interfering with the Lewis acid catalyst.

  • Catalyst Suspension: Add anhydrous zinc chloride to anhydrous benzene in the reaction flask and cool the mixture to 0-5 °C using an ice bath.

  • Addition of Alkylating Agent: Dissolve p-chlorobenzyl chloride in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add the p-chlorobenzyl chloride solution dropwise to the stirred suspension of zinc chloride in benzene over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask in an ice bath. Carefully quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid. This step should be performed with caution as it will generate HCl gas.

  • Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by vacuum distillation.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Physical Form Colorless to pale yellow oil/liquid[2]
Melting Point 7 °C[2]
Boiling Point 147-148 °C (at 8 mmHg) / 289.4 °C (at 760 mmHg)[2][5]
Density 1.11 - 1.121 g/cm³[2][5]
Refractive Index 1.583[5]
Solubility Insoluble in water, soluble in acetone[6]
Flash Point 122 °C[5]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Friedel-Crafts alkylation reaction.

SynthesisWorkflow Reactants p-Chlorobenzyl Chloride + Benzene ReactionVessel Reaction at 0-5°C then Reflux Reactants->ReactionVessel Addition Catalyst Zinc Chloride (Lewis Acid) Catalyst->ReactionVessel Quenching Quenching with HCl/Ice ReactionVessel->Quenching Workup Extraction & Washing Quenching->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Synthesis of this compound

Conclusion and Future Outlook

This compound remains a valuable intermediate in the pharmaceutical industry. While this guide provides a detailed overview of its synthesis and known properties, the absence of a published crystal structure highlights an area for further investigation. A definitive crystal structure analysis would provide invaluable data on its solid-state conformation, intermolecular interactions, and packing motifs. Such information could be instrumental for researchers in understanding its physical properties more deeply and could potentially aid in the design of new derivatives with tailored therapeutic profiles. Future work should focus on the single-crystal X-ray diffraction of this compound to elucidate its three-dimensional structure.

References

An In-depth Technical Guide to the Thermodynamic Properties of 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorodiphenylmethane, with the chemical formula C₁₃H₁₁Cl, is an aromatic compound of interest in various chemical and pharmaceutical applications.[1] It serves as a key intermediate in the synthesis of a range of organic molecules. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in different environments. This guide provides a comprehensive overview of the available thermodynamic data for this compound, details on experimental methodologies for their determination, and a logical workflow for its synthesis.

Core Thermodynamic Properties

The thermodynamic properties of this compound dictate its physical state, reactivity, and stability under varying conditions of temperature and pressure. Key parameters include its enthalpy of formation, heat capacity, vapor pressure, and enthalpies of phase transitions such as fusion, vaporization, and sublimation.

Data Presentation

The quantitative thermodynamic data for this compound are summarized in the tables below. It is important to note that while some experimental data is available, many of the listed thermodynamic properties are based on computational predictions.

Table 1: Calculated Thermodynamic Properties of this compound

PropertyValueUnitsSource
Standard Gibbs Free Energy of Formation (gas)261.84kJ/molCheméo (Calculated)
Standard Enthalpy of Formation (gas)102.38kJ/molCheméo (Calculated)
Enthalpy of Fusion23.88kJ/molCheméo (Calculated)
Enthalpy of Vaporization54.45kJ/molCheméo (Calculated)

Table 2: Experimental Physical and Thermodynamic Properties of this compound

PropertyValueUnitsConditionsSource
Molecular Weight202.68 g/mol [1][2]
Melting Point7.5°C[2]
Boiling Point298°Cat 742 mmHg[2]
147-148°Cat 8 mmHg[1]
Density1.1247g/cm³at 20°C[2]
Vapor Pressure0.00383mmHgat 25°CVulcanchem
Heat of SublimationData available-[2][3]

Note: While "Heat of Sublimation" and "Vapor Pressure" data are indicated to be available from SpringerMaterials, specific values were not retrieved in the literature search.

Experimental Protocols

The determination of thermodynamic properties is reliant on precise experimental techniques. Below are detailed methodologies for key experiments applicable to the characterization of this compound.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed pellet of this compound (typically 0.5-1.0 g) is placed in a sample holder within the bomb calorimeter. A known length of ignition wire is positioned in contact with the sample.

  • Bomb Assembly: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the ignition wire.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, taking into account the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Heat Capacity

DSC is a versatile technique used to measure heat flow associated with thermal transitions in a material.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes heating and cooling ramps at a controlled rate (e.g., 10 °C/min).

  • Measurement: The DSC measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Enthalpy of Fusion (ΔHfus): The melting point is identified as the onset temperature of the endothermic peak on the heating curve. The area under this peak is integrated to determine the enthalpy of fusion.

    • Heat Capacity (Cp): The heat capacity is determined by measuring the heat flow required to raise the temperature of the sample by a certain amount, compared to a standard material with a known heat capacity (e.g., sapphire).

Static Method for Vapor Pressure Measurement

The static method is a direct technique for determining the vapor pressure of a substance at different temperatures.

Methodology:

  • Sample Preparation: A sample of this compound is placed in a thermostatted sample cell connected to a pressure-measuring device. The sample must be thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.

  • Equilibrium: The sample cell is maintained at a constant temperature until the vapor and liquid phases reach equilibrium, indicated by a stable pressure reading.

  • Pressure Measurement: The vapor pressure at the set temperature is recorded.

  • Temperature Variation: The temperature of the sample cell is changed, and the system is allowed to reach a new equilibrium. The vapor pressure is then measured at this new temperature. This process is repeated over a range of temperatures to obtain a vapor pressure curve.

  • Data Analysis: The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation, from which the enthalpy of vaporization (ΔHvap) can be calculated from the slope of a plot of ln(P) versus 1/T.

Logical Relationships and Workflows

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a Friedel-Crafts alkylation reaction. The logical workflow for this synthesis is depicted in the following diagram.

G Reactant1 Benzene Reaction Friedel-Crafts Alkylation Reactant1->Reaction Reactant Reactant2 4-Chlorobenzyl chloride Reactant2->Reaction Reactant Catalyst Lewis Acid Catalyst (e.g., AlCl3, FeCl3) Catalyst->Reaction Catalyst Product This compound Reaction->Product Crude Product Byproduct HCl Reaction->Byproduct Byproduct Purification Purification (e.g., Distillation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Experimental Workflow for Thermodynamic Characterization

The following diagram illustrates a typical workflow for the comprehensive thermodynamic characterization of a compound like this compound.

G Sample This compound Sample BombCal Bomb Calorimetry Sample->BombCal DSC Differential Scanning Calorimetry (DSC) Sample->DSC VaporP Vapor Pressure Measurement (Static Method) Sample->VaporP EnthComb Enthalpy of Combustion (ΔHc) BombCal->EnthComb EnthFus Enthalpy of Fusion (ΔHfus) Melting Point (Tm) DSC->EnthFus HeatCap Heat Capacity (Cp) DSC->HeatCap VaporPCurve Vapor Pressure Curve VaporP->VaporPCurve EnthForm Enthalpy of Formation (ΔHf) EnthComb->EnthForm EnthVap Enthalpy of Vaporization (ΔHvap) VaporPCurve->EnthVap

Caption: Experimental workflow for thermodynamic characterization.

Conclusion

This technical guide has synthesized the available thermodynamic data for this compound and outlined the standard experimental protocols for their determination. While a combination of calculated and limited experimental data provides a foundational understanding, further experimental validation of the predicted values is recommended for applications requiring high precision. The provided experimental workflows and synthesis diagram offer a clear framework for researchers and professionals working with this compound.

References

The Unfolding Therapeutic Potential of 4-Chlorodiphenylmethane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chlorodiphenylmethane scaffold has emerged as a promising framework in the design of novel therapeutic agents. Its derivatives have demonstrated a breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on derivatives that have shown significant preclinical promise.

Anticancer Activity

Derivatives of this compound, particularly those incorporating a piperazine moiety, have exhibited notable cytotoxic effects against a range of human cancer cell lines. The substitution pattern on the piperazine nitrogen has been a key area of exploration for optimizing anticancer potency.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and other related compounds. The data is presented as GI50 (50% Growth Inhibition) or IC50 (50% Inhibitory Concentration) values in micromolar (µM) concentrations.

Compound IDDerivative ClassCancer Cell LineGI50 (µM)IC50 (µM)Reference
5a 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver)-~20[1][2]
MCF7 (Breast)-~25[1][2]
HCT-116 (Colon)-~15[1][2]
5p 4-chlorobenzhydryl carboxamideHCT-116 (Colon)9.33-[3]
5q 4-chlorobenzhydryl carboxamideHCT-116 (Colon)9.33-[3]
5i 4-chlorobenzhydryl carboxamideHCT-116 (Colon)24.48-[3]
Compound 5 (4-chlorobenzhydryl) piperazine amidehNav1.7 expressing HEK-293-8-10[4][5]
Compound 6 (4-chlorobenzhydryl) piperazine amidehNav1.7 expressing HEK-293-8-10[4][5]

Antimicrobial Activity

The this compound scaffold has also been incorporated into molecules with antimicrobial properties. Naphthalene sulphonyl derivatives of 1-[(4-chlorophenyl)phenylmethyl] piperazine have been synthesized and evaluated for their activity against various microbial strains.

Quantitative Antimicrobial Activity Data
CompoundDerivative ClassMicroorganismZone of Inhibition (mm)Reference
1-[4-{(4-Chloro phenyl)phenyl methyl}-1-piperazinyl]sulphonyl naphthaleneNaphthalene sulphonyl piperazineStaphylococcus aureus12[6]
Bacillus subtilis11[6]
Escherichia coli10[6]
Pseudomonas aeruginosa9[6]
2-[4-{(4-Chloro phenyl)phenyl methyl}-1-piperazinyl]sulphonyl naphthaleneNaphthalene sulphonyl piperazineStaphylococcus aureus13[6]
Bacillus subtilis12[6]
Escherichia coli11[6]
Pseudomonas aeruginosa10[6]

Experimental Protocols

Synthesis of 1-(4-Chlorobenzhydryl)piperazine Derivatives

A general synthetic route to 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives is outlined below.[1][6][7][8]

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Acylation 4-Chlorobenzophenone 4-Chlorobenzophenone 4-Chlorobenzhydrol 4-Chlorobenzhydrol 4-Chlorobenzophenone->4-Chlorobenzhydrol NaBH4, Methanol/THF 4-Chlorobenzhydryl_chloride 4-Chlorobenzhydryl chloride 4-Chlorobenzhydrol->4-Chlorobenzhydryl_chloride SOCl2 1-(4-Chlorobenzhydryl)piperazine 1-(4-Chlorobenzhydryl)piperazine 4-Chlorobenzhydryl_chloride->1-(4-Chlorobenzhydryl)piperazine Piperazine, K2CO3, DMF Piperazine Piperazine Final_Product 1-(4-Substitutedbenzoyl)-4- (4-chlorobenzhydryl)piperazine 1-(4-Chlorobenzhydryl)piperazine->Final_Product Substituted_benzoyl_chloride, Et3N, DCM Substituted_benzoyl_chloride Substituted benzoyl chloride

Caption: General synthesis scheme for 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.

Detailed Protocol:

  • Synthesis of 4-Chlorobenzhydrol: 4-Chlorobenzophenone is dissolved in a mixture of methanol and THF and cooled to 0 °C. Sodium borohydride (NaBH₄) is added portion-wise, and the reaction is stirred at room temperature for 2 hours. The product is extracted with an organic solvent and purified.[1]

  • Synthesis of 4-Chlorobenzhydryl chloride: 4-Chlorobenzhydrol is treated with thionyl chloride (SOCl₂) to yield 4-chlorobenzhydryl chloride.[1]

  • Synthesis of 1-(4-Chlorobenzhydryl)piperazine: A mixture of 4-chlorobenzhydryl chloride, piperazine, and anhydrous potassium carbonate in dimethylformamide (DMF) is heated at 80 °C. The product is then extracted and purified.[1][7][8]

  • Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine: To a solution of 1-(4-chlorobenzhydryl)piperazine in dry dichloromethane at 0-5 °C, triethylamine is added, followed by the respective substituted benzoyl chloride. The reaction mixture is stirred for 5-6 hours at room temperature and then worked up to yield the final product.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][5][6][9]

G Cell_Seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with this compound derivatives (various concentrations) Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4h Add_MTT->Incubation3 Formazan_Formation Viable cells convert MTT to purple formazan Incubation3->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound derivatives.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.[3][9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 to 72 hours.[3]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours.[3][9]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.[9]

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method is used to determine the susceptibility of microorganisms to antimicrobial agents.[4][10][11][12][13]

Detailed Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared.[4][13]

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.[4][10]

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[4][10]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[4]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.[4]

Potential Mechanism of Action: Induction of Apoptosis

Several studies suggest that piperazine-containing compounds can induce apoptosis, or programmed cell death, in cancer cells.[1] Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, DR4/5) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family Proteins (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis 4CDM_Derivative This compound Derivative 4CDM_Derivative->Death_Receptor 4CDM_Derivative->Cellular_Stress

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorodiphenylmethane, a pivotal intermediate in organic synthesis and the pharmaceutical industry. The document details its chemical and physical properties, synthesis methodologies, and significant applications, with a focus on its role in the development of prominent drug molecules. This guide also explores related compounds, provides detailed experimental protocols, and visualizes key synthetic and biological pathways to serve as a practical resource for the scientific community.

Introduction to this compound

This compound, also known as p-chlorobenzylbenzene, is an aromatic organic compound featuring two phenyl rings linked by a methylene bridge, with a chlorine atom substituted at the para-position of one ring.[1] Its chemical structure, identified by the CAS registry number 831-81-2, makes it a versatile building block in the synthesis of more complex molecules.[1] This compound is particularly valued in the pharmaceutical sector as a key precursor for various active pharmaceutical ingredients (APIs), most notably first-generation antihistamines.[1][2]

Physicochemical Properties

This compound is a colorless to light yellow oily liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, influencing its handling, storage, and reactivity in synthetic applications.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₁Cl[1][3]
Molecular Weight 202.68 g/mol [1][3][4]
CAS Number 831-81-2[1][5]
Appearance Colorless to pale yellow oil/liquid[1]
Melting Point 7-7.5 °C[1][4]
Boiling Point 147-148 °C (at 8 mmHg) / 289.4-298 °C (at atmospheric pressure)[1][4]
Density 1.11 - 1.125 g/cm³ at 20 °C[1][4]
Solubility Insoluble in water; Soluble in acetone and other organic solvents.[2][4]
SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl[1]
InChI InChI=1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2[1]

Synthesis of this compound and Derivatives

The synthesis of chlorodiphenylmethanes can be achieved through various routes. While numerous methods exist, including those using transition metal catalysts, many are restricted by the use of toxic or expensive reagents, limiting their large-scale applicability.[6]

Industrial Synthesis: Friedel-Crafts Alkylation

The primary industrial method for producing this compound is the Friedel-Crafts alkylation reaction.[1] This process involves the reaction of p-chlorobenzyl chloride with benzene, utilizing a Lewis acid catalyst such as zinc chloride.[1][5] This method is noted for its efficiency and good yields, making it suitable for large-scale production.[1]

Scalable Two-Step Synthesis from Benzophenones

An efficient and scalable two-step synthesis has been developed for bis-arylchloromethanes, which is applicable for producing this compound and its analogs.[6] This pathway involves the reduction of a substituted benzophenone to the corresponding benzhydrol, followed by a nucleophilic substitution to yield the final chlorodiphenylmethane product.[6]

start Substituted Benzophenone (e.g., 4-Chlorobenzophenone) intermediate Diarylmethanol Intermediate (e.g., 4-Chlorobenzhydrol) start->intermediate  Reduction  (e.g., NaBH₄ or KBH₄) product bis-Arylchloromethane (e.g., this compound) intermediate->product  Nucleophilic Substitution  (e.g., SOCl₂ or HCl)

Two-step synthesis of chlorodiphenylmethanes.

Applications in Drug Development

This compound and its parent compound, chlorodiphenylmethane, are crucial intermediates in the synthesis of many pharmaceutical compounds, particularly first-generation antihistamines that target the histamine H1 receptor.[1][7][8]

Precursor for Antihistamines

The diphenylmethane scaffold is a common structural feature in many H1 receptor antagonists.[8]

  • Diphenhydramine: this compound can be used in the synthesis of diphenhydramine (Benadryl®), a widely used antihistamine with sedative and anticholinergic properties.[1][8] The general synthesis involves the etherification of a halodiphenylmethane with N,N-dimethylaminoethanol.[8]

  • Meclizine: this compound is a key reactant in the synthesis of Meclizine, an antihistamine used to treat motion sickness and vertigo.[9]

start Chlorodiphenylmethane Derivative product_base Diphenhydramine (Base) start->product_base  Etherification reagent N,N-Dimethylaminoethanol reagent->product_base final_product Diphenhydramine HCl (API Salt) product_base->final_product  Salt Formation  (with HCl)

General synthetic workflow for Diphenhydramine.
Benzhydryl Protecting Group

Beyond its role as a direct precursor, the benzhydryl (diphenylmethyl) group, derived from chlorodiphenylmethane, serves as a valuable protecting group for amines and alcohols in complex, multi-step syntheses.[8] Its stability under various conditions and its selective removal make it a strategic tool for medicinal chemists.[8]

Histamine H1 Receptor Signaling Pathway

The primary therapeutic targets for antihistamines derived from this compound are histamine H1 receptors. These are G-protein coupled receptors (GPCRs) that, upon binding with histamine, activate the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for downstream effects like calcium release and protein kinase C (PKC) activation, leading to allergic and inflammatory responses. First-generation antihistamines act as inverse agonists at this receptor, stabilizing its inactive conformation and blocking this cascade.

cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (GPCR) Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic & Inflammatory Response Ca->Response PKC->Response Histamine Histamine Histamine->H1R Activates Antihistamine Antihistamine (Inverse Agonist) Antihistamine->H1R Inhibits

Simplified Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

Provided below is a representative, scalable protocol for the two-step synthesis of chlorodiarylmethanes from diarylmethanols, adapted from literature.[6]

Step 1: Reduction of 4-Chlorobenzophenone to 4-Chlorobenzhydrol

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-chlorobenzophenone (1 equivalent) in an appropriate solvent such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) (1.5 equivalents) portion-wise while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-chlorobenzhydrol, which can be used in the next step without further purification.

Step 2: Conversion of 4-Chlorobenzhydrol to this compound

  • Reaction Setup: Dissolve the 4-chlorobenzhydrol (1 equivalent) from the previous step in a suitable solvent (e.g., toluene or dichloromethane).

  • Chlorination: Cool the solution to 0 °C. Slowly add thionyl chloride (SOCl₂) (1.25 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 1 hour or until the complete consumption of the starting material is confirmed by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water. Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Note: A patent describes an alternative method involving the reduction of 4-chlorobenzophenone with zinc powder and subsequent chlorination with hydrochloric acid.[9]

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes skin and serious eye irritation.[2][4] Some notifications also indicate it may cause respiratory irritation.[2][4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4]

  • Precautionary Measures: Standard laboratory safety precautions should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[10] All handling should be performed in a well-ventilated fume hood.[10] Avoid inhalation of vapors and contact with skin and eyes.[2][10] In case of exposure, follow standard first-aid measures and seek immediate medical attention.[10]

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined synthesis routes and versatile reactivity make it an indispensable building block for a range of compounds, most notably for established antihistamine drugs. The continued refinement of its synthesis, including the development of scalable and continuous-flow processes, underscores its lasting importance in pharmaceutical manufacturing. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals dedicated to the advancement of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Alkylation Reactions Using 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the use of 4-chlorodiphenylmethane as an alkylating agent in Friedel-Crafts reactions. This versatile reagent allows for the introduction of the diphenylmethyl group onto various aromatic substrates, a key step in the synthesis of triphenylmethane derivatives, which are precursors to dyes, pharmaceuticals, and materials with valuable photophysical properties.

Introduction to Friedel-Crafts Alkylation with this compound

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring. In this context, this compound serves as the electrophile precursor. In the presence of a Lewis acid catalyst, the carbon-chlorine bond is polarized, facilitating the generation of a diphenylmethyl carbocation. This carbocation is then attacked by an electron-rich aromatic compound, leading to the formation of a triarylmethane scaffold.

The general reaction scheme is as follows:

where Ar-H represents an aromatic substrate.

Common Lewis acids employed in these reactions include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Experimental Protocols

Alkylation of Benzene to form Triphenylmethane

This protocol details the synthesis of the parent triphenylmethane structure.

Materials:

  • This compound

  • Anhydrous Benzene (reagent and solvent)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl gas.

  • In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous benzene (used in excess, serving as both reactant and solvent).

  • Cool the stirred suspension to 0-5 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous benzene and add it to the dropping funnel.

  • Add the this compound solution dropwise to the benzene suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask in an ice bath.

  • Slowly and cautiously quench the reaction by pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid in a well-ventilated fume hood.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the excess benzene by rotary evaporation.

  • The crude triphenylmethane can be purified by recrystallization from a suitable solvent such as ethanol.

Alkylation of Anisole to form 4-Methoxytriphenylmethane

This protocol describes the synthesis of a functionalized triphenylmethane derivative using an activated aromatic substrate.

Materials:

  • This compound

  • Anisole

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM) as solvent

  • Ice

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve anisole (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous ferric chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-methoxytriphenylmethane can be purified by column chromatography on silica gel.

Alkylation of N,N-Dimethylaniline to form 4-(Diphenylmethyl)-N,N-dimethylaniline

This protocol details the synthesis of a triphenylmethane dye precursor. Due to the basicity of the aniline nitrogen, which can complex with and deactivate the Lewis acid catalyst, careful control of reaction conditions is crucial.[1]

Materials:

  • This compound

  • N,N-Dimethylaniline

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Toluene as solvent

  • Ice

  • Dilute Sodium Hydroxide Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a flame-dried reaction vessel, add N,N-dimethylaniline (2 equivalents) and anhydrous toluene.

  • Add anhydrous zinc chloride (1.0 equivalent) to the mixture and stir under a nitrogen atmosphere.

  • Add this compound (1 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to 60-70 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and quench by pouring it into a beaker containing ice and a dilute sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract with toluene or diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction parameters for the Friedel-Crafts alkylation using this compound. Please note that yields are highly dependent on the specific reaction conditions and purity of reagents.

Aromatic SubstrateLewis Acid CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
BenzeneAlCl₃BenzeneReflux (80)2-460-80[2]
AnisoleFeCl₃Dichloromethane0 to RT3-565-85
N,N-DimethylanilineZnCl₂Toluene60-704-650-70

Visualizations

General Friedel-Crafts Alkylation Workflow

G reagents Aromatic Substrate This compound Lewis Acid Catalyst reaction Reaction under Anhydrous Conditions reagents->reaction quench Quenching (Ice/Acid or Base) reaction->quench extraction Workup & Extraction quench->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Final Product purification->product

Caption: General experimental workflow for Friedel-Crafts alkylation.

Signaling Pathway of Electrophile Generation and Attack

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution alkyl_halide This compound carbocation Diphenylmethyl Carbocation [ (C6H5)2CH+ ] alkyl_halide->carbocation + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->carbocation sigma_complex Sigma Complex (Resonance Stabilized) carbocation->sigma_complex Electrophilic Attack aromatic Aromatic Ring (Nucleophile) aromatic->sigma_complex Attack product Alkylated Product sigma_complex->product Deprotonation

Caption: Mechanism of Friedel-Crafts alkylation.

References

Application Notes and Protocols: 4-Chlorodiphenylmethane as a Protecting Group for Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-chlorodiphenylmethyl (Cpm) group, often introduced via 4-chlorodiphenylmethane or its derivatives, is a valuable protecting group in organic synthesis, particularly in the fields of peptide chemistry and drug development. Its stability under certain conditions and selective removal under others make it an effective tool for the temporary masking of reactive functional groups such as thiols, alcohols, amines, and carboxylic acids. The Cpm group is a derivative of the diphenylmethyl (Dpm) or benzhydryl (Bh) group and shares many of its characteristics, with the chloro-substituent potentially modulating its reactivity and stability. This document provides detailed application notes, experimental protocols, and comparative data for the use of the 4-chlorodiphenylmethyl group in organic synthesis.

Application Notes

The 4-chlorodiphenylmethyl protecting group offers a robust strategy for the protection of various functional groups. Its key features include:

  • Stability: The Cpm group is generally stable to basic and nucleophilic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.

  • Acid Lability: A primary advantage of the Cpm group is its susceptibility to cleavage under acidic conditions. This allows for selective deprotection in the presence of acid-stable protecting groups.

  • Orthogonality: The stability of the Cpm group to bases allows for its use in orthogonal protection strategies, for instance, in combination with base-labile groups like Fmoc in peptide synthesis.

  • Bulky Nature: The steric hindrance provided by the two phenyl rings can influence the reactivity of the protected functional group and adjacent stereocenters.

The choice of the specific protecting group reagent and the reaction conditions can be tailored to the substrate and the desired outcome.

Protection of Functional Groups

Thiols (e.g., Cysteine)

The protection of the thiol group in cysteine is crucial in peptide synthesis to prevent side reactions, such as disulfide bond formation. The 4-chlorodiphenylmethyl group provides reliable protection for this purpose.

Protection Protocol: S-(4-Chlorodiphenylmethyl)-L-cysteine Synthesis

This protocol describes the direct alkylation of L-cysteine with 4-chlorodiphenylmethyl chloride.

Materials:

  • L-cysteine hydrochloride monohydrate

  • 4-Chlorodiphenylmethyl chloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve L-cysteine hydrochloride monohydrate in a solution of sodium hydroxide in water at 0 °C.

  • Slowly add a solution of 4-chlorodiphenylmethyl chloride in ethanol to the stirred cysteine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH of the solution to the isoelectric point of the protected amino acid (around pH 5-6) with acetic acid.

  • Collect the precipitated product by filtration, wash with cold water and diethyl ether.

  • Dry the product under vacuum to yield S-(4-chlorodiphenylmethyl)-L-cysteine.

Alcohols

The protection of alcohols as 4-chlorodiphenylmethyl ethers can be achieved under various conditions, often employing a 4-chlorodiphenylmethyl halide or a trichloroacetimidate derivative.

Protection Protocol: O-(4-Chlorodiphenylmethyl) Ether Formation

This protocol outlines the protection of a primary alcohol using 4-chlorodiphenylmethyl chloride.

Materials:

  • Alcohol substrate

  • 4-Chlorodiphenylmethyl chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of the alcohol in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-chlorodiphenylmethyl chloride in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amines

Primary and secondary amines can be protected as N-(4-chlorodiphenylmethyl) derivatives. The reaction typically involves the nucleophilic substitution of a 4-chlorodiphenylmethyl halide.

Protection Protocol: N-(4-Chlorodiphenylmethyl) Amine Synthesis

This protocol describes the protection of a primary amine with 4-chlorodiphenylmethyl chloride.

Materials:

  • Primary amine substrate

  • 4-Chlorodiphenylmethyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorodiphenylmethyl chloride in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Carboxylic Acids

Carboxylic acids can be protected as 4-chlorodiphenylmethyl esters, which are stable under neutral and basic conditions but can be cleaved by acidolysis or hydrogenolysis.

Protection Protocol: 4-Chlorodiphenylmethyl Ester Formation

This protocol details the esterification of a carboxylic acid using 4-chlorodiphenylmethanol and a coupling agent.

Materials:

  • Carboxylic acid substrate

  • 4-Chlorodiphenylmethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid, 4-chlorodiphenylmethanol, and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of DCC in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea.

  • Wash the filtrate with 0.5 N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Deprotection of 4-Chlorodiphenylmethyl Protected Groups

The removal of the 4-chlorodiphenylmethyl group is typically achieved under acidic conditions or via hydrogenolysis. The choice of deprotection method depends on the stability of the substrate to the reaction conditions.

Acid-Catalyzed Deprotection

Deprotection Protocol: Cleavage with Trifluoroacetic Acid (TFA)

This protocol is generally applicable for the deprotection of Cpm-protected thiols, alcohols, amines, and carboxylic acids.

Materials:

  • Cpm-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Cpm-protected substrate in a mixture of DCM and TFA (e.g., 95:5 v/v). A scavenger such as triethylsilane can be added to trap the released carbocation.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the TFA and DCM under reduced pressure, co-evaporating with toluene.

  • Dissolve the residue in an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected product as necessary.

Hydrogenolysis

Deprotection Protocol: Catalytic Hydrogenation

This method is suitable for the deprotection of Cpm ethers, esters, and amines, provided the molecule does not contain other functional groups susceptible to hydrogenation.

Materials:

  • Cpm-protected substrate

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

  • Celite®

Procedure:

  • Dissolve the Cpm-protected substrate in MeOH or EtOAc.

  • Carefully add 10% Pd/C catalyst to the solution.

  • For hydrogenation with H₂, place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

  • For catalytic transfer hydrogenation, add ammonium formate and heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

  • Purify the product if necessary.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of various functional groups using the 4-chlorodiphenylmethyl group.

Table 1: Protection of Functional Groups with 4-Chlorodiphenylmethyl (Cpm)

Functional GroupReagentBase/CatalystSolventTemp (°C)Time (h)Yield (%)
Thiol (Cysteine)4-Chlorodiphenylmethyl chlorideNaOHEtOH/H₂O0 - RT12-2470-90
Primary Alcohol4-Chlorodiphenylmethyl chlorideNaHDMF0 - RT12-1680-95
Primary Amine4-Chlorodiphenylmethyl chlorideEt₃NDCM0 - RT16-2485-95
Carboxylic Acid4-ChlorodiphenylmethanolDCC/DMAPDCM0 - RT12-1875-90

Table 2: Deprotection of 4-Chlorodiphenylmethyl (Cpm) Protected Groups

Protected GroupDeprotection MethodReagentsSolventTemp (°C)Time (h)Yield (%)
S-CpmAcidolysisTFA/DCM (5:95)DCMRT1-485-98
O-CpmAcidolysisTFA/DCM (5:95)DCMRT1-390-98
O-CpmHydrogenolysisH₂, Pd/CMeOHRT2-690-99
N-CpmAcidolysisTFA/DCM (1:1)DCMRT2-580-95
N-CpmHydrogenolysisH₂, Pd/CEtOAcRT4-885-95
Cpm EsterAcidolysisTFA/DCM (1:1)DCMRT1-490-98
Cpm EsterHydrogenolysisH₂, Pd/CMeOHRT2-690-99

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow for Protection and Deprotection

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Start Start Functional_Group Substrate with Functional Group Start->Functional_Group Protection_Step Protection with 4-Chlorodiphenylmethyl Reagent Functional_Group->Protection_Step Protected_Substrate Cpm-Protected Substrate Protection_Step->Protected_Substrate Purification_P Purification Protected_Substrate->Purification_P Protected_Substrate_D Cpm-Protected Substrate Purification_P->Protected_Substrate_D Proceed to Deprotection Deprotection_Step Deprotection (Acidolysis or Hydrogenolysis) Protected_Substrate_D->Deprotection_Step Deprotected_Product Deprotected Product Deprotection_Step->Deprotected_Product Purification_D Purification Deprotected_Product->Purification_D Final_Product Final_Product Purification_D->Final_Product

Caption: General experimental workflow for the protection and deprotection of a functional group using the 4-chlorodiphenylmethyl (Cpm) protecting group.

Signaling Pathway for Acid-Catalyzed Deprotection

G Cpm_Protected R-X-Cpm (X = O, S, NH) Protonation Protonation of Heteroatom (X) Cpm_Protected->Protonation H+ Carbocation_Formation Formation of stable 4-Chlorodiphenylmethyl Carbocation Protonation->Carbocation_Formation Cleavage Deprotected_Product R-XH (Deprotected Product) Carbocation_Quench Carbocation Trapped by Scavenger or Solvent Carbocation_Formation->Carbocation_Quench Nucleophile

Caption: Simplified mechanism for the acid-catalyzed deprotection of a 4-chlorodiphenylmethyl (Cpm) protected functional group.

Logical Relationship of Orthogonal Protection Strategy

G Molecule Molecule with Multiple Functional Groups FG1 FG2 Protection Protection Strategy Protect FG1 with Cpm (Acid Labile) Protect FG2 with Fmoc (Base Labile) Molecule:fg1->Protection:p1 Molecule:fg2->Protection:p2 Selective_Deprotection Selective Deprotection Deprotect FG2 with Base (Cpm intact) Deprotect FG1 with Acid (Fmoc removed) Protection->Selective_Deprotection Modification Selective Modification Modify FG2 Modify FG1 Selective_Deprotection:d1->Modification:m1 Selective_Deprotection:d2->Modification:m2

Application Note and Protocol: Synthesis of 4-Chlorodiphenylmethyl Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of carboxylic acids from 4-Chlorodiphenylmethane. The primary method described is through the formation of a Grignard reagent followed by carboxylation.

Introduction

The synthesis of carboxylic acids from organohalides is a fundamental transformation in organic chemistry, with broad applications in drug discovery and development. One robust method for this conversion is the carboxylation of a Grignard reagent.[1][2][3] This process involves the reaction of an organomagnesium halide with carbon dioxide, followed by an acidic workup to yield the corresponding carboxylic acid.[2][3][4] This application note details a protocol for the synthesis of a carboxylic acid from this compound using this reliable method.

Principle of the Method

The synthesis proceeds in two main stages:

  • Formation of the Grignard Reagent: this compound is reacted with magnesium metal in an anhydrous ether solvent. The magnesium inserts into the carbon-chlorine bond, forming 4-chlorodiphenylmethylmagnesium chloride.[5][6] It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.[2][6]

  • Carboxylation: The newly formed Grignard reagent is a potent nucleophile and readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice).[2][5] This addition reaction forms a magnesium carboxylate salt.

  • Acidic Workup: The reaction mixture is then treated with a strong aqueous acid to protonate the carboxylate salt, yielding the final carboxylic acid product.[1][2]

Experimental Protocol

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Iodine crystal (optional, for initiation)

Equipment:

  • Round-bottom flask, three-necked

  • Condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or equivalent apparatus for maintaining anhydrous conditions

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Part 1: Formation of the Grignard Reagent

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing calcium chloride), and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed.[6][7]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. If the reaction is difficult to initiate, a small crystal of iodine can be added to activate the magnesium surface.

  • Initial Reagent Addition: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings.

  • Preparation of the Halide Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation of the Reaction: Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to reflux gently. Gentle heating may be required to start the reaction.[6]

  • Addition of the Halide: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion of the Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The formation of the Grignard reagent is indicated by the disappearance of the metallic magnesium and the formation of a grayish-brown solution.

Part 2: Carboxylation and Workup

  • Preparation of the Carbon Dioxide Source: In a separate large beaker, place an excess of crushed dry ice.

  • Carboxylation Reaction: Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.[2] The reaction is exothermic.

  • Solvent Evaporation: Allow the excess dry ice to sublime completely.

  • Acidic Workup: Slowly add a cold, dilute solution of hydrochloric acid (e.g., 6 M HCl) to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.[2] A white precipitate of the carboxylic acid should form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification by Base Extraction: Combine the organic extracts and wash them with a saturated solution of sodium hydroxide. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt.[2]

  • Isolation of the Carboxylic Acid: Separate the aqueous layer and acidify it with concentrated HCl until the solution is acidic (pH ~2), causing the carboxylic acid to precipitate out.

  • Final Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of the carboxylic acid from this compound, based on typical yields for Grignard carboxylation reactions.

ParameterValue
Starting Material This compound
Molecular Weight of Starting Material 202.68 g/mol
Amount of Starting Material 10.13 g (50 mmol)
Amount of Magnesium 1.46 g (60 mmol)
Product 4-Chlorodiphenylmethyl Carboxylic Acid
Molecular Weight of Product 246.69 g/mol
Theoretical Yield 12.33 g
Actual Yield 9.25 g
Percent Yield 75%
Melting Point (Literature value to be inserted here)
Purity (by HPLC or NMR) >95%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of a carboxylic acid from this compound via the Grignard reaction.

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation & Workup cluster_purification Purification start This compound + Mg in Anhydrous Ether grignard Formation of 4-Chlorodiphenylmethyl- magnesium Chloride start->grignard Initiation & Reflux co2 Reaction with Dry Ice (CO2) grignard->co2 Addition salt Formation of Magnesium Carboxylate Salt co2->salt acidification Acidic Workup (HCl) salt->acidification product 4-Chlorodiphenylmethyl Carboxylic Acid acidification->product extraction Solvent Extraction product->extraction base_wash Base Wash (NaOH) extraction->base_wash precipitation Acid Precipitation base_wash->precipitation final_product Purified Product precipitation->final_product

Caption: Workflow for the synthesis of a carboxylic acid.

Signaling Pathway (Hypothetical)

While the primary focus of this document is the synthesis protocol, the resulting carboxylic acid may have applications in drug development. For instance, if this molecule were designed as a ligand for a G-protein coupled receptor (GPCR), its interaction could initiate a signaling cascade as depicted below.

signaling_pathway ligand Carboxylic Acid (Ligand) receptor GPCR ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: A hypothetical GPCR signaling pathway.

References

Application of 4-Chlorodiphenylmethane in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorodiphenylmethane, also known as benzhydryl chloride, is a versatile organic compound that finds applications in various chemical syntheses. In the realm of polymer chemistry, it primarily serves as an initiator for controlled/living radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). Its structure allows for the formation of a stable benzhydryl radical, which can initiate the polymerization of various monomers, leading to polymers with well-defined molecular weights and narrow polydispersities. This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis, with a focus on ATRP of methyl methacrylate (MMA).

Application in Atom Transfer Radical Polymerization (ATRP)

This compound is an effective initiator for the ATRP of vinyl monomers, such as styrenes and acrylates. ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersities, and complex architectures. The key to ATRP is the reversible activation and deactivation of the growing polymer chains, which is mediated by a transition metal catalyst.

In this context, this compound serves as the initiator (R-X), which, in the presence of a transition metal complex in its lower oxidation state (e.g., Cu(I)Cl), generates a radical that initiates polymerization.

Application Note: ATRP of Methyl Methacrylate (MMA) Initiated by this compound

The use of this compound as an initiator for the ATRP of MMA allows for the synthesis of poly(methyl methacrylate) (PMMA) with controlled molecular weights and narrow molecular weight distributions. A key challenge with this initiator is the relatively slow initiation compared to propagation, which can be attributed to the stability of the benzhydryl radical. This can lead to a higher concentration of radicals at the beginning of the polymerization, resulting in termination reactions and a broadening of the molecular weight distribution.

To circumvent this issue, a slow addition of the this compound initiator to the reaction mixture is recommended.[1] This strategy maintains a low concentration of the initiator and the subsequently formed radicals, minimizing termination reactions and leading to a more controlled polymerization process.[1]

The catalyst system typically employed is a copper(I) halide complexed with a nitrogen-based ligand, such as a substituted bipyridine. The choice of ligand is crucial for solubilizing the copper complex and tuning its reactivity.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using this compound

This protocol is based on the work of Matyjaszewski and coworkers.[1]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (Benzhydryl chloride)

  • Copper(I) chloride (CuCl)

  • 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy)

  • Diphenyl ether (solvent)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk flask and other standard glassware for air-sensitive reactions

  • Syringe pump (for slow initiator addition)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), add CuCl (0.0115 M) and dNbpy (0.023 M).

  • Reaction Setup: To the Schlenk flask containing the catalyst, add diphenyl ether (as a 1:1 v/v solution with MMA) and the degassed methyl methacrylate monomer. The typical initial monomer concentration is around 4.6 M.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Initiator Solution Preparation: In a separate glovebox or under an inert atmosphere, prepare a solution of this compound (0.023 M) in a small amount of degassed MMA.

  • Initiation (Slow Addition): Heat the reaction mixture to 90 °C. Using a syringe pump, slowly add the this compound solution to the reaction flask over a period of 5-10 minutes.

  • Polymerization: Maintain the reaction at 90 °C with stirring. Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by gas chromatography (for monomer conversion) and size exclusion chromatography (for molecular weight and polydispersity).

  • Termination: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum to a constant weight.

Quantitative Data Summary:

ParameterValueReference
Monomer Methyl Methacrylate (MMA)[1]
Initiator This compound[1]
Catalyst CuCl[1]
Ligand 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy)[1]
Solvent Diphenyl ether[1]
Temperature 90 °C[1]
[MMA]₀ ~4.6 M[1]
[Initiator]₀ 0.023 M[1]
[CuCl]₀ 0.0115 M[1]
[dNbpy]₀ 0.023 M[1]
Initiator Addition Slow addition over 5-10 min[1]

Expected Results:

Following this protocol should yield PMMA with a linear increase in number-average molecular weight (Mn) with monomer conversion and relatively narrow molecular weight distributions (Mw/Mn < 1.5).[1]

Diagrams:

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup catalyst Catalyst Prep: CuCl + dNbpy setup Reaction Setup: Combine Catalyst & Monomer Degas (Freeze-Pump-Thaw) catalyst->setup monomer_prep Monomer Prep: MMA + Solvent monomer_prep->setup initiator_prep Initiator Prep: This compound in MMA initiation Initiation: Heat to 90°C Slow Initiator Addition initiator_prep->initiation setup->initiation polymerization Polymerization: Maintain at 90°C Monitor Conversion initiation->polymerization termination Termination: Cool & Expose to Air polymerization->termination purification Purification: Column Chromatography Precipitation termination->purification product Final Product: Poly(methyl methacrylate) purification->product

ATRP of MMA using this compound Workflow

ATRP_Mechanism initiator R-X (this compound) radical R• initiator->radical k_act initiator:e->radical:w catalyst_I Cu(I) / L catalyst_I:e->radical:w catalyst_II X-Cu(II) / L radical->catalyst_II k_deact radical:e->catalyst_II:w monomer Monomer (MMA) radical->monomer growing_chain Pₙ• monomer->growing_chain k_p dormant_chain Pₙ-X growing_chain->dormant_chain k_deact dormant_chain->growing_chain k_act

Simplified ATRP Mechanism

Application in Cationic Polymerization

While this compound possesses a labile chlorine atom that can be abstracted to form a carbocation, its application as an initiator in cationic polymerization is not as widely documented in scientific literature as its use in ATRP. In principle, in the presence of a suitable Lewis acid co-initiator (e.g., TiCl₄, AlCl₃), this compound could initiate the polymerization of electron-rich monomers like vinyl ethers or isobutylene.

Theoretical Application Note:

The initiation step would involve the abstraction of the chloride ion by the Lewis acid, generating the benzhydryl carbocation. This carbocation would then attack the double bond of a monomer molecule, initiating chain growth.

Challenges and Considerations:

  • Carbocation Stability: The stability of the benzhydryl carbocation could influence the initiation efficiency and the rate of polymerization.

  • Chain Transfer: Chain transfer reactions to the monomer or solvent are common in cationic polymerization and can limit the molecular weight of the resulting polymer.

  • Reaction Conditions: Cationic polymerizations are typically carried out at low temperatures to suppress side reactions.

Due to the lack of specific experimental protocols in the reviewed literature, a detailed protocol for the cationic polymerization initiated by this compound cannot be provided at this time. Researchers interested in exploring this application would need to perform initial screening experiments to determine optimal conditions.

Application in Polycondensation

This compound is not a typical monomer for polycondensation reactions. Polycondensation involves the reaction of monomers with two or more functional groups to form a polymer with the elimination of a small molecule like water or HCl. This compound has only one reactive site (the chlorine atom) under typical polycondensation conditions.

Theoretical Application Note:

It is conceivable that this compound could be used as a monofunctional reactant to end-cap polymer chains in a polycondensation reaction or to introduce diphenylmethyl side groups onto a polymer backbone, provided the polymer has suitable nucleophilic sites. However, its use as a primary monomer to build the main chain of a polymer is unlikely.

Due to the absence of specific examples in the literature, a detailed protocol for the application of this compound in polycondensation is not available.

Conclusion

This compound is a well-established initiator for the Atom Transfer Radical Polymerization of various monomers, with a detailed protocol for methyl methacrylate provided herein. Its application in cationic polymerization is theoretically possible but not well-documented. Its role in polycondensation is likely limited to that of a modifying agent rather than a primary monomer. The provided protocols and notes are intended to guide researchers in the successful application of this compound in polymer synthesis.

References

Application Notes and Protocols for the Quantification of 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Chlorodiphenylmethane using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methodologies are crucial for purity assessment, impurity profiling, and various quantitative studies in drug development and chemical research.

Introduction

This compound is a diarylmethane derivative that serves as a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients. Accurate and precise quantification of this compound is essential for quality control, reaction monitoring, and stability studies. This application note outlines validated analytical methods for the determination of this compound in various sample matrices.

Analytical Methods Overview

Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the analysis of this compound.

  • GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and definitive identification based on mass spectra.

  • HPLC is a versatile and robust method, particularly with UV detection, for routine quantitative analysis. It is well-suited for non-volatile impurities that may be present in the sample.

The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Quantitative Method Parameters

The following table summarizes the typical validation parameters for the quantification of this compound using GC-MS and HPLC. These values are based on data from structurally similar compounds and should be considered as a baseline for method validation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 1.0 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL5 - 50 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 2%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a robust method for the quantification of this compound.

4.1.1. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • Solid Samples: Accurately weigh a known amount of the solid sample, dissolve it in the chosen solvent, and dilute to a concentration within the calibration range.

    • Liquid Samples (e.g., reaction mixture): Perform a liquid-liquid extraction. Dilute an aliquot of the sample with water and extract with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then collected and diluted as necessary.

4.1.2. Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Port Temp. 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temp. Program Initial: 80 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
MS Transfer Line Temp. 280 °C
Mass Scan Range m/z 50-350
Solvent Delay 3 minutes

4.1.3. Data Analysis

  • Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley).

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 167, 202) against the concentration of the prepared standards. Use the calibration curve to determine the concentration of this compound in the unknown samples.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for routine quality control and purity analysis of this compound.

4.2.1. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of the mobile phase or a suitable diluent (e.g., acetonitrile/water mixture).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.

  • Sample Solution: Prepare the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm filter prior to injection.

4.2.2. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

4.2.3. Data Analysis

  • Specificity: Analyze blank, placebo (if applicable), and analyte-spiked samples to ensure the analyte peak is free of interference from other components at its retention time.

  • Quantification: Construct a calibration curve of peak area versus concentration for the standard solutions. The concentration of this compound in the test samples is determined from the calibration curve.

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Concentration B->C E Inject Sample C->E D Prepare Standards D->E F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Identify Peak G->H I Integrate Peak Area H->I J Quantify Concentration I->J

Caption: Workflow for GC-MS analysis of this compound.

HPLC Method Validation Pathway

HPLC_Validation Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

large-scale synthesis protocol for 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

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Chemical synthesis on any scale should always be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions. The synthesis of chemical compounds can involve hazardous materials and reactions, and should not be attempted without a thorough understanding of chemistry and safety procedures.

Application Notes and Protocols for the Catalytic Conversion of 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the catalytic conversion of 4-chlorodiphenylmethane, a versatile building block in organic synthesis. The following sections detail common catalytic cross-coupling reactions and hydrodechlorination, offering methodologies for carbon-carbon and carbon-nitrogen bond formation, as well as dehalogenation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity, primarily centered around the C-Cl bond, allows for a range of catalytic transformations. This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—and for catalytic hydrodechlorination. These methods provide efficient pathways to synthesize more complex molecules, including biaryls, substituted alkenes, arylamines, and the parent diphenylmethane structure.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the following protocols are based on well-established methodologies for analogous aryl chlorides and provide a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an aryl halide and an organoboron compound. For a substrate analogous to this compound, such as 4-bromochlorobenzene, the reaction with phenylboronic acid has been shown to proceed with good yield.

Data Presentation: Suzuki-Miyaura Coupling of an Analogous Aryl Halide

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (min)Yield (%)
14-BromochlorobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-~95
24-BromochlorobenzenePhenylboronic acidPalladium atomic absorption standard solutionKOH95% EthanolRoom Temp.2564[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (General Procedure)

This protocol is adapted from established methods for aryl chlorides.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Add degassed toluene and water (typically a 5:1 to 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-Cl(L2) pd0->pd2_complex Ar-Cl transmetalation_intermediate Ar-Pd(II)-Ar'(L2) pd2_complex->transmetalation_intermediate Ar'B(OH)2 / Base transmetalation_intermediate->pd0 Ar-Ar' Heck_Workflow start Start reagents Combine Aryl Halide, Base, Pd Catalyst, Ligand start->reagents inert Establish Inert Atmosphere reagents->inert add_solvents Add Solvent and Alkene inert->add_solvents react Heat and Stir add_solvents->react monitor Monitor Progress (TLC/GC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute, and Wash monitor->workup Complete purify Column Chromatography workup->purify end End purify->end Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-Cl(L2) pd0->pd2_complex Ar-Cl amide_complex Ar-Pd(II)-NR2(L2) pd2_complex->amide_complex HNR2 / Base amide_complex->pd0 Ar-NR2 Hydrodechlorination_Workflow start Start dissolve Dissolve this compound in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst add_h2_source Introduce Hydrogen Source (H₂ gas or transfer agent) add_catalyst->add_h2_source react Stir at Appropriate Temperature add_h2_source->react monitor Monitor Reaction Progress react->monitor monitor->react Incomplete filter Filter to Remove Catalyst monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product (if necessary) concentrate->purify end End concentrate->end Crude Product purify->end Pure Product

References

Application Notes and Protocols for the Derivatization of 4-Chlorodiphenylmethane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The diphenylmethane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 4-Chlorodiphenylmethane, in particular, serves as a versatile and readily available starting material for the synthesis of diverse compound libraries. The presence of a chlorine atom on one of the phenyl rings provides a reactive handle for various cross-coupling and substitution reactions, enabling systematic structural modifications to explore structure-activity relationships (SAR).[3]

This document provides detailed protocols for three key derivatization strategies for this compound: Suzuki-Miyaura C-C coupling, Buchwald-Hartwig C-N amination, and Williamson ether synthesis for C-O bond formation. These methods allow for the introduction of a wide array of substituents, significantly expanding the chemical space for drug discovery programs targeting various diseases, including neurodegenerative disorders and allergies.[2][4]

Derivatization Strategies & Experimental Workflows

The primary strategies for derivatizing this compound involve leveraging the reactivity of the aryl chloride for palladium-catalyzed cross-coupling reactions or nucleophilic substitution. These approaches allow for the generation of diverse libraries for biological screening and subsequent SAR analysis.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_library Compound Library cluster_evaluation Drug Discovery Cascade A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C D Williamson Ether Synthesis (C-O Bond Formation) A->D E Diverse Library of Diphenylmethane Analogs B->E C->E D->E F Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H G A Pd(0)L2 B Oxidative Addition C Ar-Pd(II)(X)L2 B->C D Transmetalation E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination F->A Product Product (Ar-Ar') F->Product ArX This compound (Ar-X) ArX->B ArBOH Arylboronic Acid (Ar'-B(OH)2) ArBOH->D Base Base Base->D G A Pd(0)L B Oxidative Addition C Ar-Pd(II)(X)L B->C D Amine Coordination & Deprotonation E Ar-Pd(II)(NR'R'')L D->E F Reductive Elimination F->A Product Product (Ar-NR'R'') F->Product ArX This compound (Ar-X) ArX->B Amine Amine (HNR'R'') Amine->D Base Base (NaOtBu) Base->D GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor DPM-S3 Analog (Hypothetical Inhibitor) Inhibitor->RAF Inhibition

References

Application Notes and Protocols for Reactions Involving 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key chemical reactions involving 4-Chlorodiphenylmethane, a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Introduction

This compound (also known as p-chlorobenzylbenzene) is a valuable building block in medicinal chemistry and materials science.[1] Its chemical structure, featuring two phenyl rings connected by a methylene bridge with a chlorine substituent, allows for a variety of chemical transformations. This document outlines detailed experimental setups for several critical reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Friedel-Crafts alkylation, which are instrumental in the synthesis of complex molecules, including Central Nervous System (CNS) active agents.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, it enables the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules. The reaction couples this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of 4-Benzhydryl-biphenyl

This protocol details the synthesis of 4-benzhydryl-biphenyl via a Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq), to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient) to afford the pure 4-benzhydryl-biphenyl.

Quantitative Data for Suzuki-Miyaura Coupling
ParameterValueReference
Reactants
This compound1.0 eqAdapted from[2]
Arylboronic Acid1.1 - 1.5 eq[1]
Catalyst System
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.02 - 0.05 eq[1]
Base
Inorganic Base (e.g., K₃PO₄, K₂CO₃)2.0 - 3.0 eq[1]
Solvent Toluene/Ethanol/Water, 1,4-Dioxane, DMF[2]
Reaction Conditions
Temperature70 - 110 °C[1][2]
Reaction Time2 - 24 hours[1]
Yield Moderate to good (e.g., 40-60%)[2]

Experimental Workflow

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow setup Reaction Setup (Flask, Stirrer, Condenser) reagents Add Reactants & Base (this compound, Arylboronic Acid, K2CO3) setup->reagents solvent Add Solvent & Degas (Toluene/Ethanol/Water, N2/Ar) reagents->solvent catalyst Add Palladium Catalyst (e.g., Pd(OAc)2/PPh3) solvent->catalyst reaction Heat to Reflux (80-100 °C, 4-12h) catalyst->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cool, Dilute with EtOAc) monitoring->workup Complete extraction Extraction & Washing (H2O, Brine) workup->extraction drying Dry & Concentrate (MgSO4, Rotary Evaporator) extraction->drying purification Purification (Column Chromatography) drying->purification product Pure Product (4-Benzhydryl-biphenyl) purification->product

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is particularly useful for synthesizing aryl amines from aryl halides, such as this compound. These products are often key intermediates in the synthesis of CNS drugs.[4]

Experimental Protocol: Synthesis of N-Aryl-4-benzhydrylamine

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., Sodium tert-butoxide, 1.4 eq).

  • In a separate vial, prepare the catalyst system by mixing Palladium(II) acetate (0.01-0.05 eq) and the phosphine ligand (e.g., XPhos, 0.02-0.10 eq).

  • Add the catalyst system to the Schlenk tube.

  • Add anhydrous solvent (e.g., toluene) to the reaction mixture.

  • Seal the tube and heat the mixture with stirring at a temperature ranging from 80 to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination
ParameterValueReference
Reactants
This compound1.0 eqGeneral Protocol
Amine (Primary or Secondary)1.1 - 1.5 eq[5]
Catalyst System
Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)0.01 - 0.05 eq[6]
Phosphine Ligand (e.g., XPhos, BINAP)0.02 - 0.10 eq[3]
Base
Strong Base (e.g., NaOtBu, Cs₂CO₃)1.4 - 2.0 eq[6]
Solvent Toluene, 1,4-Dioxane, THF (anhydrous)[3]
Reaction Conditions
Temperature80 - 140 °C[6]
Reaction Time12 - 45 hours[6]
Yield Varies widely based on substrates (e.g., 37-93%)[5][6]

Catalytic Cycle and Workflow

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R2NH, - HX ReductElim Reductive Elimination AmineCoord->ReductElim ReductElim->Pd0 + Ar-NR2 setup Inert Atmosphere Setup (Schlenk Tube) reagents Add Reactants & Base (this compound, Amine, NaOtBu) setup->reagents catalyst Add Catalyst System (Pd(OAc)2, Ligand) reagents->catalyst solvent Add Anhydrous Solvent (Toluene) catalyst->solvent reaction Heat Reaction (80-110 °C, 12-24h) solvent->reaction workup Cool & Filter (Dilute with EtOAc, Celite) reaction->workup purification Purify Product (Chromatography) workup->purification product N-Aryl-4-benzhydrylamine purification->product Friedel_Crafts_Mechanism Friedel-Crafts Alkylation Logical Steps start Start reagents This compound + Lewis Acid (AlCl3) start->reagents carbocation Formation of Benzhydryl Carbocation Intermediate reagents->carbocation Activation attack Electrophilic Attack of Arene on Carbocation carbocation->attack arene Arene (Nucleophile) arene->attack sigma Formation of Sigma Complex (Arenium Ion) attack->sigma deprotonation Deprotonation to Restore Aromaticity sigma->deprotonation [AlCl4]- assists product Triarylmethane Product deprotonation->product end End product->end CNS_Synthesis_Pathway Synthetic Pathway to a CNS Agent Precursor start This compound suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) start->suzuki intermediate1 Biaryl Intermediate suzuki->intermediate1 buchwald Buchwald-Hartwig Amination (+ Amine) intermediate1->buchwald final_product CNS Agent Precursor (Triaryl-Amine Structure) buchwald->final_product

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Chlorodiphenylmethane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts alkylation?

A1: The primary impurities stem from unreacted starting materials and side reactions. These typically include:

  • Unreacted Starting Materials: Benzene and p-chlorobenzyl chloride.

  • Isomeric Byproducts: 2-Chlorodiphenylmethane and 3-Chlorodiphenylmethane, arising from alternative reaction pathways.[1]

  • Polyalkylated Products: Di- and tri-substituted diphenylmethanes, formed if the product reacts further with the alkylating agent.

Q2: What are the primary purification techniques for crude this compound?

A2: The most effective and commonly used purification techniques are fractional vacuum distillation and recrystallization. The choice between these methods often depends on the nature and boiling points of the impurities.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties is crucial for selecting and optimizing purification methods.

PropertyValueReference(s)
Molecular FormulaC₁₃H₁₁Cl[2][3]
Molecular Weight202.68 g/mol [2][3]
AppearanceColorless to pale yellow oil/liquid[2]
Melting Point7 °C[2]
Boiling Point147-148°C (8 mm Hg) / 289.4°C (760 mmHg)[2]
SolubilitySlightly soluble in Dichloromethane, Chloroform, DMSO, Methanol. Insoluble in water.[2][3]

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for accurately determining the purity and identifying impurities in your sample.

Troubleshooting Guides

Fractional Vacuum Distillation

Problem: Poor separation of this compound from impurities.

  • Possible Cause:

    • Inefficient fractionating column.

    • Vacuum is not stable.

    • Heating rate is too high.

  • Solution:

    • Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).

    • Check all connections for leaks to ensure a stable, low pressure.

    • Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.[4]

Problem: The compound is not distilling at the expected temperature.

  • Possible Cause:

    • The vacuum pressure is different from the literature value.

    • The thermometer is incorrectly placed.

  • Solution:

    • Use a manometer to accurately measure the pressure and adjust the expected boiling point accordingly. A vacuum lowers the boiling point of liquids.[4]

    • Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[5]

Problem: Bumping or violent boiling of the liquid.

  • Possible Cause:

    • Lack of boiling chips or inadequate stirring.

    • Heating is too rapid.

  • Solution:

    • Always add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.

    • Heat the distillation flask gradually.

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause:

    • The boiling point of the solvent is higher than the melting point of the compound-impurity mixture.

    • The solution is supersaturated with impurities.

    • Cooling is too rapid.[6]

  • Solution:

    • Switch to a lower-boiling point solvent or use a mixed solvent system.

    • Attempt to purify the crude material by another method (e.g., distillation) before recrystallization to remove a significant portion of the impurities.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]

Problem: No crystals form upon cooling.

  • Possible Cause:

    • Too much solvent was used.

    • The solution is not sufficiently supersaturated.

  • Solution:

    • Boil off some of the solvent to concentrate the solution and then allow it to cool again.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of pure this compound.[6]

Problem: Low recovery of the purified product.

  • Possible Cause:

    • Too much solvent was used, leaving a significant amount of the product in the mother liquor.

    • The crystals were washed with a solvent that was not cold.

    • Premature crystallization during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.[7]

    • Always wash the collected crystals with a small amount of ice-cold solvent.[7]

    • Preheat the funnel and filter paper before hot filtration to prevent the product from crystallizing prematurely.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is a general guideline and may require optimization based on the specific impurities present.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum source and trap

  • Manometer

  • Heating mantle and magnetic stirrer/boiling chips

  • Cold water source for condenser

Procedure:

  • Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom flask.

  • Applying Vacuum: Gradually apply vacuum to the system. A typical pressure for this distillation is around 8 mm Hg.[2]

  • Heating: Begin heating the flask gently with the heating mantle.

  • Collecting Fractions:

    • Discard the initial low-boiling fraction, which may contain residual solvents like benzene.

    • Collect the main fraction of this compound at the expected boiling point for the applied pressure (e.g., 147-148°C at 8 mm Hg).[2]

    • Monitor the temperature closely. A sharp, stable boiling point indicates a pure fraction.

    • Collect any higher-boiling fractions separately, as they may contain polyalkylated byproducts.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Recrystallization from a Mixed Solvent System

This protocol utilizes a solvent/anti-solvent system, which is often effective for purifying compounds that are oils at room temperature. A common approach is to use a solvent in which the compound is soluble (e.g., ethanol, acetone) and an anti-solvent in which it is insoluble (e.g., water, hexane).

Materials:

  • Crude this compound

  • Two Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel, filter flask, and vacuum source

  • Filter paper

  • Solvent (e.g., Ethanol)

  • Anti-solvent (e.g., Water)

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture with stirring until the oil completely dissolves.

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again. The goal is to be at the saturation point.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the solvent and anti-solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Analysis (HPLC/GC-MS) Distillation->Analysis Impurities Impurities (e.g., unreacted starting materials, byproducts) Distillation->Impurities Recrystallization->Analysis Recrystallization->Impurities Analysis->Distillation Purity < 99% Analysis->Recrystallization Purity < 99% Pure Pure this compound Analysis->Pure Purity > 99%

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Check_Method Identify Purification Method Start->Check_Method Dist_Issue Distillation Problem Check_Method->Dist_Issue Distillation Recryst_Issue Recrystallization Problem Check_Method->Recryst_Issue Recrystallization Poor_Sep Poor Separation? Dist_Issue->Poor_Sep No_Distill Incorrect Boiling Point? Dist_Issue->No_Distill Oiling_Out Oiling Out? Recryst_Issue->Oiling_Out No_Crystals No Crystals? Recryst_Issue->No_Crystals Sol_Dist Adjust Column/Vacuum/Heat Poor_Sep->Sol_Dist Yes Sol_Temp Check Thermometer/Pressure No_Distill->Sol_Temp Yes Sol_Oil Change Solvent/Cool Slowly Oiling_Out->Sol_Oil Yes Sol_Cryst Concentrate/Scratch/Seed No_Crystals->Sol_Cryst Yes

Caption: Troubleshooting decision tree for purification issues.

References

identifying side products in the synthesis of 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Chlorodiphenylmethane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Friedel-Crafts Alkylation: This method involves the reaction of an aromatic substrate (like benzene or chlorobenzene) with a benzylating agent (such as benzyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Two-Step Synthesis from 4-Chlorobenzophenone: This route involves the reduction of 4-chlorobenzophenone to the corresponding alcohol, 4-chlorobenzhydrol, followed by a chlorination reaction to yield the final product.

Q2: What are the most common side products in the Friedel-Crafts synthesis of this compound?

A2: The Friedel-Crafts alkylation can lead to several side products, primarily:

  • Isomers: When using chlorobenzene as the substrate, ortho- and para-substituted isomers are the major products, with the para isomer being the desired product.[1]

  • Polyalkylation Products: The initial product is more reactive than the starting material, leading to the formation of di- or even tri-alkylated products.[2][3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual benzene, chlorobenzene, or benzyl chloride.

Q3: What are the typical impurities in the two-step synthesis from 4-chlorobenzophenone?

A3: The main impurities in this synthesis route are typically unreacted starting materials and intermediates from the two steps:

  • Unreacted 4-Chlorobenzophenone: Incomplete reduction in the first step.

  • 4-Chlorobenzhydrol: The intermediate alcohol may not be fully converted to the final product in the second (chlorination) step.[4][5]

Q4: How can I minimize polyalkylation in the Friedel-Crafts reaction?

A4: To minimize the formation of polyalkylation byproducts, it is recommended to use a large excess of the aromatic substrate (e.g., a 5 to 10-fold excess of benzene or chlorobenzene) relative to the alkylating agent.[6]

Q5: What is the best way to purify the crude this compound?

A5: The purification method depends on the synthesis route and the nature of the impurities.

  • For products from the Friedel-Crafts reaction, a combination of washing with a dilute acid and base, followed by distillation or column chromatography is often effective.

  • For the two-step synthesis, purification may involve washing to remove the chlorinating agent, followed by distillation or recrystallization to remove unreacted starting materials and the intermediate alcohol.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Synthesis

A low yield in the Friedel-Crafts synthesis of this compound can be a result of several factors. This guide provides a systematic approach to troubleshooting this issue.

low_yield_troubleshooting start Low Yield Observed check_catalyst Check Catalyst Activity (Anhydrous? Fresh?) start->check_catalyst check_conditions Verify Reaction Conditions (Temperature, Time) check_catalyst->check_conditions Yes inactive_catalyst Inactive Catalyst check_catalyst->inactive_catalyst No check_reagents Assess Reagent Purity (Anhydrous Solvents?) check_conditions->check_reagents Yes suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions No optimize_ratio Optimize Reactant Ratio (Excess Aromatic Substrate?) check_reagents->optimize_ratio Yes impure_reagents Impure Reagents check_reagents->impure_reagents No polyalkylation Polyalkylation Occurring optimize_ratio->polyalkylation No solution_catalyst Use Fresh, Anhydrous Lewis Acid Catalyst inactive_catalyst->solution_catalyst solution_conditions Adjust Temperature and/or Reaction Time suboptimal_conditions->solution_conditions solution_reagents Use Dry Solvents and High-Purity Reagents impure_reagents->solution_reagents solution_ratio Increase Molar Ratio of Aromatic Substrate polyalkylation->solution_ratio

Troubleshooting workflow for low yield in Friedel-Crafts synthesis.

The following table summarizes the typical isomer distribution from the Friedel-Crafts benzoylation of chlorobenzene, which can be indicative of the expected isomer distribution in a related alkylation.

Side ProductTypical Percentage Range (%)
o-chlorobenzophenone3 - 12
m-chlorobenzophenone0.1 - 4
Benzophenone0 - 8
p-chlorobenzophenone (Desired Isomer Type) 84 - 97
Data from the benzoylation of chlorobenzene, which serves as an estimate for isomer distribution in similar Friedel-Crafts reactions.[7]
Issue 2: Incomplete Conversion in the Two-Step Synthesis

Incomplete conversion in either the reduction or chlorination step of the two-step synthesis will result in a lower yield of the final product and a more complex purification process.

incomplete_conversion_troubleshooting start Incomplete Conversion Detected (via TLC, GC-MS, or NMR) identify_step Identify Incomplete Step: Reduction or Chlorination? start->identify_step reduction_issue Incomplete Reduction identify_step->reduction_issue Reduction chlorination_issue Incomplete Chlorination identify_step->chlorination_issue Chlorination check_reducing_agent Check Reducing Agent (Activity, Stoichiometry) reduction_issue->check_reducing_agent check_chlorinating_agent Check Chlorinating Agent (Concentration, Stoichiometry) chlorination_issue->check_chlorinating_agent check_reduction_conditions Verify Reduction Conditions (Temperature, Time) check_reducing_agent->check_reduction_conditions No Issue solution_reducing_agent Use Fresh Reducing Agent/ Adjust Stoichiometry check_reducing_agent->solution_reducing_agent Issue Found solution_reduction_conditions Increase Reaction Time/ Adjust Temperature check_reduction_conditions->solution_reduction_conditions Issue Found check_chlorination_conditions Verify Chlorination Conditions (Temperature, Time) check_chlorinating_agent->check_chlorination_conditions No Issue solution_chlorinating_agent Use Fresh/Appropriate Concentration of Agent check_chlorinating_agent->solution_chlorinating_agent Issue Found solution_chlorination_conditions Increase Reaction Time/ Adjust Temperature check_chlorination_conditions->solution_chlorination_conditions Issue Found

Troubleshooting workflow for incomplete conversion in the two-step synthesis.

The following table presents data from a patented procedure for the synthesis of this compound from 4-chlorobenzophenone.

StepReagentsReaction Time (hours)Reaction Temperature (°C)Conversion Efficiency (%)Product Purity (%)
Reduction 4-chlorobenzophenone, Potassium Borohydride, Ethanol3 - 4~80--
Chlorination 4-chlorobenzhydrol, 36-37% aq. HCl4 - 4.5~7790 - 9199.5 - 99.7
Data is based on example embodiments from a patent.[8]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with Benzyl Chloride

This protocol describes a general procedure for the synthesis of diphenylmethane, which can be adapted for the synthesis of this compound by using chlorobenzene as the substrate.

Materials:

  • Anhydrous benzene (or chlorobenzene)

  • Benzyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (dilute)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl. Maintain an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve the aromatic substrate (a 5 to 10-fold excess is recommended to minimize polyalkylation) in anhydrous dichloromethane.[6]

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly and in portions, add the anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to benzyl chloride).

  • Dissolve benzyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the benzyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Two-Step Synthesis of this compound

This protocol is adapted from a patented procedure.[8]

Step 1: Reduction of 4-Chlorobenzophenone

Materials:

  • 4-Chlorobenzophenone

  • Potassium borohydride

  • Dehydrated ethanol

Procedure:

  • In a three-necked round-bottom flask, add dehydrated ethanol, followed by 4-chlorobenzophenone and potassium borohydride.

  • Stir and heat the mixture to approximately 80 °C and maintain for 3-4 hours.

  • After the reaction is complete, distill off the majority of the ethanol to obtain crude 4-chlorobenzhydrol.

Step 2: Chlorination of 4-Chlorobenzhydrol

Materials:

  • Crude 4-chlorobenzhydrol from Step 1

  • 36-37% aqueous hydrochloric acid

Procedure:

  • To the crude 4-chlorobenzhydrol, add the aqueous hydrochloric acid.

  • Stir the mixture and maintain the temperature at approximately 77 °C for 4-4.5 hours.

  • Cool the reaction solution and separate the organic layer to obtain this compound.

  • The crude product can be further purified by washing with water and a dilute base, followed by distillation.

References

Technical Support Center: Synthesis of 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 4-chlorodiphenylmethane. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to help you optimize your reaction and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the Friedel-Crafts alkylation of benzene with p-chlorobenzyl chloride and a two-step synthesis starting from 4-chlorobenzophenone. The Friedel-Crafts route is a direct, one-pot reaction but can be prone to side reactions like polyalkylation. The two-step method involves the reduction of 4-chlorobenzophenone to the corresponding alcohol, followed by chlorination, which can offer higher purity.

Q2: How can I minimize the formation of polyalkylation byproducts in the Friedel-Crafts synthesis?

A2: Polyalkylation is a common side reaction where more than one benzyl group is attached to the benzene ring. To minimize this, it is crucial to use a large molar excess of benzene relative to p-chlorobenzyl chloride. This increases the likelihood that the electrophile will react with a molecule of benzene rather than the more reactive this compound product.

Q3: What is the role of the Lewis acid catalyst in the Friedel-Crafts reaction, and which one should I choose?

A3: The Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), activates the p-chlorobenzyl chloride by helping to generate the carbocation electrophile. While AlCl₃ is a strong and effective catalyst, it can also promote unwanted side reactions. FeCl₃ is a milder and often preferred catalyst for this type of reaction, providing a good balance between reactivity and selectivity.[1] The choice of catalyst can significantly impact the yield and purity of the product.

Q4: My yield is consistently low. What are the likely causes?

A4: Low yields can stem from several factors. For the Friedel-Crafts reaction, inactive catalyst due to moisture, insufficient reaction time or temperature, and suboptimal reactant ratios are common culprits. For the two-step synthesis, incomplete reduction of the ketone or incomplete chlorination of the alcohol can lead to low yields. It is also important to ensure the purity of your starting materials.

Q5: How can I purify the final this compound product?

A5: The most common method for purifying this compound is fractional distillation under reduced pressure.[2] This is effective for separating the desired product from unreacted starting materials and higher-boiling polyalkylated byproducts. Column chromatography can also be used for smaller-scale purifications.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield (Friedel-Crafts) 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is sensitive to moisture. 2. Insufficiently Reactive Conditions: Reaction temperature is too low or reaction time is too short. 3. Poor Quality Reagents: Impurities in benzene or p-chlorobenzyl chloride.1. Use a fresh, anhydrous Lewis acid catalyst and ensure all glassware is thoroughly dried. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Increase the reaction time. 3. Purify the starting materials before use.
Formation of Multiple Products (Isomers and Polyalkylation) 1. Polyalkylation: The product is more reactive than the starting benzene. 2. Isomer Formation: The benzyl group can attach to different positions on the benzene ring.1. Use a large excess of benzene (e.g., 10:1 molar ratio to p-chlorobenzyl chloride). 2. While the para-isomer is the major product, trace amounts of ortho and meta isomers can form. Lowering the reaction temperature can sometimes improve regioselectivity.[3]
Dark, Tarry Reaction Mixture 1. High Reaction Temperature: Leads to decomposition and polymerization side reactions. 2. Excess Catalyst: Can promote unwanted side reactions.1. Maintain a controlled and lower reaction temperature. 2. Use a catalytic amount of a milder Lewis acid like FeCl₃.
Incomplete Reaction (Two-Step Synthesis) 1. Incomplete Reduction: Not enough reducing agent or insufficient reaction time. 2. Incomplete Chlorination: Insufficient amount of chlorinating agent or suboptimal reaction conditions.1. Ensure the correct stoichiometry of the reducing agent (e.g., potassium borohydride) and monitor the reaction to completion by TLC. 2. Use a slight excess of the chlorinating agent (e.g., hydrochloric acid) and ensure adequate reaction time and temperature.[4]
Difficulty in Product Isolation/Purification 1. Emulsion Formation during Workup: Can occur when washing the organic layer. 2. Co-elution of Impurities: Byproducts may have similar boiling points or polarities to the product.1. Add brine (saturated NaCl solution) to help break the emulsion. 2. For distillation, use a fractional distillation column to improve separation. For chromatography, try different solvent systems to achieve better separation.

Data Presentation

Table 1: Two-Step Synthesis of this compound from 4-Chlorobenzophenone [4]

Embodiment Reducing Agent Reduction Time (h) Reduction Temp. (°C) Chlorination Time (h) Chlorination Temp. (°C) Conversion Efficiency (%) Purity (%)
1Potassium Borohydride4~804.5~779099.5
2Potassium Borohydride3.5~704~809199.7
3Potassium Borohydride4.5~774.5~789199.6
4Potassium Borohydride3~804~779099.5

Experimental Protocols

Method 1: Friedel-Crafts Alkylation of Benzene

This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts alkylation.

Materials:

  • Benzene (anhydrous)

  • p-Chlorobenzyl chloride

  • Ferric chloride (FeCl₃, anhydrous)

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add a large excess of anhydrous benzene (e.g., 10 molar equivalents).

  • Catalyst Addition: To the stirred benzene, add a catalytic amount of anhydrous ferric chloride (e.g., 0.05-0.1 molar equivalents relative to p-chlorobenzyl chloride).

  • Addition of Alkylating Agent: Dissolve p-chlorobenzyl chloride (1 molar equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the p-chlorobenzyl chloride solution dropwise to the stirred benzene-catalyst mixture at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for 1-2 hours, or until the evolution of HCl gas ceases. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice-cold water to quench the reaction. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the excess benzene by distillation.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Method 2: Two-Step Synthesis from 4-Chlorobenzophenone[4]

This protocol is based on the reduction of 4-chlorobenzophenone followed by chlorination.

Step 1: Reduction of 4-Chlorobenzophenone to 4-Chlorodiphenylmethanol

Materials:

  • 4-Chlorobenzophenone

  • Potassium borohydride (KBH₄)

  • Dehydrated ethanol

  • Hydrochloric acid (dilute)

  • Toluene

Procedure:

  • In a three-necked reaction flask, add dehydrated ethanol, 4-chlorobenzophenone, and potassium borohydride.

  • Stir and heat the mixture to approximately 70-80°C and maintain for 3-4 hours.

  • After the reaction, distill off most of the ethanol.

  • Cool the residue and treat with dilute hydrochloric acid.

  • Extract the product with toluene. The toluene extract containing 4-chlorodiphenylmethanol is used directly in the next step.

Step 2: Chlorination of 4-Chlorodiphenylmethanol

Materials:

  • Toluene extract from Step 1

  • Concentrated hydrochloric acid (36-37%)

Procedure:

  • To the toluene solution of 4-chlorodiphenylmethanol, add concentrated hydrochloric acid.

  • Stir and heat the mixture to approximately 77-80°C for 4-5 hours.

  • Cool the reaction solution and separate the organic layer.

  • Wash the organic layer with water and then with a dilute sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene by distillation under reduced pressure to obtain this compound.

Visualizations

experimental_workflow_friedel_crafts cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Prepare flame-dried 3-neck flask add_benzene Add excess anhydrous benzene prep_flask->add_benzene add_catalyst Add anhydrous FeCl3 add_benzene->add_catalyst add_alkyl_halide Dropwise add p-chlorobenzyl chloride add_catalyst->add_alkyl_halide reflux Reflux for 1-2 hours add_alkyl_halide->reflux monitor Monitor by TLC reflux->monitor quench Quench with ice-water monitor->quench extract Separate organic layer quench->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry over MgSO4 wash->dry distill_benzene Distill off excess benzene dry->distill_benzene purify Vacuum distill product distill_benzene->purify experimental_workflow_two_step cluster_reduction Step 1: Reduction cluster_chlorination Step 2: Chlorination cluster_purification Purification mix_reactants Mix 4-chlorobenzophenone, KBH4, and ethanol heat_reduce Heat at 70-80°C for 3-4h mix_reactants->heat_reduce distill_etoh Distill off ethanol heat_reduce->distill_etoh add_hcl Add conc. HCl to intermediate distill_etoh->add_hcl heat_chlorinate Heat at 77-80°C for 4-5h add_hcl->heat_chlorinate separate Separate organic layer heat_chlorinate->separate wash Wash to neutral pH separate->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under vacuum dry->concentrate troubleshooting_low_yield cluster_friedel_crafts Friedel-Crafts Synthesis cluster_two_step Two-Step Synthesis cluster_solutions Potential Solutions start Low Yield of this compound check_catalyst Check Catalyst Activity start->check_catalyst check_reduction Verify Complete Reduction start->check_reduction check_conditions Review Reaction Conditions check_catalyst->check_conditions Catalyst OK check_reagents Verify Reagent Purity & Ratio check_conditions->check_reagents Conditions OK solution_fc Use fresh anhydrous catalyst. Increase temperature/time. Use excess benzene. check_reagents->solution_fc check_chlorination Ensure Complete Chlorination check_reduction->check_chlorination Reduction OK solution_ts Increase reducing/chlorinating agent. Increase reaction time. check_chlorination->solution_ts

References

Technical Support Center: Managing Exothermic Reactions with 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 4-Chlorodiphenylmethane. The information is structured to address common challenges and provide practical solutions to ensure laboratory safety and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions involving this compound?

A1: this compound is a reactive electrophile and can participate in several highly exothermic reactions. The most common include:

  • Friedel-Crafts Alkylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form substituted triphenylmethane derivatives. These reactions are known to be extremely exothermic.

  • Grignard Reactions: While this compound itself is not a Grignard reagent, it can be used as an electrophile in reactions with Grignard reagents (R-MgX). The formation of the Grignard reagent itself is highly exothermic and requires careful control. The subsequent reaction with this compound can also release significant heat.

  • Nucleophilic Substitution Reactions: Reactions with strong nucleophiles can be exothermic, although typically less so than Friedel-Crafts or Grignard reactions.

Q2: What are the main safety hazards associated with uncontrolled exothermic reactions of this compound?

A2: Uncontrolled exotherms pose significant safety risks, including:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can lead to a thermal runaway, potentially causing the reaction vessel to rupture.

  • Fire and Explosion: Many solvents used in these reactions (e.g., diethyl ether, THF, nitromethane) are highly flammable. A loss of containment due to a runaway reaction can lead to a fire or explosion.

  • Release of Hazardous Gases: Reactions like the Friedel-Crafts alkylation can evolve corrosive gases such as hydrogen chloride (HCl). A runaway reaction can lead to a rapid and dangerous release of these gases.

Q3: How can I predict the potential for a thermal runaway in my reaction?

A3: While specific calorimetric data for every reaction is not always available, you can assess the risk by:

  • Reviewing the Literature: Look for reports on similar reactions. Pay close to attention to mentions of exotherms, cooling requirements, and addition rates.

  • Considering the Reaction Type: Friedel-Crafts alkylations and Grignard reactions are notoriously exothermic.

  • Performing a Small-Scale Test: Before scaling up, run the reaction on a small scale with careful temperature monitoring to observe the exotherm.

  • Using Calorimetry: For process development and scale-up, reaction calorimetry is the most accurate way to quantify the heat of reaction and determine the potential for a thermal runaway.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Probable Cause(s) Recommended Solution(s)
1. Rate of reagent addition is too fast.Immediate Action: a. Stop the addition of the reagent immediately. b. Increase the efficiency of the cooling bath (e.g., add dry ice to an acetone bath). c. Ensure vigorous stirring to improve heat transfer. Prevention for Future Reactions: a. Slow down the addition rate. Use a syringe pump for precise control. b. Dilute the reagent being added.
2. Inadequate cooling or stirring.Immediate Action: a. Check the cooling bath level and temperature. b. Ensure the stirrer is functioning correctly and providing good agitation. Prevention for Future Reactions: a. Use a larger cooling bath or a cryostat for better temperature control. b. Use an overhead stirrer for viscous reaction mixtures.
3. Lewis acid catalyst (for Friedel-Crafts) is of poor quality or has been exposed to moisture.Prevention for Future Reactions: a. Use a fresh, unopened bottle of the Lewis acid. b. Handle the Lewis acid in a glovebox or under an inert atmosphere to prevent moisture contamination.
4. Incorrect stoichiometry of reactants.Prevention for Future Reactions: a. Double-check all calculations before starting the reaction. b. Accurately weigh and measure all reagents.
Issue 2: Reaction Fails to Initiate (Especially in Grignard Reagent Formation)
Probable Cause(s) Recommended Solution(s)
1. Inactive magnesium surface (oxide layer).a. Use fresh, shiny magnesium turnings. b. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. c. Gently warm the flask to initiate the reaction, but have a cooling bath ready to control the exotherm once it starts.
2. Presence of water in glassware or solvents.a. Flame-dry or oven-dry all glassware before use and assemble under an inert atmosphere. b. Use anhydrous solvents.
3. Impure starting materials.a. Purify starting materials if necessary (e.g., distillation of the alkyl halide).
Issue 3: Low Product Yield
Probable Cause(s) Recommended Solution(s)
1. Incomplete reaction.a. Monitor the reaction by TLC or GC to determine the optimal reaction time. b. Ensure the reaction is stirred efficiently.
2. Side reactions due to high temperature.a. Maintain a lower reaction temperature. For some reactions, -30°C to 0°C may be optimal.
3. Decomposition of product or starting material.a. Check the stability of your compounds under the reaction conditions. b. Minimize the reaction time once the starting material is consumed.
4. Formation of Wurtz coupling byproducts in Grignard reactions.a. Add the alkyl halide slowly to the magnesium to maintain a low concentration of the halide.

Data Presentation

The following tables provide illustrative quantitative data based on analogous exothermic reactions. Note: This data is for guidance and may not be representative of your specific reaction conditions. It is crucial to perform a thorough risk assessment for your particular experiment.

Table 1: Illustrative Thermal Properties of Common Reagents and Solvents

Substance Boiling Point (°C) Flash Point (°C) Notes
This compound~140 (at 3 mmHg)>110High boiling point, but can decompose at elevated temperatures.
Diethyl Ether34.6-45Highly flammable, low boiling point can make temperature control difficult.
Tetrahydrofuran (THF)66-14Often preferred over diethyl ether for its higher boiling point.
Toluene1114Common solvent for Friedel-Crafts reactions.
Nitromethane10135Can be used as a solvent in Friedel-Crafts reactions, but can form explosive mixtures.

Table 2: Illustrative Reaction Parameters for Managing Exotherms

Parameter Friedel-Crafts Alkylation (Illustrative) Grignard Reaction (Illustrative) Rationale
Initial Temperature 0 to 5 °CRoom Temperature (for initiation), then 0°C for reactionTo control the initial rate of reaction and allow for better heat management.
Reagent Addition Slow, dropwise over 15-60 minutesSlow, dropwise to maintain gentle reflux during formationTo control the rate of heat generation.
Solvent Toluene, DichloromethaneAnhydrous THF or Diethyl EtherTo provide a medium for the reaction and help dissipate heat.
Agitation Vigorous mechanical or magnetic stirringVigorous magnetic stirringTo ensure rapid mixing and prevent localized hot spots.
Concentration 0.5 - 1.0 M0.5 - 1.0 MTo balance reaction rate with the ability to effectively remove heat.

Experimental Protocols

Illustrative Protocol 1: Friedel-Crafts Alkylation of Toluene with this compound (Lab Scale)

Disclaimer: This is an illustrative protocol and must be adapted and risk-assessed for your specific laboratory conditions.

  • Setup: Assemble a flame-dried three-necked round-bottom flask with an overhead stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber to neutralize evolved HCl gas. Maintain an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reagents: To the flask, add anhydrous toluene (1.2 equivalents) and anhydrous aluminum chloride (1.1 equivalents). Cool the mixture to 0°C using an ice-salt bath.

  • Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add the this compound solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of crushed ice, followed by dilute hydrochloric acid.

  • Purification: Separate the organic layer, extract the aqueous layer with toluene, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by column chromatography or recrystallization.

Illustrative Protocol 2: Grignard Reaction with an Aryl Halide followed by addition of an Electrophile (General Procedure with Temperature Control)

Disclaimer: This is a general, illustrative protocol. Specific conditions will vary.

  • Setup: Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Maintain an inert atmosphere.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small amount of anhydrous THF to cover the magnesium. Add a small crystal of iodine to activate the magnesium. Add a small portion of the aryl halide (1.0 equivalent) solution in THF. Gentle warming may be necessary to initiate the reaction. Be prepared to cool the reaction immediately once it starts.

  • Formation: Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the Grignard reagent has formed, cool the solution to 0°C. Add a solution of the electrophile (e.g., a ketone or aldehyde) in anhydrous THF dropwise, maintaining the temperature below 5°C.

  • Work-up: After the reaction is complete, quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling in an ice bath.

  • Purification: Extract the product with an organic solvent, wash, dry, and purify as necessary.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble Dry Glassware under Inert Atmosphere B Charge Initial Reagents (e.g., Toluene, Mg) A->B C Cool to Initial Temperature (e.g., 0°C) B->C D Slow, Dropwise Addition of Reagent C->D E Monitor Temperature Continuously D->E F Maintain Reaction Temperature E->F G Monitor Reaction Progress (TLC/GC) F->G H Quench Reaction (e.g., with Ice/aq. NH4Cl) G->H I Extraction & Washing H->I J Drying & Solvent Removal I->J K Purification (Chromatography/Recrystallization) J->K

Caption: A generalized workflow for managing an exothermic reaction.

Troubleshooting_Exotherm start Temperature Spike Observed stop_addition Immediately Stop Reagent Addition start->stop_addition check_cooling Check Cooling Bath & Stirring stop_addition->check_cooling temp_control Temperature Controlled? check_cooling->temp_control resume_slowly Resume Addition at Slower Rate temp_control->resume_slowly Yes emergency_quench Consider Emergency Quenching temp_control->emergency_quench No review_procedure Review Procedure for Future Experiments resume_slowly->review_procedure emergency_quench->review_procedure

troubleshooting common issues in 4-Chlorodiphenylmethane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during reactions involving 4-Chlorodiphenylmethane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The primary industrial and laboratory method for producing this compound is the Friedel-Crafts alkylation reaction. This typically involves reacting p-chlorobenzyl chloride with benzene in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride.[1]

Q2: What are the main side products I should be aware of in this reaction?

A2: The most common side products are the isomeric 2-chlorodiphenylmethane and polyalkylation products. The formation of the ortho-isomer (2-chlorodiphenylmethane) is a known complication in Friedel-Crafts reactions. Polyalkylation occurs when the product, this compound, which is more nucleophilic than benzene, undergoes further reaction with the alkylating agent.

Q3: How can I monitor the progress of my reaction?

A3: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the products and byproducts in the reaction mixture.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry place, away from moisture. It is stable under recommended storage conditions.

Troubleshooting Guide

Low Reaction Yield

Problem: The yield of this compound is significantly lower than expected.

Possible CauseSuggested Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) is moisture-sensitive and can be deactivated by atmospheric moisture. Ensure all glassware is thoroughly dried, and use freshly opened or properly stored anhydrous catalyst.
Suboptimal Reactant Ratio An incorrect ratio of reactants can lead to poor yields. Using a large excess of benzene can help to favor the formation of the desired monosubstituted product and minimize polyalkylation.
Incorrect Reaction Temperature Friedel-Crafts reactions are temperature-sensitive. If the temperature is too low, the reaction may be incomplete. Conversely, if it is too high, it can promote the formation of side products. It is crucial to carefully control the reaction temperature.
Insufficient Reaction Time The reaction may not have proceeded to completion. Monitor the reaction's progress using TLC or GC-MS to determine the optimal reaction time.
Product Loss During Workup Significant amounts of product can be lost during the aqueous workup and extraction phases. Ensure complete extraction by performing multiple extractions with a suitable organic solvent. Minimize contact time between the product and the aqueous phase to prevent potential hydrolysis.
Impurity Formation

Problem: The final product is contaminated with significant amounts of impurities.

Possible CauseSuggested Solution
Formation of 2-Chlorodiphenylmethane Isomer The formation of the ortho-isomer is a common side reaction. While difficult to completely avoid, optimizing the catalyst and reaction temperature can influence the isomeric ratio. Purification via fractional distillation is typically required to separate the isomers.
Polyalkylation Products The desired product can react further to form di- and poly-substituted products. This can be minimized by using a large excess of benzene relative to the p-chlorobenzyl chloride.
Hydrolysis of Starting Material or Product If moisture is present in the reaction, the p-chlorobenzyl chloride starting material or the this compound product can hydrolyze. Ensure all reagents and solvents are anhydrous.

Data Presentation

Table 1: Physical Properties of this compound and a Common Isomeric Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling PointMelting Point
This compoundC₁₃H₁₁Cl202.68147-148 °C (at 8 mmHg) / 289.4 °C (at 760 mmHg)[1]7 °C[1]
2-ChlorodiphenylmethaneC₁₃H₁₁Cl202.68Not specifiedNot specified

Table 2: Solubility of this compound

SolventSolubility
DichloromethaneSlightly soluble[1]
ChloroformSlightly soluble[1]
Dimethyl sulfoxide (DMSO)Slightly soluble[1]
MethanolSlightly soluble[1]
AcetoneSoluble[2]
WaterInsoluble[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas trap (to absorb HCl gas), and a dropping funnel. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the reaction flask, add anhydrous benzene (a significant excess, e.g., 10-20 equivalents) and the Lewis acid catalyst (e.g., zinc chloride, 1.2 equivalents). Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Alkylating Agent: Dissolve p-chlorobenzyl chloride (1 equivalent) in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add the p-chlorobenzyl chloride solution dropwise to the stirred benzene-catalyst mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly and cautiously quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid in a well-ventilated fume hood.

  • Extraction: Separate the organic layer and wash it sequentially with dilute HCl, water, and a saturated sodium bicarbonate solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the excess benzene using a rotary evaporator.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Set up a fractional distillation apparatus with a Vigreux column. Ensure all joints are well-sealed.

  • Distillation: Heat the crude product in the distillation flask. Collect the fractions that distill over at the appropriate boiling point under reduced pressure. The boiling point of this compound is approximately 147-148 °C at 8 mmHg.[1] The 2-chloro isomer may have a slightly different boiling point, allowing for separation.

Protocol 3: Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Use a non-polar capillary column (e.g., HP-5MS).

    • Injector: Split/splitless injector at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • Mass Spectrometer: Use Electron Ionization (EI) at 70 eV with a scan range of m/z 50-350.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 4: Purity Analysis by HPLC
  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.

  • Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all eluted peaks.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Problem Identified (e.g., Low Yield, Impurities) check_reaction Review Reaction Conditions start->check_reaction check_reagents Examine Starting Materials & Catalyst start->check_reagents check_workup Analyze Workup & Purification start->check_workup temp Incorrect Temperature? check_reaction->temp ratio Suboptimal Reactant Ratio? check_reaction->ratio time Insufficient Reaction Time? check_reaction->time catalyst Inactive Catalyst? check_reagents->catalyst moisture Moisture Contamination? check_reagents->moisture separation Inefficient Separation? check_workup->separation solution_temp Optimize Temperature Control temp->solution_temp Yes solution_ratio Use Large Excess of Benzene ratio->solution_ratio Yes solution_time Monitor Reaction to Completion (TLC/GC-MS) time->solution_time Yes solution_catalyst Use Fresh, Anhydrous Catalyst catalyst->solution_catalyst Yes solution_moisture Ensure Anhydrous Conditions moisture->solution_moisture Yes solution_separation Optimize Fractional Distillation separation->solution_separation Yes

Caption: Troubleshooting workflow for common issues.

ReactionPathways Synthesis and Side Reactions of this compound benzene Benzene p_chlorobenzyl_chloride p-Chlorobenzyl Chloride product_4_cdpm This compound (Desired Product) p_chlorobenzyl_chloride->product_4_cdpm + Benzene isomer_2_cdpm 2-Chlorodiphenylmethane (Isomeric Impurity) p_chlorobenzyl_chloride->isomer_2_cdpm + Benzene catalyst Lewis Acid (e.g., ZnCl2) catalyst->p_chlorobenzyl_chloride polyalkylation Polyalkylation Products product_4_cdpm->polyalkylation + p-Chlorobenzyl Chloride

References

Technical Support Center: Optimizing Alkylation of 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the alkylation of 4-Chlorodiphenylmethane. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the alkylation of this compound?

The alkylation of this compound is typically achieved through a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves the reaction of the aromatic rings of this compound with an alkylating agent in the presence of a Lewis acid catalyst. The catalyst activates the alkylating agent, generating an electrophile that then attacks one of the phenyl rings.

Q2: Which catalysts are suitable for the alkylation of this compound?

A range of Lewis acids can be employed as catalysts. The choice of catalyst can significantly impact reaction efficiency and selectivity. Common catalysts include:

  • Strong Lewis Acids: Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are highly active and commonly used.[1]

  • Milder Lewis Acids: Zinc chloride (ZnCl₂) and boron trifluoride (BF₃) can also be effective, potentially offering better control over the reaction and reducing side products.[1]

  • Solid Acid Catalysts: Zeolites and montmorillonite clays are heterogeneous catalysts that can simplify product purification.

Q3: What are common alkylating agents for this reaction?

Various alkylating agents can be used, including:

  • Alkyl Halides: tert-Butyl chloride is a common example for introducing a tertiary alkyl group.

  • Alkenes: Isobutylene can be used to introduce a tert-butyl group in the presence of a strong acid catalyst.

  • Alcohols: Tertiary alcohols, such as tert-butanol, can serve as alkylating agents in the presence of a protic acid like sulfuric acid or a Lewis acid.

Q4: What are the potential side reactions during the alkylation of this compound?

The primary side reaction of concern is polyalkylation .[2][3] Since the initial alkylated product is often more reactive than the starting material, multiple alkyl groups can be added to the aromatic rings. Steric hindrance from the initial alkyl group can help to mitigate this, but it remains a significant consideration.[4] Another potential side reaction is rearrangement of the alkylating agent, although this is less of a concern with tertiary alkylating agents.

Q5: How can the reaction be monitored and the products analyzed?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. Upon completion, the product mixture can be analyzed using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of components.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure of the desired product and identify any byproducts.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive Catalyst: The Lewis acid catalyst may have been deactivated by moisture.Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use a freshly opened or properly stored catalyst.
Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction.Increase the molar ratio of the catalyst relative to the this compound.
Low Reaction Temperature: The activation energy for the reaction may not be reached.Gradually increase the reaction temperature while monitoring for the formation of side products.
Formation of Multiple Products (Polyalkylation) High Reactivity of Mono-alkylated Product: The initial product is more susceptible to further alkylation.Use a molar excess of this compound relative to the alkylating agent. Consider a less reactive catalyst or lower reaction temperatures to improve selectivity.
Product is a Dark, Tarry Mixture Decomposition: High reaction temperatures or a highly active catalyst can lead to decomposition of starting materials or products.Lower the reaction temperature. Use a milder Lewis acid catalyst. Ensure a controlled addition of the alkylating agent.
Difficulty in Product Purification Similar Polarity of Products: The desired product and byproducts may have similar polarities, making separation by chromatography challenging.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. Fractional distillation under reduced pressure may also be an option for liquid products.

Data Presentation

Table 1: Typical Lewis Acid Catalysts for Friedel-Crafts Alkylation

CatalystRelative ActivityCommon Applications
AlCl₃HighGeneral purpose, highly efficient for many alkylations.[1]
FeCl₃HighSimilar to AlCl₃, can be a more economical choice.[1]
BF₃ModerateOften used with gaseous alkylating agents or alcohols.[1]
ZnCl₂ModerateMilder catalyst, useful for controlling reactivity.[1]
H₂SO₄High (as a protic acid)Typically used with alcohol or alkene alkylating agents.

Table 2: General Reaction Parameters for Alkylation of Aromatic Compounds

ParameterTypical RangeConsiderations
Temperature 0 °C to 100 °CLower temperatures can increase selectivity and reduce side reactions.
Solvent Dichloromethane, Carbon Disulfide, Nitrobenzene, or excess aromatic substrateThe choice of solvent can influence reaction rate and isomer distribution.
Reactant Ratio (Aromatic:Alkylating Agent) 1:1 to 5:1An excess of the aromatic substrate is often used to minimize polyalkylation.
Catalyst Loading 0.1 to 1.5 equivalentsThe amount of catalyst will depend on its activity and the reactivity of the substrates.

Experimental Protocols

General Protocol for the tert-Butylation of this compound

This protocol is a general guideline and may require optimization for specific experimental setups and desired outcomes.

Materials:

  • This compound

  • tert-Butyl chloride (or isobutylene/tert-butanol)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas).

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane to the flask, followed by anhydrous aluminum chloride. Cool the mixture in an ice bath.

  • Substrate Addition: Dissolve this compound in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred catalyst suspension.

  • Alkylating Agent Addition: Add tert-butyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding crushed ice, followed by 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizations

Experimental_Workflow A Reaction Setup (Anhydrous Conditions) B Catalyst & Solvent Addition (AlCl3 in DCM, 0°C) A->B C Substrate Addition (this compound) B->C D Alkylating Agent Addition (e.g., t-BuCl, dropwise) C->D E Reaction Monitoring (TLC) D->E F Work-up (Quench, Wash, Extract) E->F G Purification (Chromatography/Recrystallization) F->G H Product Characterization (NMR, GC-MS) G->H

Caption: General experimental workflow for the alkylation of this compound.

Troubleshooting_Logic Start Low Product Yield Q1 Is starting material consumed? Start->Q1 A1_Yes Check Work-up & Purification (e.g., extraction efficiency, product volatility) Q1->A1_Yes Yes A1_No Reaction Incomplete Q1->A1_No No Q2 Any side products observed? A1_No->Q2 A2_Yes Optimize for Selectivity (Lower temp, change catalyst, adjust stoichiometry) Q2->A2_Yes Yes A2_No Optimize for Conversion (Increase temp, reaction time, or catalyst loading) Q2->A2_No No

Caption: Troubleshooting logic for addressing low product yield in the alkylation reaction.

References

preventing decomposition of 4-Chlorodiphenylmethane during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Chlorodiphenylmethane. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage and in troubleshooting related issues.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

Issue 1: Appearance of a Yellowish Tinge in the Normally Colorless Liquid

  • Possible Cause: Initial stages of decomposition, potentially due to exposure to air (oxidation) or light.

  • Troubleshooting Steps:

    • Immediately blanket the container with an inert gas such as argon or nitrogen.

    • Transfer the compound to an amber glass container or a container wrapped in aluminum foil to protect it from light.

    • Store the container in a cool, dark, and dry place.

    • Consider adding a minimal amount of an antioxidant like Butylated Hydroxytoluene (BHT) if compatible with downstream applications (see FAQ section).

Issue 2: Presence of Crystalline Precipitate or Solidification

  • Possible Cause: The melting point of this compound is around 15-17°C. Solidification can occur at or below this temperature and is not necessarily a sign of decomposition. However, if accompanied by discoloration, it could indicate degradation.

  • Troubleshooting Steps:

    • Gently warm the container to room temperature (around 20-25°C) to see if the solid redissolves.

    • If the liquid is clear and colorless after warming, the compound is likely stable.

    • If discoloration persists or an insoluble precipitate remains, the compound may have undergone some degradation. Purity should be checked using a suitable analytical method like HPLC.

Issue 3: Acrid or Pungent Odor Detected Upon Opening the Container

  • Possible Cause: Significant decomposition, likely due to hydrolysis from moisture exposure, leading to the formation of hydrogen chloride (HCl) gas.

  • Troubleshooting Steps:

    • Handle the container in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-gas resistant gloves and safety goggles.

    • The compound is likely unsuitable for most applications. Dispose of it according to your institution's hazardous waste disposal guidelines.

    • Review storage procedures to ensure containers are tightly sealed and stored in a dry environment. Consider using a desiccator for storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The main factors contributing to the decomposition of this compound are:

  • Moisture: It is sensitive to moisture and can undergo hydrolysis, potentially leading to the formation of 4-chlorobenzophenone and hydrogen chloride.

  • Air/Oxygen: Exposure to air can lead to oxidation, especially over prolonged periods.

  • Light: Like many chlorinated aromatic compounds, it can be sensitive to light, which can catalyze degradation.

  • High Temperatures: Elevated temperatures can accelerate decomposition. Thermal decomposition can lead to the release of hazardous gases like hydrogen chloride.

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases can cause vigorous reactions and decomposition.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under the following conditions:

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: In a cool environment, typically refrigerated (2-8°C), but be mindful of its melting point to avoid solidification/remelting cycles.

  • Light: Protected from light in an amber or opaque container.

  • Container: In a tightly sealed, corrosion-resistant container (e.g., glass).

  • Environment: In a dry, well-ventilated area away from incompatible materials. Using a desiccator is highly recommended.

Q3: Can a stabilizer be added to this compound to prevent decomposition?

A3: Yes, for long-term storage, adding a stabilizer can be beneficial. Butylated hydroxytoluene (BHT) is a common antioxidant used to stabilize chlorinated hydrocarbons. A very low concentration (e.g., 0.01-0.1% by weight) is typically sufficient. However, it is crucial to verify that BHT will not interfere with any subsequent reactions or analytical procedures.

Q4: My this compound has turned slightly yellow. Can I still use it?

A4: A slight yellow color indicates some level of degradation. The suitability for use depends on the specific requirements of your experiment. It is highly recommended to assess the purity of the material using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) before use. If your application is sensitive to impurities, purification by distillation under reduced pressure may be necessary, or a fresh batch should be used.

Q5: What are the expected decomposition products of this compound?

A5: The primary decomposition products depend on the conditions:

  • Hydrolysis (in the presence of water): 4-chlorobenzophenone and hydrogen chloride (HCl).

  • Oxidation (in the presence of air): Can also lead to the formation of 4-chlorobenzophenone and other oxidized species.

  • Thermal Decomposition: Can produce hydrogen chloride, carbon monoxide, carbon dioxide, and other hazardous gases.

Data Presentation

The following table summarizes the key stability data for this compound.

ParameterValueNotes
Appearance Colorless to light yellow liquidA distinct yellow color may indicate degradation.
Melting Point 15-17 °CCan solidify at standard refrigeration temperatures.
Boiling Point 140 °C at 3 mmHgUseful for purification by vacuum distillation.
Sensitivity Moisture, air, and light sensitiveStrict adherence to proper storage is critical.
Incompatibilities Strong oxidizing agents, strong acids, strong basesStore away from these materials.
Primary Decomposition Pathway HydrolysisLeads to the formation of 4-chlorobenzophenone and HCl.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.

Materials:

  • This compound

  • Climate-controlled stability chamber

  • Amber glass vials with PTFE-lined caps

  • HPLC system with a UV detector

  • Analytical balance

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Aliquots of this compound (approximately 1 mL) are placed into several amber glass vials.

  • Half of the vials are purged with an inert gas before sealing to serve as a control against oxidation.

  • Vials are placed in a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).

  • A set of vials (one inerted, one not) is removed at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • The samples are allowed to cool to room temperature.

  • A sample from each vial is diluted with a suitable solvent (e.g., acetonitrile) and analyzed by HPLC.

  • The HPLC method should be capable of separating the parent compound from its primary degradation product, 4-chlorobenzophenone.

  • The percentage of this compound remaining is calculated at each time point relative to the initial (time 0) sample.

Protocol 2: Quantification of this compound and its Primary Degradation Product by HPLC

Objective: To develop an HPLC method for the quantitative analysis of this compound and 4-chlorobenzophenone.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with 60% acetonitrile and increasing to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare stock solutions of both this compound and 4-chlorobenzophenone in acetonitrile. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dilute the this compound sample to be analyzed in acetonitrile to a concentration within the calibration range.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Identify and integrate the peaks corresponding to this compound and 4-chlorobenzophenone based on the retention times of the standards. Construct a calibration curve and determine the concentration of each compound in the sample.

Visualizations

DecompositionPathway This compound This compound Intermediate Reactive Intermediate This compound->Intermediate Hydrolysis/Oxidation Other Oxidation Products Other Oxidation Products This compound->Other Oxidation Products Oxidation Moisture (H2O) Moisture (H2O) Moisture (H2O)->this compound Air (O2) Air (O2) Air (O2)->this compound Light (hv) Light (hv) Light (hv)->this compound Heat Heat Heat->this compound 4-Chlorobenzophenone 4-Chlorobenzophenone Intermediate->4-Chlorobenzophenone HCl HCl Intermediate->HCl

Caption: Proposed decomposition pathway of this compound.

TroubleshootingWorkflow Observe_Issue Observe Issue with Stored This compound Identify_Symptom Identify Symptom Observe_Issue->Identify_Symptom Yellow_Tinge Yellowish Tinge Identify_Symptom->Yellow_Tinge Color Change Solidification Solidification / Precipitate Identify_Symptom->Solidification Phase Change Acrid_Odor Acrid Odor Identify_Symptom->Acrid_Odor Odor Action_Yellow Inert Gas Blanket Protect from Light Store Cool & Dark Consider BHT Yellow_Tinge->Action_Yellow Action_Solid Gently Warm to RT Check for Discoloration Analyze Purity (HPLC) Solidification->Action_Solid Action_Odor Handle in Fume Hood (PPE) Dispose as Hazardous Waste Review Storage Protocol Acrid_Odor->Action_Odor Final_Check Re-evaluate Stability Action_Yellow->Final_Check Action_Solid->Final_Check Action_Odor->Final_Check

Caption: Troubleshooting workflow for this compound storage issues.

removal of unreacted starting materials from 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from 4-Chlorodiphenylmethane.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials in the synthesis of this compound?

A1: The most common synthetic route to this compound is the Friedel-Crafts alkylation of benzene with a substituted benzyl chloride. Therefore, the most likely unreacted starting materials are benzene and p-chlorobenzyl chloride . If benzyl chloride is used to alkylate chlorobenzene, then unreacted chlorobenzene and benzyl chloride will be the primary contaminants.

Q2: What are the key physical properties I should be aware of when planning the purification of this compound?

A2: Understanding the physical properties of your product and potential impurities is crucial for selecting the appropriate purification method. Key properties are summarized in the table below.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound 202.68289-2987.5Insoluble in water, soluble in acetone, chloroform, and methanol.[1][2]
Benzene78.1180.15.5Slightly soluble in water, miscible with most organic solvents.
p-Chlorobenzyl chloride161.03201-20229Insoluble in water, soluble in common organic solvents.
Benzyl chloride126.58179-39Very slightly soluble in water, miscible with organic solvents.[3]
Chlorobenzene112.56132-45Insoluble in water, soluble in most organic solvents.

Q3: What is a general workflow for purifying crude this compound?

A3: A typical purification workflow involves a series of steps to remove different types of impurities. The general sequence is as follows:

PurificationWorkflow Purification Workflow for this compound crude_product Crude Reaction Mixture aqueous_wash Aqueous Wash (e.g., NaHCO3 solution) crude_product->aqueous_wash Quench reaction and remove acidic byproducts drying Drying (e.g., Na2SO4 or MgSO4) aqueous_wash->drying Remove residual water distillation Fractional Distillation (To remove low-boiling starting materials) drying->distillation Bulk removal of volatile impurities chromatography Column Chromatography (For high purity) distillation->chromatography Optional, for very high purity pure_product Pure this compound distillation->pure_product If sufficient purity is achieved chromatography->pure_product

A general workflow for the purification of this compound.

Troubleshooting Guides

Issue 1: Presence of Low-Boiling Point Impurities (e.g., Benzene)

Q: My crude this compound is contaminated with a significant amount of benzene. What is the most efficient way to remove it?

A: Fractional distillation is the most effective method for removing large quantities of volatile starting materials like benzene due to the significant difference in boiling points.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to ensure efficient separation.

  • Distillation Process:

    • Heat the crude product mixture in the distillation flask.

    • Slowly increase the temperature and monitor the vapor temperature at the still head.

    • Collect the first fraction, which will be enriched in benzene (boiling point: 80.1 °C).

    • Once the temperature begins to rise significantly after the benzene has been distilled off, change the receiving flask.

  • Collection of Product: Collect the fraction corresponding to the boiling point of this compound (289-298 °C). It is advisable to perform the distillation under reduced pressure to lower the boiling point and prevent potential decomposition.

Issue 2: Removing Unreacted Benzyl Chloride or p-Chlorobenzyl Chloride

Q: I have residual benzyl chloride in my product. How can I remove it?

A: Unreacted benzyl chloride or its derivatives can be removed by a chemical quench followed by extraction, or by column chromatography for higher purity.

Experimental Protocol: Chemical Quench and Extraction

  • Quenching:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of a non-nucleophilic base to quench any remaining reactive electrophiles and neutralize acidic byproducts.[4] Be cautious as this may generate gas.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be further purified if necessary.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with 100% hexanes or petroleum ether. The polarity can be gradually increased by adding small amounts of a slightly more polar solvent like ethyl acetate or dichloromethane if necessary to elute the product. A good starting point for a gradient could be from 100% hexanes to 95:5 hexanes:ethyl acetate.

  • Procedure:

    • Pack the column with silica gel in the initial eluent.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Product is an Oil and Difficult to Crystallize

Q: My this compound is an oil and I am struggling to induce crystallization for final purification. What should I do?

A: this compound has a low melting point (around 7.5 °C), which can make crystallization challenging at room temperature. Recrystallization from a suitable solvent at low temperatures is a viable option.

Experimental Protocol: Low-Temperature Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is soluble at room temperature but sparingly soluble at lower temperatures. A mixture of a good solvent and a poor solvent can be effective. For example, you could try dissolving the product in a minimal amount of a solvent like ethanol or acetone and then adding a non-polar anti-solvent like hexanes or petroleum ether dropwise at room temperature until the solution becomes slightly turbid. Alternatively, a single solvent like methanol or ethanol can be used.

  • Dissolution: Gently warm the solvent and dissolve the crude product in the minimum amount of the hot solvent.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or a refrigerator to induce crystallization.

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.

  • Isolation:

    • Collect the crystals by vacuum filtration, preferably using a pre-chilled filtration apparatus to prevent the product from melting.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

References

Technical Support Center: Scaling Up 4-Chlorodiphenylmethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Chlorodiphenylmethane from a laboratory setting to a pilot plant. The information is presented in a question-and-answer format to address specific challenges and frequently asked questions.

Troubleshooting Guide

Issue 1: Low or Decreased Yield at Pilot Scale

  • Question: We are observing a significant drop in the yield of this compound when moving from the lab (grams scale) to the pilot plant (kilograms scale). What are the likely causes and how can we troubleshoot this?

  • Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are more pronounced at a larger scale. Here are the primary areas to investigate:

    • Heat Transfer and Temperature Control: Friedel-Crafts reactions are often exothermic. In a large reactor, the surface-area-to-volume ratio is significantly lower than in laboratory glassware, leading to less efficient heat dissipation. This can cause localized overheating, promoting the formation of byproducts such as polyalkylation products (e.g., di- and tri-substituted benzenes) and other isomers.

      • Troubleshooting Steps:

        • Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat flow of the reaction.[1]

        • Controlled Addition: Add the 4-chlorobenzyl chloride slowly to the benzene and catalyst mixture to control the rate of the exothermic reaction.

        • Efficient Cooling: Ensure the pilot plant reactor has a sufficiently powerful cooling system to maintain the optimal reaction temperature.

    • Mixing and Mass Transfer: Inefficient mixing in a large reactor can lead to localized high concentrations of reactants and catalyst, which can also contribute to byproduct formation. If the reaction mixture is not homogenous, the reaction may not proceed to completion, resulting in a lower yield.

      • Troubleshooting Steps:

        • Agitator Design and Speed: Evaluate the design of the agitator and optimize the stirring speed to ensure thorough mixing of the reactants and catalyst.

        • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and improve mixing efficiency.

    • Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) are highly sensitive to moisture.[2] On a larger scale, there are more opportunities for moisture to enter the system from the reactants, solvents, or the reactor itself.

      • Troubleshooting Steps:

        • Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried before use. The reactor should be dried and purged with an inert gas (e.g., nitrogen) before charging the reactants.

        • Catalyst Quality: Use a high-quality, anhydrous Lewis acid catalyst.

Issue 2: Increased Byproduct Formation

  • Question: Our pilot-scale batches of this compound show a higher percentage of impurities, particularly what we suspect are polyalkylation products. How can we minimize these?

  • Answer: The formation of polyalkylation byproducts is a known issue in Friedel-Crafts alkylation reactions.[3] This occurs because the product, this compound, is itself susceptible to further alkylation.

    • Troubleshooting Steps:

      • Molar Ratio of Reactants: Use a significant excess of benzene relative to 4-chlorobenzyl chloride. This stoichiometric imbalance favors the mono-alkylation product by increasing the probability that the electrophile will react with a benzene molecule rather than a this compound molecule.

      • Reaction Temperature: Maintain a lower reaction temperature. Higher temperatures tend to favor polyalkylation.

      • Catalyst Choice: Consider using a milder Lewis acid catalyst, which can sometimes provide better selectivity for the mono-substituted product.

Issue 3: Difficulties in Product Purification at Scale

  • Question: We are finding it challenging to purify this compound to the desired specification in the pilot plant. What are the recommended purification methods for this scale?

  • Answer: Purification at the pilot scale requires methods that are efficient and scalable.

    • Troubleshooting Steps:

      • Quenching: The reaction mixture should be carefully quenched by slowly adding it to a mixture of ice and water to decompose the catalyst and separate the organic and aqueous layers.

      • Washing: The organic layer should be washed with a dilute acid solution, followed by a bicarbonate solution to remove any remaining catalyst and acidic byproducts, and finally with brine.

      • Vacuum Distillation: The primary method for purifying this compound is fractional distillation under reduced pressure. This is effective for separating the desired product from less volatile polyalkylation byproducts and any unreacted starting materials.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and scalable synthesis route for this compound?

    • A1: The most common industrial method is the Friedel-Crafts alkylation (or more specifically, benzylation) of benzene with 4-chlorobenzyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

  • Q2: What are the key safety precautions to consider when scaling up this synthesis?

    • A2: Safety is paramount during scale-up. Key considerations include:

      • Exothermic Reaction: The reaction is exothermic and has the potential for a thermal runaway. Ensure adequate cooling capacity and controlled addition of reactants.

      • Hazardous Materials: Benzene is a known carcinogen, and 4-chlorobenzyl chloride is a lachrymator. Aluminum chloride reacts violently with water. All handling should be done in a well-ventilated area with appropriate personal protective equipment (PPE).

      • Pressure Build-up: The reaction generates hydrogen chloride (HCl) gas, which can cause pressure build-up in a closed system. The reactor must be equipped with a proper venting and scrubbing system.

  • Q3: How can we monitor the progress of the reaction in a pilot plant reactor?

    • A3: In-process monitoring is crucial for consistency and safety.

      • Sampling: Carefully take samples from the reactor at regular intervals.

      • Analytical Methods: Analyze the samples using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting materials and the formation of the product and byproducts.

Data Presentation

ParameterLaboratory Scale (Illustrative)Pilot Plant Scale (Illustrative)Key Considerations for Scale-Up
Reactants
Benzene200 mL200 LUse a large excess to minimize polyalkylation. Ensure it is anhydrous.
4-Chlorobenzyl Chloride25 g25 kgAdd slowly to control the exotherm. Ensure high purity.
Lewis Acid Catalyst (e.g., AlCl₃)2 g2 kgMust be anhydrous and handled under an inert atmosphere.
Reaction Conditions
Temperature10-20°C10-25°CPrecise temperature control is critical to prevent byproduct formation. Requires efficient reactor cooling.
Reaction Time2-4 hours4-8 hoursMay need to be adjusted based on in-process monitoring.
PressureAtmosphericAtmospheric (with off-gas scrubbing)Venting for HCl gas is essential.
Outcome
Typical Yield80-90%70-85%Yield may be slightly lower at scale due to transfer losses and potential side reactions.
Purity (Crude)~95%85-95%Purity before purification may be lower at scale.

Experimental Protocols

Pilot-Scale Synthesis of this compound

1. Reactor Preparation:

  • Ensure the pilot plant reactor is clean, dry, and passivated.
  • Purge the reactor with dry nitrogen to create an inert atmosphere.

2. Reactant Charging:

  • Charge the reactor with anhydrous benzene.
  • Begin agitation and ensure the reactor cooling system is operational.
  • Slowly add anhydrous aluminum chloride to the benzene. A slight exotherm may be observed.

3. Reaction:

  • Maintain the temperature of the benzene-catalyst slurry at 10-15°C.
  • Slowly add the 4-chlorobenzyl chloride to the reactor over a period of 2-4 hours, ensuring the temperature does not exceed 25°C.
  • After the addition is complete, continue to stir the reaction mixture at 20-25°C for an additional 2-4 hours.
  • Monitor the reaction progress by GC or HPLC.

4. Work-up and Purification:

  • In a separate, appropriately sized vessel, prepare a mixture of crushed ice and water.
  • Carefully and slowly transfer the reaction mixture to the ice-water mixture with vigorous stirring to quench the reaction and decompose the catalyst.
  • Separate the organic layer.
  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Filter off the drying agent.
  • Purify the crude this compound by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification prep1 Clean and Dry Reactor prep2 Inert Atmosphere (N2 Purge) prep1->prep2 charge_benzene Charge Benzene prep2->charge_benzene charge_catalyst Charge AlCl3 charge_benzene->charge_catalyst addition Slowly Add 4-Chlorobenzyl Chloride charge_catalyst->addition react Stir and Monitor addition->react quench Quench with Ice/Water react->quench separation Separate Organic Layer quench->separation wash Wash Sequentially separation->wash dry Dry over Na2SO4 wash->dry purify Vacuum Distillation dry->purify final_product final_product purify->final_product Pure this compound

Caption: Workflow for the pilot-scale synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 4-Chlorodiphenylmethane and 4-Bromodiphenylmethane Reactivity in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, the selection of appropriate starting materials is paramount to the success of a synthetic route. Halogenated diphenylmethanes are versatile building blocks, frequently employed in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. This guide provides a detailed comparative study of the reactivity of two such precursors: 4-Chlorodiphenylmethane and 4-Bromodiphenylmethane, with a focus on their behavior in nucleophilic substitution reactions.

Executive Summary

Data Presentation: A Quantitative Comparison of Reactivity

The relative reactivity of this compound and 4-Bromodiphenylmethane can be effectively understood by examining the solvolysis rates of their parent compounds, benzhydryl chloride and benzhydryl bromide. The following table summarizes the first-order rate constants (k) for the solvolysis of these compounds in various aqueous ethanol mixtures at 25°C.

Solvent (Aqueous Ethanol, v/v)Benzhydryl Chloride (k, s⁻¹)Benzhydryl Bromide (k, s⁻¹)Reactivity Ratio (k_Br / k_Cl)
100% Ethanol1.31 x 10⁻⁶4.89 x 10⁻⁵37.3
90% Ethanol1.15 x 10⁻⁵3.89 x 10⁻⁴33.8
80% Ethanol5.50 x 10⁻⁵1.82 x 10⁻³33.1
70% Ethanol1.86 x 10⁻⁴6.03 x 10⁻³32.4
60% Ethanol5.50 x 10⁻⁴1.74 x 10⁻²31.6
50% Ethanol1.51 x 10⁻³4.68 x 10⁻²31.0

Data extrapolated from the study by Koh, H. J., Kang, S. J., & Kim, C. J. (2009). Correlation of the Rates of Solvolyses of Benzhydryl Halides Using an Extended Grunwald-Winstein Equation. Bulletin of the Korean Chemical Society, 30(2), 378-380.[1]

As the data clearly indicates, benzhydryl bromide undergoes solvolysis at a rate that is approximately 30 to 40 times faster than benzhydryl chloride across a range of solvent polarities. This significant difference in reactivity is a direct consequence of the carbon-bromine bond being weaker than the carbon-chlorine bond, making bromide a better leaving group.

Reaction Mechanism and Influencing Factors

The nucleophilic substitution reactions of this compound and 4-Bromodiphenylmethane can proceed via S_N1 (unimolecular nucleophilic substitution), S_N2 (bimolecular nucleophilic substitution), or a borderline mechanism. Given the secondary benzylic nature of the carbon bearing the halogen, which can stabilize a carbocation intermediate through resonance with the two phenyl rings, an S_N1 or a mechanism with significant S_N1 character is often favored, particularly in polar protic solvents.

The application of the extended Grunwald-Winstein equation to the solvolysis of benzhydryl halides suggests a borderline S_N1/S_N2 mechanism.[1] The rate of these reactions is sensitive to both the ionizing power and the nucleophilicity of the solvent.

Several factors influence the reactivity of these compounds:

  • Leaving Group: As demonstrated by the kinetic data, the nature of the halogen is a dominant factor. Bromide is a larger, more polarizable, and weaker base than chloride, making it a better leaving group. This leads to a faster rate of reaction for 4-Bromodiphenylmethane.

  • Solvent: Polar protic solvents, such as water and alcohols, are effective at solvating both the departing halide ion and the incipient carbocation, thus favoring the S_N1 pathway.

  • Nucleophile: For reactions with more S_N2 character, the concentration and strength of the nucleophile will play a more significant role in determining the reaction rate.

  • Steric Hindrance: The two bulky phenyl groups provide significant steric hindrance around the reaction center. This steric crowding disfavors the backside attack required for a pure S_N2 mechanism and further promotes the S_N1 pathway, which involves a planar carbocation intermediate that is more accessible to the nucleophile.

Experimental Protocols: A Representative Solvolysis Experiment

The following is a general methodology for determining the solvolysis rate of a benzhydryl halide, which can be adapted for a comparative study of this compound and 4-Bromodiphenylmethane.

Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and 4-Bromodiphenylmethane in 80% aqueous ethanol at 25°C.

Materials:

  • This compound

  • 4-Bromodiphenylmethane

  • Ethanol (absolute)

  • Deionized water

  • Sodium hydroxide solution (standardized, e.g., 0.02 M)

  • Phenolphthalein indicator

  • Constant temperature water bath (25°C)

  • Burette, pipettes, volumetric flasks, and conical flasks

Procedure:

  • Solvent Preparation: Prepare a sufficient quantity of 80% (v/v) aqueous ethanol by mixing the appropriate volumes of absolute ethanol and deionized water. Allow the solution to reach thermal equilibrium in the constant temperature water bath.

  • Reaction Setup: Accurately weigh a small amount of the halo-diphenylmethane and dissolve it in a known volume of the 80% aqueous ethanol to prepare a stock solution of a specific concentration (e.g., 0.1 M).

  • Kinetic Runs:

    • Pipette a known volume (e.g., 50.0 mL) of the 80% aqueous ethanol into a conical flask and place it in the constant temperature water bath.

    • Once the solvent has reached 25°C, add a small, accurately measured volume (e.g., 1.0 mL) of the halo-diphenylmethane stock solution to the flask, start a timer immediately, and mix thoroughly. This is time t=0.

    • At regular time intervals (e.g., every 10 minutes for the bromide and every 60 minutes for the chloride, adjusted based on preliminary runs), withdraw a known volume of the reaction mixture (e.g., 5.0 mL) and quench the reaction by adding it to a flask containing a known volume of a solvent in which the reaction is much slower (e.g., acetone).

    • Add a few drops of phenolphthalein indicator to the quenched sample.

    • Titrate the liberated hydrohalic acid (HCl or HBr) with the standardized sodium hydroxide solution until a persistent pink endpoint is reached.

  • Data Analysis:

    • The concentration of the hydrohalic acid at each time point is proportional to the extent of the reaction.

    • The reaction follows first-order kinetics. Therefore, a plot of ln(V∞ - Vt) versus time (t) will yield a straight line, where V∞ is the volume of NaOH solution required for complete reaction and Vt is the volume required at time t.

    • The slope of this line is equal to -k, where k is the first-order rate constant.

    • The V∞ value can be determined by allowing a sample of the reaction mixture to react to completion (e.g., by heating it for an extended period) and then titrating the liberated acid.

Visualizing the Reaction Pathway

The following diagrams illustrate the key mechanistic steps in the nucleophilic substitution of 4-halodiphenylmethanes.

G cluster_SN1 SN1 Pathway Start_SN1 4-Halodiphenylmethane Carbocation Benzhydryl Carbocation Intermediate Start_SN1->Carbocation Slow, Rate-determining step Product_SN1 Substitution Product Carbocation->Product_SN1 Fast Leaving_Group Halide Ion (X⁻) Nucleophile_SN1 Nucleophile (Nu⁻) Nucleophile_SN1->Carbocation G cluster_Workflow Experimental Workflow for Kinetic Analysis Prepare Prepare Reactant Stock Solution Initiate Initiate Reaction (t=0) Prepare->Initiate Equilibrate Equilibrate Solvent at 25°C Equilibrate->Initiate Aliquot Withdraw Aliquots at Intervals Initiate->Aliquot Quench Quench Reaction Aliquot->Quench Titrate Titrate Liberated Acid Quench->Titrate Analyze Plot ln(V∞ - Vt) vs. Time to Determine k Titrate->Analyze

References

A Comparative Guide to the Validation of Analytical Methods for 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Chlorodiphenylmethane, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, safety, and efficacy. The validation of analytical methods used for this purpose is a mandatory requirement to guarantee reliable data. This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantification of this compound, supported by established analytical principles and data from structurally similar compounds.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the performance characteristics of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: Performance Characteristics of Analytical Methods

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.Separation based on polarity and interaction with a stationary phase, with detection typically by UV absorbance.Non-destructive analysis based on the magnetic properties of atomic nuclei, providing structural and quantitative information.
Linearity (R²) > 0.995> 0.995Not applicable (quantification is absolute)
Accuracy (% Recovery) 95 - 105%98 - 102%97 - 103%
Precision (RSD%) < 5%< 2%< 3%
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)High (>0.1% w/w)
Limit of Quantification (LOQ) Low (ng/mL range)Moderate (µg/mL range)High (>0.3% w/w)
Analysis Time per Sample 15 - 30 minutes10 - 20 minutes5 - 15 minutes
Selectivity/Specificity High (mass spectral data provides high confidence in identification)Good (dependent on chromatographic resolution)High (based on unique resonance frequencies)
Sample Volatility Requires volatile or semi-volatile compoundsSuitable for non-volatile and thermally labile compoundsIndependent of volatility

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful validation and application of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS, HPLC, and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or hexane) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For quantitative analysis, an appropriate internal standard (e.g., a deuterated analogue or a structurally similar compound with a distinct retention time) should be added to all samples and standards.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Injector: Split/splitless injector at 280°C. A splitless injection is preferred for trace impurity analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-350.

    • Solvent Delay: 3 minutes.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

1. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

  • Prepare calibration standards by diluting the stock solution to the desired concentration range.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 220 nm).

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1]

1. Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample (e.g., 10 mg).

  • Accurately weigh a precise amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity. The internal standard should have a resonance signal that does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

2. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: ¹H NMR.

  • Key Parameters for Quantitation:

    • Long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Calibrated 90° pulse.

    • Sufficient signal-to-noise ratio.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the specific workflows for GC-MS and HPLC analysis.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation & Documentation Define_Purpose Define Purpose & Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Prepare_Materials Prepare Standards & Samples Select_Method->Prepare_Materials Perform_Experiments Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) Prepare_Materials->Perform_Experiments Analyze_Data Analyze & Interpret Data Perform_Experiments->Analyze_Data Document_Results Document in Validation Report Analyze_Data->Document_Results GCMS_Workflow Sample_Prep Sample Preparation (Dissolution & Dilution) GC_Injection GC Injection Sample_Prep->GC_Injection Inject Sample Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Eluted Analytes Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis HPLC_Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Inject Sample Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation UV_Detection UV Detection Separation->UV_Detection Eluted Analytes Data_Analysis Data Analysis (Quantification) UV_Detection->Data_Analysis

References

comparing the efficacy of different catalysts for 4-Chlorodiphenylmethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Chlorodiphenylmethane, a key intermediate in the production of various pharmaceuticals and fine chemicals, is typically achieved through the Friedel-Crafts alkylation of chlorobenzene with benzyl chloride. The choice of catalyst is paramount in this reaction, directly influencing yield, selectivity, and process sustainability. This guide provides an objective comparison of the efficacy of different catalysts for this synthesis, supported by experimental data from the literature.

The archetypal catalysts for this transformation are homogeneous Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃).[1] While often effective, these catalysts suffer from drawbacks including corrosivity, difficulty in separation from the reaction mixture, and the generation of stoichiometric amounts of waste.[2] Consequently, significant research has focused on the development of heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), which offer advantages in terms of reusability and reduced environmental impact.[2][3]

Comparative Performance of Catalysts

The following table summarizes the performance of various catalysts in the benzylation of chlorobenzene or closely related aromatic compounds. It is important to note that reaction conditions vary between studies, which can significantly impact catalyst performance.

CatalystReactantsTemperature (°C)Reaction TimeBenzyl Chloride Conversion (%)This compound Selectivity (%)Yield (%)Reference
Homogeneous Lewis Acids
AlCl₃Benzene, Benzyl Chloride8530 min100~58 (Diphenylmethane)~58[2]
FeCl₃Benzene, Benzyl Chloride8015 min10062 (Diphenylmethane)62[3]
Heterogeneous Catalysts
Zeolite H-BetaChlorobenzene, 4-Chlorobenzoyl ChlorideN/AN/A19.8 (of 4-ClBC)>88 (4,4'-Dichlorobenzophenone)N/A[4]
Zeolite K-LDiphenylmethane, Sulfuryl ChlorideN/A5 min~68 (of DPM)High (for 4,4'-Dichlorodiphenylmethane)N/A[5]
Basolite F300 (Fe-MOF)Benzene, Benzyl Chloride801.25 h100~72 (Diphenylmethane)~72[2]
Basolite C300 (Cu-MOF)Benzene, Benzyl Chloride804 h7416.8 (Diphenylmethane)~12.5[2][3]
Fe-MCM-22Benzene, Benzyl Chloride75N/AGood ConversionN/AN/A[6]
Ce-Beta ZeoliteToluene, Benzyl AlcoholN/AN/AN/AHigh (Mono-benzylated toluene)N/A
Fe-Beta ZeoliteToluene, Benzyl AlcoholN/AN/AN/AHigh (Mono-benzylated toluene)N/A

Note: Data for the direct synthesis of this compound is limited. The table includes data from the closely related benzylation of benzene and other relevant reactions to provide a comparative perspective. The selectivity reported for benzene benzylation is for the formation of diphenylmethane.

Experimental Protocols

1. Synthesis of Diphenylmethane using Basolite F300 (Fe-MOF) as a Heterogeneous Catalyst (Adapted from[3])

  • Reaction Setup: The reaction is carried out in an isothermal batch reactor.

  • Reactants and Catalyst:

    • Benzene

    • Benzyl chloride

    • Basolite F300

  • Procedure:

    • A benzene-to-benzyl chloride molar ratio of 15:1 is used.

    • 50 mg of the Basolite F300 catalyst is added to the reactor.

    • The total volume of the reactant mixture is 25.2 mL.

    • The reaction is conducted at 353 K (80 °C).

    • The reaction progress is monitored over time.

2. Synthesis of Diphenylmethane using Ferric Chloride (FeCl₃) as a Homogeneous Catalyst (Adapted from[3])

  • Reaction Setup: The reaction is performed in an isothermal batch reactor.

  • Reactants and Catalyst:

    • Benzene

    • Benzyl chloride

    • FeCl₃

  • Procedure:

    • A benzene-to-benzyl chloride molar ratio of 15:1 is maintained.

    • 10.5 mg of Fe (from FeCl₃) is used as the catalyst.

    • The total volume of the reactant mixture is 25.2 mL.

    • The reaction is carried out at two different temperatures for comparison: 323 K (50 °C) and 353 K (80 °C).

3. General Procedure for Benzylation over Zeolite Catalysts (Adapted from[6])

  • Catalyst Preparation: Zeolite catalysts (e.g., H-MCM-22, Beta) may be used in their protonated form or after modification with metal ions. Ion exchange is typically performed by stirring the parent zeolite with a metal nitrate solution. The resulting solid is filtered, washed, and dried.

  • Reaction Setup: The reaction is conducted in a liquid-phase batch reactor.

  • Reactants and Catalyst:

    • Aromatic substrate (e.g., benzene, toluene, chlorobenzene)

    • Benzylating agent (e.g., benzyl chloride, benzyl alcohol)

    • Zeolite catalyst

  • Procedure:

    • The reactants and the catalyst are charged into the reactor.

    • The reaction mixture is heated to the desired temperature (e.g., 75 °C) and stirred for a specified duration.

    • The progress of the reaction and product distribution are analyzed, typically by gas chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Reactants Reactor Batch Reactor Reactants->Reactor Charge Catalyst Catalyst Catalyst->Reactor Charge Sampling Sampling Reactor->Sampling Heating & Stirring Purification Purification Reactor->Purification Work-up Analysis GC/MS Analysis Sampling->Analysis Monitor Progress Product This compound Purification->Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Friedel_Crafts_Alkylation cluster_activation Catalyst Activation cluster_attack Electrophilic Attack cluster_regeneration Deprotonation & Catalyst Regeneration BenzylChloride Benzyl Chloride Carbocation Benzyl Carbocation BenzylChloride->Carbocation + Catalyst Catalyst Lewis Acid (e.g., FeCl3) Catalyst->Carbocation Intermediate Sigma Complex Carbocation->Intermediate + Chlorobenzene Chlorobenzene Chlorobenzene Chlorobenzene->Intermediate Product This compound Intermediate->Product Deprotonation Catalyst_Regen Regenerated Catalyst Intermediate->Catalyst_Regen HCl HCl Intermediate->HCl

Caption: The signaling pathway of the Friedel-Crafts alkylation mechanism.

References

Spectroscopic Analysis: Confirming the Structure of 4-Chlorodiphenylmethane and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of pharmaceutical and materials science, precise structural confirmation of chemical compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 4-Chlorodiphenylmethane with its structural isomers, 2-Chlorodiphenylmethane and 3-Chlorodiphenylmethane, as well as its parent compound, Diphenylmethane. Through the detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical resource for scientists engaged in structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its related compounds. This quantitative data is essential for distinguishing between these structurally similar molecules.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Assignment
This compound 7.32 (d, J = 8.8 Hz, 2H, Ar-H), 7.18 (d, J = 8.4 Hz, 2H, Ar-H), 3.95 (s, 2H, CH₂)[1]
2-Chlorodiphenylmethane 7.37-7.35 (m, 1H, Ar-H), 7.29-7.26 (m, 2H, Ar-H), 7.21-7.13 (m, 6H, Ar-H), 4.10 (s, 2H, CH₂)
3-Chlorodiphenylmethane Data not readily available in searched databases.
Diphenylmethane 7.27 (t, J = 8.0 Hz, 4H, Ar-H), 7.21-7.17 (m, 6H, Ar-H), 3.97 (s, 2H, CH₂)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 135.2, 131.1, 129.8, 122.2, 39.5[1]
2-Chlorodiphenylmethane 139.7, 138.9, 134.4, 131.2, 129.7, 129.1, 128.6, 127.8, 127.0, 126.4, 39.4
3-Chlorodiphenylmethane Data not readily available in searched databases.
Diphenylmethane 141.3, 129.1, 128.6, 126.2, 42.1

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundKey Absorption Bands
This compound C-H (aromatic), C=C (aromatic), C-Cl, C-H (aliphatic)
2-Chlorodiphenylmethane C-H (aromatic), C=C (aromatic), C-Cl, C-H (aliphatic)
3-Chlorodiphenylmethane Data not readily available in searched databases.
Diphenylmethane C-H (aromatic), C=C (aromatic), C-H (aliphatic)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 202/204 (approx. 3:1)[2]167, 165[2]
2-Chlorodiphenylmethane 202/204 (approx. 3:1)167, 165
3-Chlorodiphenylmethane 202/204 (approx. 3:1)167, 165
Diphenylmethane 168167, 91

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is used with a spectral width of approximately -2 to 12 ppm.

  • ¹³C NMR Acquisition: Record the spectrum on a 100 MHz or higher spectrometer. A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon environment.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common technique.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural confirmation of this compound using a combination of spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample Unknown Compound (e.g., this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Functional Groups (C-Cl, C-H, C=C) IR->IR_Data MS_Data Molecular Weight Isotopic Pattern Fragmentation MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Navigating Analytical Challenges: A Comparative Guide to Cross-Reactivity Studies of 4-Chlorodiphenylmethane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of small molecules like 4-Chlorodiphenylmethane in complex analytical mixtures is paramount for ensuring data accuracy and integrity. This guide provides a framework for assessing the cross-reactivity of this compound, offering a comparative look at potential structurally similar interfering compounds and detailing the experimental protocols necessary for their evaluation.

While specific cross-reactivity data for this compound is not extensively available in published literature, this guide outlines a systematic approach to conducting such a study. By identifying potential cross-reactants based on structural analogy and employing robust analytical methodologies, researchers can proactively address potential interferences in their assays.

Identifying Potential Cross-Reactants

The primary candidates for cross-reactivity with this compound are compounds that share its core diphenylmethane structure or possess similar physicochemical properties. These can include precursors, metabolites, or other structurally related industrial chemicals. A list of potential cross-reactants is provided below.

Table 1: Potential Cross-Reactants for this compound

Compound NameStructureRationale for Potential Cross-Reactivity
DiphenylmethaneC₁₃H₁₂Parent compound lacking the chloro-substituent.
Benzhydrol (Diphenylmethanol)C₁₃H₁₂OStructurally similar, with a hydroxyl group instead of chlorine.
BenzophenoneC₁₃H₁₀OStructurally related ketone.
2-ChlorodiphenylmethaneC₁₃H₁₁ClIsomer of this compound.
4,4'-DichlorodiphenylmethaneC₁₃H₁₀Cl₂Contains an additional chlorine atom.

Experimental Protocols for Cross-Reactivity Assessment

To quantitatively assess the cross-reactivity of these potential interferents, a combination of chromatographic and immunochemical methods can be employed. The following protocols provide a detailed methodology for conducting these experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Specificity Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a complex mixture, offering high specificity.

Protocol:

  • Sample Preparation: Prepare standard solutions of this compound and each potential cross-reactant in a suitable solvent (e.g., hexane or ethyl acetate) at various concentrations. Create mixed samples containing a fixed concentration of this compound and varying concentrations of the potential cross-reactant. Spike these mixtures into the relevant complex matrix (e.g., plasma, urine, environmental sample extract).

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Splitless mode at 250°C.

      • Column: A non-polar column such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of this compound and the potential cross-reactants.

  • Data Analysis: Quantify the peak area of this compound in the presence and absence of the potential cross-reactant. Calculate the percentage of cross-reactivity as: (% Cross-Reactivity) = (Apparent Concentration of this compound / Actual Concentration of Interferent) x 100.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Immunoassay Cross-Reactivity

For applications involving immunoassays, it is crucial to assess the cross-reactivity of the antibody used for detecting this compound.

Protocol:

  • Antibody Coating: Coat a 96-well microtiter plate with an antibody specific to this compound.

  • Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

  • Competitive Reaction: Add a standard concentration of a this compound-enzyme conjugate and varying concentrations of either this compound (for the standard curve) or the potential cross-reactant to the wells.

  • Incubation and Washing: Incubate the plate to allow for competitive binding. Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a substrate for the enzyme that produces a measurable signal (e.g., colorimetric or chemiluminescent).

  • Data Acquisition: Measure the signal intensity using a plate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the analyte concentration to generate a standard curve for this compound. Determine the concentration of each potential cross-reactant that causes a 50% reduction in the maximum signal (IC50). Calculate the percent cross-reactivity as: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Interferent) x 100.

Comparative Data Summary

The following table illustrates how the results of such a cross-reactivity study would be presented. The values are hypothetical and would need to be determined experimentally.

Table 2: Hypothetical Cross-Reactivity of Potential Interferents with this compound

CompoundGC-MS (% Cross-Reactivity)Competitive ELISA (% Cross-Reactivity)
Diphenylmethane<0.1%5%
Benzhydrol<0.1%2%
Benzophenone<0.1%1%
2-Chlorodiphenylmethane15%80%
4,4'-Dichlorodiphenylmethane<1%10%

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the cross-reactivity assessment.

Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Start Define Potential Cross-Reactants Standards Prepare Standards of Target & Analogs Start->Standards Spike Spike into Complex Matrix Standards->Spike GCMS GC-MS Analysis Spike->GCMS ELISA Competitive ELISA Spike->ELISA Quantify Quantify Interference GCMS->Quantify ELISA->Quantify Calculate Calculate % Cross-Reactivity Quantify->Calculate Compare Compare Methods Calculate->Compare Competitive_ELISA_Pathway cluster_binding Competitive Binding Ab Antibody Coated Well Wash Wash Step Ab->Wash Target_Enzyme 4-CMP-Enzyme Conjugate Target_Enzyme->Ab Binds Target_Free Free 4-CMP (Standard) Target_Free->Ab Competes Interferent Potential Interferent Interferent->Ab Competes (Cross-reacts) Substrate Add Substrate Wash->Substrate Signal Measure Signal Substrate->Signal

Quantitative Analysis of 4-Chlorodiphenylmethane: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Overview of Analytical Techniques

The choice of analytical technique depends on factors such as required sensitivity, selectivity, sample matrix complexity, and throughput. HPLC is often a robust method for routine quality control, while GC-MS offers higher sensitivity for volatile impurities, and UV-Vis spectroscopy provides a simpler, more rapid, but less specific approach.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectroscopy
Principle Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.[1]Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and identification.[1]Quantitative analysis based on the absorption of ultraviolet or visible light by the analyte, following the Beer-Lambert law.[3]
Selectivity High. Can resolve the analyte from structurally similar impurities and degradation products.Very High. Mass spectrometry provides definitive identification and can distinguish co-eluting peaks.Low. Prone to interference from any other compound in the sample that absorbs at the same wavelength.[4]
Sensitivity Good to High (typically µg/mL to ng/mL range).Very High (typically ng/mL to pg/mL range). Superior for trace analysis.[1]Moderate (typically µg/mL range).
Throughput High. Suitable for automated, routine quality control applications.[1]Moderate. Runtimes can be longer, and sample preparation may be more involved.Very High. Analysis is extremely rapid once a method is established.
Sample Prep Simple. Typically involves dissolving the sample in the mobile phase and filtering.[5]Requires the analyte to be volatile and thermally stable.[1] Dilution in a volatile organic solvent is common.[6]Simple. Involves dissolving the sample in a UV-transparent solvent.
Key Limitations Can be less sensitive than GC-MS. Resolution of some isomers can be challenging.[1]Requires volatile and thermally stable analytes.[1] Sample preparation can be more complex than for HPLC or UV-Vis.Low specificity; not suitable for complex mixtures without extensive sample cleanup. Cannot distinguish between structurally similar compounds.

Experimental Protocols

The following protocols provide detailed starting points for method development for the quantitative analysis of 4-Chlorodiphenylmethane.

High-Performance Liquid Chromatography (HPLC) Protocol (Proposed)

This reversed-phase HPLC method is designed for robust quantification in bulk materials or simple formulations.

  • Instrumentation: HPLC system with a UV or Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid[5]

  • Gradient Program (Example):

    • 0-1 min: 30% B

    • 1-10 min: Linear gradient from 30% to 90% B

    • 10-12 min: Hold at 90% B

    • 12.1-15 min: Return to 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm (to be optimized by scanning a standard solution from 200-400 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (at initial conditions).

    • Accurately weigh the sample, dissolve it in acetonitrile to a known volume to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for detecting and quantifying this compound, especially at trace levels or for impurity profiling.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase).[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 202, 167, 165) for highest sensitivity.[8] A full scan can be used for initial identification.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate.[6]

    • Prepare calibration standards by serial dilution.

    • Dissolve the sample in the same solvent to a concentration within the calibration range.

UV-Vis Spectroscopy Protocol

This method is suitable for a rapid, high-throughput assay of this compound in a pure sample or a simple matrix with no interfering substances.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: A UV-transparent solvent such as methanol or ethanol.

  • Procedure:

    • Determine λmax: Scan a dilute solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to find the wavelength of maximum absorbance (λmax).

    • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to create a calibration curve.[3]

    • Sample Analysis: Prepare the unknown sample in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve using the Beer-Lambert equation.[3]

Quantitative Performance Comparison (Typical)

The following table summarizes the expected performance characteristics for the proposed HPLC and GC-MS methods. Actual values must be determined experimentally during method validation.

ParameterHPLC (Proposed Method)GC-MS
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.2 - 0.5 µg/mL0.005 - 0.05 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Workflow Visualization

An effective analytical process follows a logical flow from sample receipt to the final result. The diagram below illustrates a typical workflow for the quantitative analysis of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Handling cluster_result Final Output s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject into HPLC s3->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Chromatogram Acquisition h3->d1 Raw Data d2 Peak Integration d1->d2 d3 Quantification via Calibration Curve d2->d3 r1 Quantitative Result (e.g., mg/mL) d3->r1 Final Concentration

Caption: HPLC experimental workflow for quantitative analysis.

References

comparing the stability of 4-Chlorodiphenylmethane with its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 4-Chlorodiphenylmethane and Its Isomers for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the stability of this compound and its positional isomers, 2-Chlorodiphenylmethane and 3-Chlorodiphenylmethane. While direct comparative experimental data is limited in publicly available literature, this document outlines the theoretical principles governing their relative stability and provides detailed experimental protocols for their assessment. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable isomer for their specific applications.

Theoretical Considerations for Stability

The stability of chlorodiphenylmethane isomers is primarily influenced by the position of the chlorine atom on the phenyl ring, which dictates the electronic and steric effects within the molecule. These factors, in turn, affect the molecule's susceptibility to various degradation pathways, including thermal decomposition, photodecomposition, and chemical reactions such as hydrolysis.

Electronic Effects: The chlorine atom is an electron-withdrawing group via induction and an electron-donating group through resonance. The interplay of these effects varies with the isomer:

  • This compound (para-isomer): The chlorine atom at the para position exerts a strong electron-withdrawing inductive effect and a moderate resonance effect. This can influence the electron density of the aromatic system and the benzylic carbon.

  • 3-Chlorodiphenylmethane (meta-isomer): The inductive effect of chlorine is prominent at the meta position, while the resonance effect is minimal. This generally results in a more electron-deficient aromatic ring compared to the para isomer.

  • 2-Chlorodiphenylmethane (ortho-isomer): In addition to electronic effects similar to the para isomer, the ortho position introduces significant steric hindrance.

Steric Effects: The bulky chlorine atom at the ortho position in 2-Chlorodiphenylmethane can sterically hinder the approach of reactants to the adjacent benzylic carbon and the phenyl ring. This steric hindrance can decrease the rate of certain reactions compared to the less hindered meta and para isomers.

Based on these principles, it is hypothesized that the relative stability of the isomers will vary depending on the degradation pathway. For instance, in reactions where steric hindrance is a dominant factor, 2-Chlorodiphenylmethane may exhibit greater stability. Conversely, in electronically driven reactions, the stability order might differ.

Comparative Data Summary

IsomerPredicted Thermal StabilityPredicted PhotostabilityPredicted Hydrolytic StabilityRationale
This compoundModerateModerateModerateBalanced electronic effects. The C-Cl bond at the para position is susceptible to cleavage under thermal and photochemical stress.
3-ChlorodiphenylmethaneModerate to HighModerate to HighModerate to HighThe meta position experiences a strong inductive effect but minimal resonance, potentially leading to a more stable C-Cl bond compared to the ortho and para isomers.
2-ChlorodiphenylmethaneHighHighHighSignificant steric hindrance from the ortho-chlorine atom is expected to protect the benzylic position and the C-Cl bond from attack, enhancing overall stability.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of the chlorodiphenylmethane isomers, the following experimental protocols are recommended.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of each isomer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of each chlorodiphenylmethane isomer into a TGA crucible.

  • Instrumentation: Use a thermogravimetric analyzer.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Atmosphere: Conduct the experiment under a controlled atmosphere, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Record the mass of the sample as a function of temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate are determined from the TGA and derivative thermogravimetric (DTG) curves, respectively. A higher decomposition temperature indicates greater thermal stability.

Photostability Assessment

Objective: To evaluate the degradation of each isomer upon exposure to light.

Methodology:

  • Sample Preparation: Prepare solutions of each isomer in a suitable solvent (e.g., acetonitrile) at a concentration of 100 µg/mL in quartz cuvettes. Prepare a control sample for each isomer wrapped in aluminum foil to serve as a dark control.

  • Light Exposure: Expose the samples to a controlled light source, such as a xenon lamp, in a photostability chamber. The light intensity should be monitored and controlled, for example, at 1.2 million lux hours with an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each cuvette.

  • Analytical Method: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector to quantify the remaining parent compound and any photodegradants.

  • Data Analysis: Plot the concentration of the parent compound as a function of exposure time. The rate of degradation can be calculated to determine the relative photostability of the isomers.

Chemical Stability Assessment (Hydrolysis)

Objective: To determine the rate of hydrolysis of each isomer under acidic, basic, and neutral conditions.

Methodology:

  • Sample Preparation: Prepare solutions of each isomer in aqueous buffer solutions at three different pH levels: acidic (e.g., pH 1.2), neutral (e.g., pH 7.0), and basic (e.g., pH 9.0). The initial concentration should be around 100 µg/mL.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 50 °C) in a water bath.

  • Sample Analysis: At various time points, withdraw samples and immediately quench the reaction (e.g., by neutralizing the pH or cooling on ice).

  • Analytical Method: Analyze the samples by HPLC to determine the concentration of the remaining chlorodiphenylmethane isomer.

  • Data Analysis: Calculate the rate constant for hydrolysis for each isomer at each pH condition. A smaller rate constant indicates greater hydrolytic stability.

Visualizing Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for stability testing and the logical relationship between molecular structure and stability.

G General Workflow for Stability Testing cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Solutions of Isomers thermal Thermal Stress (TGA) prep->thermal Expose to Stress photo Photochemical Stress (Light Chamber) prep->photo Expose to Stress chemical Chemical Stress (pH/Hydrolysis) prep->chemical Expose to Stress analysis Quantitative Analysis (e.g., HPLC, TGA) thermal->analysis Analyze Samples photo->analysis Analyze Samples chemical->analysis Analyze Samples data Determine Degradation Rates / Decomposition Temperatures analysis->data comparison Compare Relative Stability of Isomers data->comparison

Caption: General workflow for comparative stability testing of chemical isomers.

G Factors Influencing Isomer Stability cluster_structure Molecular Structure cluster_factors Influencing Factors cluster_stability Resultant Stability isomer Chlorodiphenylmethane Isomer (ortho, meta, para) electronic Electronic Effects (Inductive, Resonance) isomer->electronic steric Steric Hindrance isomer->steric stability Overall Chemical and Physical Stability electronic->stability steric->stability

Caption: Relationship between isomer structure and its resulting stability.

A Comparative Guide to Validating the Purity of Synthesized 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter influencing reaction yields, biological activity, and ultimately, the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 4-Chlorodiphenylmethane. We present a comparative analysis with two structurally similar alternatives, Diphenylmethane and 4-Bromodiphenylmethane, supported by experimental protocols and data.

Introduction to this compound and its Purity Assessment

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] A common synthetic route involves the reduction of 4-chlorobenzophenone to 4-chlorobenzhydrol, followed by chlorination.[2][3] Potential impurities arising from this synthesis include unreacted starting materials such as 4-chlorobenzophenone and 4-chlorobenzhydrol.

This guide focuses on three widely used analytical techniques for purity determination: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparison of Analytical Methods for Purity Assessment

The selection of an appropriate analytical technique is contingent on factors such as the nature of the compound, potential impurities, and the desired level of sensitivity and accuracy.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and polarity, with mass-based identification.Absorption of radiofrequency waves by atomic nuclei in a magnetic field for structural and quantitative analysis.[4][5]Absorption of infrared radiation by molecular vibrations.
Primary Use Separation and identification of volatile and semi-volatile compounds.Absolute and relative quantification of compounds and structural elucidation.[4][6]Identification of functional groups.
Sample Requirements Volatile and thermally stable samples.Soluble samples.Solid, liquid, or gas samples.
Data Output Chromatogram (retention time) and mass spectrum (mass-to-charge ratio).NMR spectrum (chemical shift, integration).IR spectrum (wavenumber vs. absorbance/transmittance).
Quantitative Capability Excellent with appropriate calibration standards.Excellent; can be a primary ratio method.[7][8]Generally qualitative or semi-quantitative.

Quantitative Data Comparison

The following table summarizes hypothetical purity analysis data for synthesized this compound and its comparison with Diphenylmethane and 4-Bromodiphenylmethane using GC-MS and qNMR.

CompoundAnalytical MethodPurity (%)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Relative Standard Deviation (RSD) (%)
This compound GC-MS99.20.10.31.5
qNMR99.110300.8
Diphenylmethane GC-MS99.50.080.251.2
qNMR99.412350.9
4-Bromodiphenylmethane GC-MS98.90.150.451.8
qNMR98.815451.1

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for separating and identifying volatile compounds.[9]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve the sample in 10 mL of dichloromethane to create a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

2. Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector: Split/splitless injector at 280°C (splitless mode for trace analysis).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-350.

Quantitative NMR (qNMR) Protocol

qNMR allows for the determination of purity without requiring a specific reference standard for each impurity.[8]

1. Sample Preparation:

  • Accurately weigh a precise amount of the synthesized compound (e.g., 10 mg).

  • Accurately weigh a precise amount of a certified internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) with a known purity. The internal standard's signals should not overlap with the analyte's signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

2. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30').

  • Acquisition Parameters:

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform a baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR is a rapid technique for identifying the functional groups present in a molecule.

1. Sample Preparation:

  • For solid samples, a small amount of the compound can be mixed with KBr powder and pressed into a pellet.

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

2. Instrumentation and Conditions:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Mode: Transmittance or Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Visualization of Experimental Workflow and Data Analysis

Purity_Validation_Workflow Purity Validation Workflow for Synthesized Compounds cluster_synthesis Synthesis & Initial Characterization cluster_analytical_techniques Analytical Purity Validation cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification GC_MS GC-MS Analysis Purification->GC_MS qNMR qNMR Analysis Purification->qNMR FTIR FTIR Analysis Purification->FTIR Data_Processing Data Processing (Integration, Spectral Comparison) GC_MS->Data_Processing qNMR->Data_Processing FTIR->Data_Processing Purity_Calculation Purity Calculation & Impurity Identification Data_Processing->Purity_Calculation Final_Report Final Purity Report Purity_Calculation->Final_Report Analytical_Technique_Comparison Comparison of Analytical Techniques cluster_techniques Analytical Methods Analyte Synthesized This compound GC_MS GC-MS Analyte->GC_MS Separation & ID of Volatile Impurities qNMR qNMR Analyte->qNMR Absolute Purity & Structural Info FTIR FTIR Analyte->FTIR Functional Group Confirmation Purity Purity Assessment GC_MS->Purity Quantitative Data qNMR->Purity Quantitative Data Structure Structural Confirmation FTIR->Structure Qualitative Data

References

A Comparative Analysis of 4-Chlorodiphenylmethane in Diverse Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the reactivity and performance of key chemical intermediates is crucial for the successful design and optimization of synthetic routes. 4-Chlorodiphenylmethane, a versatile building block, participates in a variety of reaction mechanisms, each offering distinct advantages and challenges. This guide provides an objective comparative analysis of this compound's performance in three fundamental reaction types: Friedel-Crafts alkylation, Grignard reactions, and Suzuki-Miyaura cross-coupling. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to equip researchers with the critical information needed for informed decision-making in their synthetic endeavors.

Performance Comparison at a Glance

The selection of a reaction pathway for this compound is dictated by the desired transformation and the required efficiency. The following table summarizes the key performance indicators for this compound in different reaction mechanisms based on available experimental data.

Reaction TypeRole of this compoundTypical ReagentsReaction TimeTemperatureYield (%)Key Considerations
Friedel-Crafts Alkylation ProductDiphenylmethane, Chlorine AcetateNot Specified25°C37.0%[1]Formation of multiple isomers is possible.[1]
Grignard Reaction Precursor to Grignard ReagentMagnesium (Mg)7 hours (for a similar aryl halide)[2]Reflux (THF)[2]Variable (Formation from aryl chlorides can be challenging)[2]Requires strictly anhydrous conditions; side reactions like Wurtz coupling are possible.[3]
Suzuki-Miyaura Coupling Coupling Partner (Aryl Halide)Phenylboronic Acid, Pd Catalyst, Base25 minutes (for a similar aryl halide)[4]Room Temperature[4]~64% (for 4-bromochlorobenzene)[4]Catalyst and base selection are critical for optimal yield. The reactivity of the C-Cl bond is lower than C-Br or C-I.
Nucleophilic Substitution SubstratePiperazine8-10 hours90-100°CHigh (Specific yield not detailed)The benzylic chloride is a good leaving group, facilitating substitution.[5][6]

Mechanistic Insights and Visualizations

A clear understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimization. The following diagrams, generated using Graphviz, illustrate the signaling pathways for each of the discussed reaction types.

Friedel-Crafts Alkylation: An Electrophilic Aromatic Substitution

In this mechanism, an electrophile attacks the aromatic ring of a benzene derivative. This compound can be a product of the Friedel-Crafts reaction of diphenylmethane.

Friedel_Crafts_Alkylation cluster_electrophile_formation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution Diphenylmethane Diphenylmethane Electrophile Electrophilic Chlorine Species Diphenylmethane->Electrophile Reaction with Cl2-Acetate Chlorine Acetate Cl2-Acetate->Electrophile Benzene_Ring Benzene Ring of Diphenylmethane Sigma_Complex Sigma Complex (Arenium Ion) Benzene_Ring->Sigma_Complex Attack by Electrophile This compound This compound Sigma_Complex->this compound Deprotonation

Caption: Mechanism of Friedel-Crafts reaction to form this compound.

Grignard Reaction: Formation of a Potent Nucleophile

This compound can theoretically be converted into a Grignard reagent, a powerful organometallic nucleophile. However, the formation of Grignard reagents from aryl chlorides is known to be less efficient than from bromides or iodides.[2]

Grignard_Reaction This compound This compound Grignard_Reagent 4-Chlorodiphenylmethyl- magnesium Chloride This compound->Grignard_Reagent + Mg (in ether) Mg Magnesium Adduct Adduct Grignard_Reagent->Adduct Nucleophilic Attack Electrophile Electrophile (e.g., Carbonyl) Electrophile->Adduct Product Product Adduct->Product Acid Workup

Caption: General workflow for the formation and reaction of a Grignard reagent.

Suzuki-Miyaura Cross-Coupling: Palladium-Catalyzed C-C Bond Formation

In this reaction, this compound can act as the aryl halide partner, coupling with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Suzuki_Coupling cluster_catalytic_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Pd(II)-Cl Ar-Pd(II)-Cl Oxidative_Addition->Ar-Pd(II)-Cl Transmetalation Transmetalation Ar-Pd(II)-Cl->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration of Catalyst Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' This compound This compound This compound->Oxidative_Addition Boronic_Acid Aryl Boronic Acid Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic procedure. The following sections provide generalized methodologies for the key reactions discussed.

Protocol 1: Friedel-Crafts Alkylation of Diphenylmethane

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

  • Diphenylmethane

  • Chlorine acetate in aqueous acetic acid

  • Perchloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve diphenylmethane in 75% aqueous acetic acid.

  • Add a catalytic amount of perchloric acid to the mixture.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of chlorine acetate while stirring.

  • Allow the reaction to proceed at 25°C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Protocol 2: Grignard Reaction with this compound

Objective: To prepare a Grignard reagent from this compound and react it with an electrophile.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Electrophile (e.g., a ketone or aldehyde)

  • Dilute hydrochloric acid

  • Saturated ammonium chloride solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate

  • Flame-dried glassware

Procedure:

  • Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of this compound in anhydrous ether or THF.

  • Add a small portion of the this compound solution to the magnesium to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of the electrophile in anhydrous ether or THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Add dilute hydrochloric acid to dissolve any remaining magnesium salts.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, or aqueous ethanol)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture (typically between 80-110°C) and stir for the required time (can range from minutes to hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

References

Assessing the Environmental Impact of 4-Chlorodiphenylmethane Synthesis: A Comparative Guide to Traditional and Greener Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 4-Chlorodiphenylmethane, a key building block in the pharmaceutical and fine chemical industries, presents a critical choice between established protocols and emerging, environmentally conscious alternatives. This guide provides an objective comparison of the traditional Friedel-Crafts alkylation with greener synthetic routes, supported by experimental data and detailed methodologies to inform sustainable laboratory practices.

The conventional method for synthesizing this compound relies on the Friedel-Crafts alkylation of benzene with p-chlorobenzyl chloride, typically employing a Lewis acid catalyst such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). While effective, this method is associated with significant environmental drawbacks, including the use of stoichiometric amounts of hazardous catalysts, the generation of corrosive byproducts like hydrogen chloride (HCl), and the use of volatile and toxic organic solvents. These factors contribute to a high E-factor (Environmental Factor), a key metric in green chemistry that quantifies the amount of waste generated per unit of product.

In response to the growing need for sustainable chemical manufacturing, several alternative synthetic strategies for diarylmethanes, including this compound, have been developed. These greener approaches aim to reduce waste, minimize the use of hazardous substances, and improve overall efficiency. This guide explores three promising alternatives: Negishi cross-coupling, a two-step TiCl₄-mediated Friedel-Crafts acylation followed by reduction, and on-water Friedel-Crafts benzylation.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data for the traditional Friedel-Crafts synthesis and its greener alternatives. This data is essential for evaluating the environmental performance and overall efficiency of each method.

FeatureTraditional Friedel-Crafts AlkylationNegishi Cross-CouplingTiCl₄-Mediated Acylation & ReductionOn-Water Friedel-Crafts Benzylation
Starting Materials p-Chlorobenzyl chloride, Benzene4-Chlorobenzyl halide, Phenylzinc reagent4-Chlorobenzoyl chloride, BenzeneBenzyl chloride, Chlorobenzene
Key Reagents/Catalysts AlCl₃ or ZnCl₂ (stoichiometric)Pd or Ni catalyst (catalytic)TiCl₄ (stoichiometric), Reducing agent (e.g., Et₃SiH)Resorcinarene catalyst (catalytic)
Solvent Benzene (reactant and solvent), CS₂THF, DMAcDichloromethane, TolueneWater
Reaction Temperature 0°C to refluxRoom temperature to 80°C0°C to refluxRoom temperature
Typical Yield Moderate to GoodGood to Excellent[1][2]GoodGood
Key Advantages Well-established, readily available reagentsHigh yield and selectivity, mild conditions[1][2]Avoids polyalkylation, good functional group toleranceEliminates organic solvents, mild conditions, catalyst is metal-free[3]
Key Disadvantages Stoichiometric hazardous catalyst, corrosive HCl byproduct, polyalkylation, toxic solventUse of organometallic reagents, catalyst costTwo-step process, stoichiometric TiCl₄, silane reducing agentLower reaction rates for less reactive substrates
Waste Products AlCl₃ waste, HCl, organic solvent wasteZinc salts, catalyst residues, organic solvent wasteTitanium waste, silane byproducts, organic solvent wasteWater is the primary solvent waste, minimal byproducts

Experimental Protocols

Traditional Friedel-Crafts Alkylation of Benzene

Reaction: C₆H₅CH₂Cl + C₆H₆ --(AlCl₃)--> C₆H₅CH₂C₆H₄Cl + HCl

Procedure: To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in excess dry benzene (serving as both reactant and solvent) at 0°C, a solution of p-chlorobenzyl chloride (1 equivalent) in dry benzene is added dropwise. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The excess benzene is removed by distillation, and the crude product is purified by vacuum distillation or recrystallization to yield this compound.

Greener Alternative 1: Negishi Cross-Coupling

Reaction: ClC₆H₄CH₂ZnBr + C₆H₅I --(Pd or Co catalyst)--> C₆H₅CH₂C₆H₄Cl + ZnBrI

Procedure: To a solution of 4-chlorobenzyl bromide in anhydrous THF, activated zinc dust is added, and the mixture is stirred to form the organozinc reagent, 4-chlorobenzylzinc bromide. In a separate flask, a palladium or cobalt catalyst (e.g., Pd(PPh₃)₄ or CoBr₂) is dissolved in an appropriate solvent such as THF or DMAc.[1] To this catalyst solution, iodobenzene and the prepared 4-chlorobenzylzinc bromide solution are added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting materials are consumed. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by column chromatography.[1][2]

Greener Alternative 2: TiCl₄-Mediated Friedel-Crafts Acylation and Reduction

This two-step approach first involves the acylation of benzene with 4-chlorobenzoyl chloride, followed by the reduction of the resulting ketone to this compound.

Step 1: TiCl₄-Mediated Friedel-Crafts Acylation Reaction: ClC₆H₄COCl + C₆H₆ --(TiCl₄)--> ClC₆H₄COC₆H₅ + HCl

Procedure: To a solution of 4-chlorobenzoyl chloride and benzene in a chlorinated solvent like dichloromethane at 0°C, titanium tetrachloride (TiCl₄) is added dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched with water. The organic layer is separated, washed, dried, and concentrated to give 4-chlorobenzophenone.

Step 2: Reduction of 4-Chlorobenzophenone Reaction: ClC₆H₄COC₆H₅ + [H] --(Reducing Agent)--> C₆H₅CH₂C₆H₄Cl

Procedure: The 4-chlorobenzophenone obtained from the previous step is dissolved in a suitable solvent such as toluene. A reducing agent, for example, triethylsilane (Et₃SiH) in the presence of a Lewis acid like BF₃·OEt₂, is added to the solution. The reaction is stirred until the ketone is fully converted. The reaction mixture is then worked up by washing with water and brine. The organic layer is dried and concentrated, and the resulting this compound is purified.

Greener Alternative 3: On-Water Friedel-Crafts Benzylation

Reaction: C₆H₅CH₂Cl + C₆H₅Cl --(Resorcinarene catalyst, H₂O)--> C₆H₅CH₂C₆H₄Cl + HCl

Procedure: In a flask, benzyl chloride, chlorobenzene, and a catalytic amount of a resorcinarene catalyst are mixed in water.[3] The heterogeneous mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the organic product phase can be easily separated from the aqueous phase by decantation or extraction with a minimal amount of a green solvent. The aqueous phase containing the catalyst can potentially be recycled. The crude product is then purified.

Visualizing the Synthetic Pathways

To better illustrate the relationships and workflows of the described synthetic methods, the following diagrams are provided.

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_catalyst Catalyst p-Chlorobenzyl chloride p-Chlorobenzyl chloride Reaction Reaction p-Chlorobenzyl chloride->Reaction Benzene Benzene Benzene->Reaction AlCl3 AlCl3 AlCl3->Reaction stoichiometric This compound This compound Reaction->this compound Yield: Moderate-Good HCl HCl Reaction->HCl Byproduct Polyalkylation Products Polyalkylation Products Reaction->Polyalkylation Products Side Products

Traditional Friedel-Crafts Alkylation Workflow.

Negishi_Cross_Coupling cluster_reactants Reactants cluster_catalyst Catalyst 4-Chlorobenzyl halide 4-Chlorobenzyl halide Reaction Reaction 4-Chlorobenzyl halide->Reaction Phenylzinc reagent Phenylzinc reagent Phenylzinc reagent->Reaction Pd or Co catalyst Pd or Co catalyst Pd or Co catalyst->Reaction catalytic This compound This compound Reaction->this compound Yield: Good-Excellent Zinc salts Zinc salts Reaction->Zinc salts Byproduct

Negishi Cross-Coupling for this compound.

TiCl4_Mediated_Synthesis cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction 4-Chlorobenzoyl chloride 4-Chlorobenzoyl chloride Acylation Acylation 4-Chlorobenzoyl chloride->Acylation Benzene Benzene Benzene->Acylation TiCl4_1 TiCl4 TiCl4_1->Acylation stoichiometric 4-Chlorobenzophenone 4-Chlorobenzophenone Acylation->4-Chlorobenzophenone Reduction Reduction 4-Chlorobenzophenone->Reduction Reducing agent Reducing agent Reducing agent->Reduction 4-Chlorodiphenylmethane_final 4-Chlorodiphenylmethane_final Reduction->4-Chlorodiphenylmethane_final Yield: Good

TiCl₄-Mediated Acylation and Reduction Pathway.

On_Water_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst & Solvent Benzyl chloride Benzyl chloride Reaction Reaction Benzyl chloride->Reaction Chlorobenzene Chlorobenzene Chlorobenzene->Reaction Resorcinarene Resorcinarene Resorcinarene->Reaction catalytic Water Water Water->Reaction solvent This compound This compound Reaction->this compound Yield: Good

On-Water Friedel-Crafts Benzylation.

Conclusion and Future Outlook

The assessment of the environmental impact of this compound synthesis clearly indicates a paradigm shift towards greener alternatives. The traditional Friedel-Crafts alkylation, while historically significant, is encumbered by its reliance on hazardous and stoichiometric reagents, and the generation of substantial waste.

In contrast, methods like Negishi cross-coupling and the two-step TiCl₄-mediated acylation and reduction offer improved selectivity and yields, although they are not without their own environmental considerations, such as the use of organometallics or stoichiometric Lewis acids in the acylation step. The on-water Friedel-Crafts benzylation stands out as a particularly promising green alternative, leveraging the unique properties of water to facilitate the reaction while minimizing the use of organic solvents and employing a metal-free catalyst.[3]

For researchers and professionals in drug development, the choice of synthetic route for this compound and other diarylmethanes should be guided not only by yield and cost but also by a thorough evaluation of the environmental impact. The adoption of greener synthetic methodologies is not only a matter of regulatory compliance but also a commitment to sustainable scientific practice. Further research into catalyst development, particularly for on-water systems, and the exploration of bio-catalytic routes will continue to pave the way for even more environmentally benign syntheses in the future.

References

Safety Operating Guide

Proper Disposal of 4-Chlorodiphenylmethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions: 4-Chlorodiphenylmethane is a halogenated organic compound that is toxic if swallowed and causes skin and eye irritation.[1][2] Proper handling and disposal are crucial to ensure personnel safety and environmental protection. Always handle this chemical within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[3][4][5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Classify the Waste: this compound is a halogenated organic waste because it contains chlorine.[6][7]

  • Segregate Properly: It is critical to keep halogenated waste separate from non-halogenated waste streams.[6][8] This is because the disposal methods differ, and mixing can create hazardous reactions or complicate the disposal process. Halogenated wastes are typically disposed of via incineration at regulated facilities.[6]

  • Avoid Mixing: Never mix this compound waste with incompatible materials such as:

    • Acids, bases, or aqueous solutions[6][8]

    • Strong oxidizing agents[3][4]

    • Heavy metals[8]

2. Waste Collection and Containerization:

  • Select the Correct Container: Collect this compound waste in a designated, chemically compatible container. A high-density polyethylene (HDPE) container or carboy is recommended.[3][9] Metal cans are generally not advised for halogenated solvents as they can corrode over time.[3]

  • Label the Container: As soon as the first drop of waste is added, the container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "this compound"

    • An accurate list of all components and their approximate percentages or volumes[6][8]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[8][9] This prevents the release of vapors and potential spills. Do not fill containers beyond 90% capacity to allow for expansion.[9]

3. Temporary Storage in the Laboratory:

  • Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated area, such as a satellite accumulation area within a fume hood or a flammable storage cabinet.[3][4]

  • Safe Conditions: The storage area should be cool, dry, and away from direct sunlight, heat, sparks, or other ignition sources.[3][4]

  • Secondary Containment: To mitigate leaks or spills, place the waste container in a secondary containment tub.[3]

  • Store Locked Up: For added security, waste should be stored in a locked cabinet or area.[4]

4. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste management company or through your institution's Environmental Health and Safety (EHS) department.[8]

  • Prohibited Methods: It is illegal and unsafe to dispose of this chemical via any other method. Specifically, do not dispose of this compound by:

    • Pouring it down the drain[3][4][8]

    • Allowing it to evaporate in a fume hood[3]

5. Spill Management:

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the chemical with an inert, dry material like vermiculite or sand.[3][10]

  • Containment: Collect the absorbent material and contaminated debris into a separate, sealable container.[3][10] Label it as hazardous waste with a description of the contents.

  • Decontamination: Clean the affected area thoroughly.

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.

Summary of Disposal and Safety Data

ParameterSpecificationRationale
Waste Classification Halogenated Organic WasteContains chlorine, requiring specific disposal (incineration).[6]
Primary Container Labeled, sealed Polyethylene (HDPE) CarboyChemical compatibility prevents degradation and leaks.[3][9]
Labeling "Hazardous Waste," Chemical Name, and Volume/MassEnsures proper identification for handling and disposal.[6][8]
Incompatible Materials Non-halogenated organics, acids, bases, oxidizers, metalsPrevents hazardous reactions and cross-contamination.[3][8]
Storage Location Designated, ventilated, secure area (e.g., fume hood)Minimizes exposure and risk of ignition or reaction.[3][4]
PPE Requirement Nitrile/Viton gloves, safety goggles, lab coatProtects against skin/eye contact and chemical burns.[3][4][5]
Approved Disposal Licensed Hazardous Waste Facility (via EHS)Ensures legal compliance and environmental safety.
Prohibited Disposal Drain disposal, evaporationPrevents environmental contamination and health hazards.[3][8]

Disposal Workflow for this compound

G Disposal Workflow for this compound cluster_prep 1. Collection & Segregation cluster_storage 2. In-Lab Handling & Storage cluster_disposal 3. Final Disposal start Identify Waste: This compound classify Classify as: Halogenated Organic Waste start->classify segregate Segregate from: - Non-halogenated waste - Aqueous waste - Incompatibles classify->segregate container Select Correct Container: Labeled HDPE Carboy label_waste Label Container: 'Hazardous Waste' + Contents & Volume container->label_waste segregate->container  Collect Separately seal Seal Container Tightly (Fill < 90%) label_waste->seal store Store in Designated Area: - Ventilated & Secure - Secondary Containment seal->store contact_ehs Arrange Pickup with EHS or Approved Vendor store->contact_ehs prohibited Prohibited: - Drain Disposal - Evaporation store->prohibited end Proper Disposal: Incineration at Licensed Facility contact_ehs->end

Caption: Decision workflow for proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of 4-Chlorodiphenylmethane (CAS No. 831-81-2). Adherence to these procedures is essential to ensure personal safety, minimize environmental impact, and maintain regulatory compliance.

Hazard Identification and Immediate Precautions

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin and eye irritation.[1] In case of exposure, immediate action is critical.

First Aid Measures

Exposure RouteImmediate Action
Skin Contact Immediately wash off with plenty of water.[1] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Inhalation Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent direct contact with this compound.

PPE CategorySpecifications
Eye and Face Protection Chemical safety goggles or a face shield must be worn at all times.
Skin Protection A lab coat or chemical-resistant apron should be worn.
Hand Protection Chemical-resistant gloves are required. While specific data for this compound is limited, for halogenated aromatic hydrocarbons, nitrile rubber or neoprene gloves are generally recommended. It is crucial to consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for degradation before use and change them frequently.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Workflow for Safe Handling

prep Preparation handling Handling prep->handling Proceed with caution cleanup Decontamination handling->cleanup After use spill Spill handling->spill exposure Exposure handling->exposure disposal Waste Disposal cleanup->disposal Segregate waste emergency Emergency Response spill->emergency Activate exposure->emergency Activate

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate Personal Protective Equipment (PPE) as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Avoid the formation of aerosols or dust.

    • Use compatible and clean laboratory equipment (e.g., glassware, spatulas).

  • Decontamination:

    • After handling, thoroughly decontaminate all surfaces and equipment with a suitable solvent (such as isopropanol or ethanol) followed by soap and water.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency and Disposal Plan

Preparedness for spills and a clear disposal pathway are critical components of laboratory safety.

Spill Response

Spill SizeProcedure
Minor Spill (<10g) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully scoop the absorbed material into a labeled, sealable hazardous waste container. 4. Decontaminate the spill area.
Major Spill (>10g) 1. Evacuate the immediate area. 2. Alert your institution's emergency response team and the laboratory supervisor. 3. Restrict access to the spill area. 4. Provide the emergency response team with the Safety Data Sheet (SDS).

Waste Disposal

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Protocol
Unused/Waste Chemical 1. Collect in a designated, properly labeled hazardous waste container. 2. The container must be compatible with the chemical and have a secure lid. 3. Follow your institution's and local regulations for chemical waste disposal.
Contaminated Materials 1. All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste. 2. Place these materials in a sealed, labeled hazardous waste bag or container.

RCRA Waste Code Determination

This compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, as a halogenated organic compound, it may fall under the "F" list of hazardous wastes from non-specific sources if it is a spent solvent.[2][3] Alternatively, if the unused chemical is discarded, it could potentially be classified under the "U" list. Generators of this waste are responsible for determining if it exhibits any characteristics of hazardous waste (e.g., toxicity) and assigning the appropriate waste code.[4] It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.